4-(4'-Fluorobenzyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAKCHGEEBPDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395219 | |
| Record name | 4-(4'-Fluorobenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92822-02-1 | |
| Record name | 4-(4'-Fluorobenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluoro-benzyl)-piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(4'-Fluorobenzyl)piperidine: A Technical Guide to its Structure and Basic Properties
Introduction
4-(4'-Fluorobenzyl)piperidine is a substituted piperidine derivative that has garnered significant interest within the fields of medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its ability to impart favorable pharmacokinetic properties.[1] The introduction of a 4-fluorobenzyl substituent to the piperidine ring further modulates its physicochemical characteristics, influencing its basicity, lipophilicity, and metabolic stability. These modifications can enhance a molecule's ability to interact with biological targets and navigate complex physiological environments.[2][3] This technical guide provides an in-depth exploration of the fundamental basic properties and structural attributes of this compound, offering valuable insights for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The structural framework of this compound consists of a central piperidine ring substituted at the 4-position with a benzyl group, which in turn is fluorinated at the para-position of the phenyl ring.
Chemical Structure:
Caption: Chemical structure of this compound.
A summary of key physicochemical properties for this compound is presented in the table below. It is important to note that while experimentally determined values are ideal, some properties for this specific molecule are primarily available through computational prediction.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆FN | [4][5] |
| Molecular Weight | 193.26 g/mol | [4][5] |
| CAS Number | 92822-02-1 | [4][5] |
| Predicted XlogP | 2.6 | [6] |
| Predicted Water Solubility | 0.266 mg/mL | [7] |
Basicity and pKa
The basicity of the piperidine nitrogen is a critical determinant of the molecule's behavior in biological systems. It influences the extent of ionization at physiological pH, which in turn affects solubility, membrane permeability, and receptor binding. The pKa of the conjugate acid of this compound is expected to be slightly lower than that of unsubstituted piperidine due to the electron-withdrawing effect of the fluorobenzyl group.
Conceptual Framework for pKa Determination
The pKa of a basic compound like this compound is typically determined by potentiometric titration. This involves titrating a solution of the compound with a strong acid and monitoring the pH change. The pKa is the pH at which the concentrations of the protonated (conjugate acid) and unprotonated (free base) forms are equal.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. d-nb.info [d-nb.info]
- 4. scbt.com [scbt.com]
- 5. This compound [oakwoodchemical.com]
- 6. PubChemLite - 4-(4-fluorobenzyl)piperidine (C12H16FN) [pubchemlite.lcsb.uni.lu]
- 7. 92822-02-1 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Unraveling the CNS Mechanism of 4-(4'-Fluorobenzyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of 4-(4'-Fluorobenzyl)piperidine within the central nervous system (CNS). Synthesizing data from in vitro and in vivo studies of structurally related compounds, this document elucidates the primary molecular targets, downstream signaling effects, and the overarching pharmacological profile of this piperidine derivative. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel CNS-active compounds, with a particular focus on potential therapeutic applications in neuropsychiatric disorders.
Introduction: The Significance of the 4-Substituted Piperidine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically successful CNS drugs.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with a variety of biological targets. The introduction of a 4-fluorobenzyl group to the piperidine core, as in this compound, confers specific physicochemical properties that influence its pharmacokinetic and pharmacodynamic profile, including enhanced lipophilicity which can facilitate blood-brain barrier penetration.[2][3] This guide will systematically dissect the available evidence to construct a cohesive understanding of how this compound exerts its effects within the complex milieu of the CNS.
Primary Molecular Targets: A Dual-Action Hypothesis
Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the CNS mechanism of action of this compound is likely mediated by its interaction with two primary molecular targets: the Sigma-1 (σ1) Receptor and the Dopamine Transporter (DAT) .
Sigma-1 (σ1) Receptor Engagement
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide range of cellular functions including the modulation of ion channels, neurotransmitter release, and neuronal survival.[4] Several lines of evidence point to the 4-substituted piperidine scaffold as a potent modulator of σ1 receptors.
Derivatives of this compound have been shown to possess high affinity for σ1 receptors. For instance, N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide, a structurally similar compound, exhibits a high affinity for σ1 receptors.[4] Furthermore, studies on other piperidine-based compounds have demonstrated that this core structure is a key pharmacophore for σ1 receptor binding.[5]
The interaction with the σ1 receptor is a critical aspect of the compound's potential therapeutic profile, as σ1 receptor modulation has been linked to neuroprotective effects and has been investigated as a target for treating conditions such as schizophrenia and neurodegenerative diseases.[4][6]
Dopamine Transporter (DAT) Inhibition
The dopamine transporter is a key regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[2] Inhibition of DAT leads to increased synaptic dopamine levels, a mechanism central to the action of many psychostimulants and some antidepressants.
SAR studies on a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines have demonstrated that compounds with a benzylpiperidine core can exhibit high affinity for DAT in the low nanomolar range.[7] Specifically, a derivative of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidine-4-ylmethyl]amine, which contains the 4-fluorobenzylpiperidine moiety, displayed high potency for DAT with an IC50 of 11.3 nM.[8] Additionally, high-affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine have been developed as potent DAT ligands.[9] The unfluorinated parent compound, 4-benzylpiperidine, acts as a monoamine releasing agent with a notable selectivity for dopamine.[10]
This interaction with DAT suggests that this compound could modulate dopaminergic signaling, a pathway critically involved in motor control, motivation, and reward.
Elucidating Functional Activity and Downstream Signaling
Understanding the functional consequences of receptor and transporter binding is paramount. While direct functional data for this compound is emerging, we can infer its likely activity based on related compounds.
Functional Profile at the Sigma-1 Receptor
The functional activity of ligands at the σ1 receptor can be complex, with compounds acting as agonists, antagonists, or allosteric modulators. Functional assays, such as those measuring the modulation of ion channel activity or second messenger systems, are crucial for characterization. For piperidine-based σ1 ligands, both agonist and antagonist profiles have been reported. For example, the piperidine derivative 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was identified as a σ1 receptor agonist.[5]
The functional consequence of this compound at the σ1 receptor would significantly impact its overall CNS effects. An agonist action could potentiate neuroprotective pathways, while an antagonist effect might be relevant in conditions characterized by excessive σ1 receptor activity.
Impact on Dopaminergic Neurotransmission
As a putative DAT inhibitor, this compound is expected to increase extracellular dopamine levels. The magnitude and duration of this effect would depend on its potency and pharmacokinetic profile. The increased availability of dopamine in the synapse would lead to enhanced activation of postsynaptic dopamine receptors (D1-D5), influencing a myriad of downstream signaling cascades.
It is important to note that some piperidine derivatives have also been shown to interact directly with dopamine receptors, particularly the D2 and D4 subtypes.[11][12][13] While the primary interaction of the 4-fluorobenzylpiperidine scaffold appears to be with DAT, a comprehensive evaluation should also consider potential direct receptor interactions that could contribute to its overall pharmacological profile.
Integrated CNS Mechanism of Action: A Synergistic Effect
The proposed dual action of this compound on both the σ1 receptor and the dopamine transporter suggests a synergistic mechanism of action within the CNS.
Diagram of Proposed CNS Mechanism of Action
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter [pubmed.ncbi.nlm.nih.gov]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 11. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
The 4-(4'-Fluorobenzyl)piperidine Moiety: A Privileged Scaffold in Neuropharmacology
An In-depth Technical Guide to the Therapeutic Targets of the 4-(4'-Fluorobenzyl)piperidine Scaffold
This guide offers a comprehensive technical exploration of this compound, a pivotal scaffold in contemporary medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, providing an in-depth analysis of its established and potential therapeutic targets, the underlying mechanisms of action, and robust experimental workflows for its investigation. This document moves beyond a simple listing of facts to explain the scientific rationale behind experimental designs and the therapeutic potential of this versatile chemical entity.
The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids, prized for its favorable physicochemical properties and its ability to serve as a rigid scaffold for presenting pharmacophoric elements in precise three-dimensional orientations.[1] The addition of a 4-benzyl group further extends its reach into the realm of central nervous system (CNS) targets.
Strategic fluorination of the benzyl group, specifically at the para-position to create this compound, is a common medicinal chemistry tactic to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through favorable electronic interactions with target proteins. While this compound itself is primarily a synthetic intermediate, its structural motif is integral to a multitude of highly active derivatives. This guide, therefore, focuses on the therapeutic targets of compounds incorporating this core scaffold.
Key Therapeutic Targets and Pharmacological Profile
Analysis of the scientific literature reveals that derivatives of this compound exhibit significant activity at several key proteins involved in neurotransmission and cellular signaling, making them prime candidates for treating a range of neurological and psychiatric disorders.
Sigma Receptors (σ₁ and σ₂)
A predominant area of investigation for this scaffold is its interaction with sigma receptors. These are unique intracellular chaperone proteins, primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), that are implicated in cellular stress responses.[2]
-
Sigma-1 (σ₁) Receptor: Derivatives of this compound have been developed as high-affinity and selective ligands for the σ₁ receptor.[3][4] The σ₁ receptor is involved in modulating calcium signaling, regulating ion channels, and controlling cellular survival pathways.[2] As such, σ₁ receptor agonists are being explored for their neuroprotective potential in conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[5]
-
Sigma-2 (σ₂) Receptor: The σ₂ receptor is also a target for this class of compounds. It is overexpressed in proliferating tumor cells, making σ₂ receptor ligands promising candidates for cancer imaging and therapy.[5]
Monoamine Transporters (DAT, SERT, NET)
The this compound scaffold is a cornerstone of many potent monoamine transporter inhibitors. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating their concentration and duration of action.
-
Dopamine Transporter (DAT): Numerous derivatives have been synthesized that exhibit high-affinity binding to the DAT.[6][7] One study on a closely related analogue, (+)-5, reported an IC₅₀ of 0.46 nM in a radiolabeled binding assay and 4.05 nM in a dopamine uptake inhibition assay.[6] This makes DAT inhibition a key therapeutic strategy for disorders such as ADHD and substance abuse.
-
Serotonin Transporter (SERT): High-affinity ligands for SERT have also been developed from this scaffold, with some derivatives showing Ki values in the low nanomolar range (2-400 nM).[2] This highlights their potential as antidepressants.
NMDA Receptors
Derivatives of the broader 4-benzylpiperidine class have been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically the NR1/2B subtype. Overactivation of NMDA receptors leads to excitotoxicity, a process implicated in neuronal damage following stroke and in neurodegenerative diseases. Therefore, NMDA receptor antagonists based on this scaffold are being investigated for their neuroprotective effects.
Mechanism of Action and Signaling Pathways
The therapeutic utility of this compound derivatives is a direct consequence of their ability to modulate critical cellular signaling cascades.
Sigma-1 Receptor Signaling
The σ₁ receptor acts as an intracellular chaperone. In its dormant state, it is complexed with another chaperone, BiP. Upon cellular stress or binding by a ligand (such as a this compound derivative), the σ₁ receptor dissociates from BiP and can then interact with a variety of client proteins, including ion channels and receptors at the ER and plasma membrane. This modulation can influence calcium homeostasis between the ER and mitochondria, reduce ER stress, and ultimately promote cell survival.
Caption: Ligand-activated Sigma-1 Receptor Signaling at the MAM.
NMDA Receptor Antagonism
NMDA receptors are glutamate-gated ion channels that require binding of both glutamate (to the GluN2 subunit) and a co-agonist like glycine or D-serine (to the GluN1 subunit) for activation. Non-competitive antagonists, a class to which some 4-benzylpiperidine derivatives belong, do not compete with glutamate but instead block the ion channel pore itself, preventing the influx of Ca²⁺ even when the receptor is activated by its agonists. This blockade of excessive Ca²⁺ influx is the basis of their neuroprotective effects against excitotoxicity.
Caption: Mechanism of Non-competitive NMDA Receptor Antagonism.
Experimental Workflows for Target Identification and Validation
A rigorous, multi-step experimental approach is essential to characterize the pharmacological profile of novel this compound derivatives. The causality behind this workflow is to first establish binding affinity (does the compound interact with the target?) and then to assess functional consequence (what does this interaction do?).
Quantitative Binding Affinity Data
The initial step involves screening the compound against a panel of receptors and transporters to determine its binding affinity, typically expressed as the inhibition constant (Ki). This allows for the identification of primary targets and provides an initial assessment of selectivity.
Table 1: Representative Binding Affinities (Ki/IC₅₀, nM) of this compound Derivatives
| Derivative Class | Target | Ki / IC₅₀ (nM) | Reference |
| Hydroxypiperidine Analogue | DAT | 0.46 (IC₅₀, Binding) | [6] |
| 4-Aroylpiperidine | σ₁ Receptor | 1.0 - 2.0 (Ki) | [3] |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine | SERT | 2.0 (Ki) | [2] |
| N-(2-phenoxyethyl)-4-benzylpiperidine | NMDA (NR1/2B) | 630 (IC₅₀) | |
| 1-(3-Fluoropropyl)-4-(phenoxymethyl)piperidine | σ₁ Receptor | 4.3 (Ki) | [4] |
Note: Data represents values for specific derivatives, not the parent scaffold, and assay conditions may vary between studies.
Experimental Protocols
This protocol determines the binding affinity of a test compound for the σ₁ receptor by measuring its ability to compete with a known radiolabeled ligand.
-
Membrane Preparation: Homogenize guinea pig liver tissue, a rich source of σ₁ receptors, in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of a high concentration of a known non-radioactive ligand like haloperidol (10 µM) for determining non-specific binding.
-
50 µL of varying concentrations of the this compound test compound.
-
-
Radioligand Addition: Add 50 µL of [³H]-(+)-pentazocine (a selective σ₁ radioligand) at a final concentration near its dissociation constant (Kd).
-
Incubation: Add 100 µL of the membrane preparation. Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membrane-bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
This protocol assesses the functional potency of a test compound by measuring its ability to inhibit the uptake of dopamine into cells engineered to express the human dopamine transporter (hDAT).
-
Cell Culture: Culture cells stably expressing hDAT (e.g., CHO or HEK293 cells) in appropriate media. Plate the cells in a 96-well plate and grow to confluence.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES).
-
Compound Pre-incubation: Add 100 µL of uptake buffer containing varying concentrations of the this compound test compound. For control wells (100% uptake), add buffer without the compound. For non-specific uptake, add a known potent DAT inhibitor like nomifensine (10 µM). Pre-incubate the plate at 37°C for 20 minutes.
-
Initiate Uptake: Add 50 µL of uptake buffer containing [³H]Dopamine to each well. Incubate for an additional 10 minutes at 25°C.
-
Termination and Lysis: Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold buffer. Lyse the cells by adding a scintillation cocktail.
-
Quantification: Seal the plate and measure the tritium content in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific dopamine uptake (Total uptake - non-specific uptake) at each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
Future Directions and Therapeutic Potential
The this compound scaffold remains a highly attractive starting point for the design of novel CNS-active agents. Future research efforts should be directed towards:
-
Optimizing Selectivity: Fine-tuning the structure to achieve greater selectivity for a single target (e.g., σ₁ vs σ₂) or designing dual-target ligands where a polypharmacological profile is desired.
-
In Vivo Efficacy: Progressing lead compounds into relevant animal models of disease (e.g., models of neuropathic pain, depression, or cognitive decline) to establish in vivo efficacy and therapeutic potential.
-
Pharmacokinetic Profiling: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they have suitable drug-like properties for clinical development.
References
- 1. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Solubility and Stability of 4-(4'-Fluorobenzyl)piperidine Hydrochloride
Introduction
4-(4'-Fluorobenzyl)piperidine hydrochloride is a piperidine derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a fluorobenzyl group attached to a piperidine ring, makes it a valuable intermediate in the synthesis of a variety of bioactive molecules, including those targeting neurological disorders.[1] The hydrochloride salt form is utilized to enhance its aqueous solubility, a critical parameter for handling and formulation in laboratory and potential therapeutic settings.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, with a specific focus on its solubility and chemical stability. Understanding these characteristics is paramount for researchers and drug development professionals, as they directly impact a compound's bioavailability, formulation feasibility, and shelf-life. This document will delve into the theoretical and practical aspects of determining these properties, offering field-proven insights and detailed experimental protocols.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | N/A |
| CAS Number | 193357-52-7 | N/A |
| Molecular Formula | C₁₂H₁₆FN·HCl | N/A |
| Molecular Weight | 229.72 g/mol | N/A |
| Appearance | Off-white solid | N/A |
| Assay (HPLC) | >96.0% | [2] |
Section 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. As a hydrochloride salt, this compound hydrochloride is expected to exhibit improved solubility in aqueous media compared to its free base form. The "like dissolves like" principle suggests that its polarity will also influence its solubility in various organic solvents.[3]
Factors Influencing Solubility
-
pH: The solubility of ionizable compounds like this compound hydrochloride is highly dependent on the pH of the medium. As a salt of a weak base, its solubility is expected to be higher in acidic to neutral pH ranges where the piperidine nitrogen remains protonated.
-
Solvent Polarity: The presence of the polar piperidine ring and the hydrochloride salt suggests good solubility in polar protic solvents like water, methanol, and ethanol. Solubility in polar aprotic solvents such as DMSO is also anticipated to be significant, while solubility in non-polar solvents like hexane is expected to be low.[4]
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for specific solvent systems.
Illustrative Qualitative Solubility Data
While specific quantitative solubility data for this compound hydrochloride is not extensively available in public literature, the following table provides an inferred qualitative solubility profile based on the principles of physical chemistry and data for similar piperidine compounds.[4]
| Solvent | Classification | Inferred Solubility | Rationale |
| Water | Polar Protic | High | The hydrochloride salt form and the nitrogen atom on the piperidine ring allow for strong hydrogen bonding and ion-dipole interactions with water molecules. |
| Methanol | Polar Protic | High | As a polar protic solvent, methanol can effectively solvate the ionic and polar parts of the molecule through hydrogen bonding. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capacity suggest good solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetonitrile | Polar Aprotic | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility. |
| Hexane | Non-Polar | Low | The significant polarity of the solute is expected to result in poor solubility in a non-polar alkane. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established and recommended technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]
Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound hydrochloride to a known volume of the selected solvent (e.g., water, pH 7.4 buffer, methanol) in a sealed glass vial. A visual excess of solid material should be present.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C.
-
Agitate the mixture for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[4]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Diagram: Workflow for Equilibrium Solubility Determination
Caption: Shake-flask method for solubility determination.
Section 2: Chemical Stability Profile
Evaluating the chemical stability of a compound is a regulatory requirement and a critical step in drug development. Forced degradation studies are performed under more severe conditions than accelerated stability testing to understand the degradation pathways and to develop stability-indicating analytical methods.[7][8][9]
Potential Degradation Pathways
Based on the structure of this compound hydrochloride, several degradation pathways can be anticipated:
-
Oxidation: The piperidine ring, particularly the nitrogen atom and the adjacent methylene groups, can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule, although this is less likely for the C-N and C-C bonds present.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate free-radical-mediated degradation.
-
Thermal Degradation: High temperatures can induce decomposition of the molecule.
Illustrative Forced Degradation Data
The following table summarizes the expected stability of this compound hydrochloride under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. The percentage of degradation is hypothetical and serves to illustrate a typical stability-indicating study.[7]
| Stress Condition | Reagent/Condition | Duration | Expected Outcome (% Degradation) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C | 5-15% |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C | 5-15% |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at RT | 10-20% |
| Thermal Degradation | Solid state | 48 hours at 80 °C | <5% |
| Photolytic Degradation | Solid state/Solution | ICH Q1B conditions | 5-10% |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation profile of this compound hydrochloride under various stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat in a water bath at 60 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat in a water bath at 60 °C.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Store both solid compound and a solution of the compound in an oven at 80 °C.
-
Photolytic Degradation: Expose both solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points and Neutralization:
-
Withdraw samples at appropriate time intervals (e.g., 2, 8, 24 hours).
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the degradation reaction.
-
-
Analysis:
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Section 3: Analytical Methodology
A robust and validated analytical method is essential for the accurate quantification of this compound hydrochloride in solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique.[12][13]
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.
Illustrative HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).
-
Column Temperature: 30 °C
Method development would involve optimizing the mobile phase composition to achieve adequate separation between the parent compound and any potential degradation products generated during forced degradation studies.
Section 4: Handling, Storage, and Formulation Considerations
-
Handling: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound hydrochloride.
-
Storage: Based on general stability principles for similar compounds, it is recommended to store this compound hydrochloride in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture, heat, and light.[1]
-
Formulation: The enhanced aqueous solubility of the hydrochloride salt makes it suitable for aqueous-based formulations. However, the pH of the formulation should be carefully controlled to maintain optimal solubility and stability. The potential for oxidative degradation suggests that the inclusion of antioxidants may be beneficial in liquid formulations.
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound hydrochloride. While specific experimental data for this compound is limited in the public domain, the principles and protocols outlined herein offer a robust approach for its characterization. A thorough understanding of these properties is fundamental for any researcher or drug development professional working with this compound, as it lays the groundwork for successful formulation and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-Fluorobenzyl)piperidine hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]
- 3. 溶剂混溶性表 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. who.int [who.int]
- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ijper.org [ijper.org]
- 11. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. seer.ufrgs.br [seer.ufrgs.br]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Lipophilicity and Electronic Effects of the 4-Fluorobenzyl Group
Introduction
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Among the vast arsenal of chemical motifs employed for this purpose, the 4-fluorobenzyl group stands out for its unique and advantageous physicochemical properties. This technical guide provides an in-depth analysis of two critical parameters of the 4-fluorobenzyl moiety: its lipophilicity and its electronic effects. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals seeking to rationally design molecules with improved absorption, distribution, metabolism, and excretion (ADME) properties, as well as enhanced target engagement. This guide will delve into the theoretical underpinnings, present field-proven experimental protocols for their determination, and discuss the practical implications of incorporating this versatile group into drug candidates.
Section 1: Lipophilicity of the 4-Fluorobenzyl Group
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's behavior in the body. It is most commonly quantified by the partition coefficient (logP) between n-octanol and water. The substituent hydrophobicity constant, π, developed by Hansch, isolates the contribution of a specific substituent to the overall lipophilicity of a parent molecule.
The introduction of a fluorine atom to the para-position of a benzyl group subtly modulates its lipophilicity. While fluorine is the most electronegative element, its small size and tight electron cloud result in a modest increase in lipophilicity when replacing a hydrogen atom on an aromatic ring. This is often a desirable trait in drug design, where a fine-tuning of lipophilicity is required to balance membrane permeability with aqueous solubility.
To quantify this, we can compare the logP values of toluene (as a proxy for the benzyl group) and 4-fluorotoluene (as a proxy for the 4-fluorobenzyl group).
| Compound | logP | Hansch π Constant (for -F) |
| Toluene | 2.73 | N/A |
| 4-Fluorotoluene | 2.80[1][2] | +0.14 |
The positive π value for fluorine indicates that its substitution for hydrogen increases the lipophilicity of the benzene ring. The 4-fluorobenzyl group is therefore slightly more lipophilic than an unsubstituted benzyl group. This seemingly minor change can have significant consequences for a drug's ADME profile, potentially improving its ability to cross cell membranes and access its target, without drastically increasing the risk of metabolic liabilities or off-target effects often associated with high lipophilicity.
Section 2: Experimental Determination of Lipophilicity
Accurate determination of lipophilicity is essential for building reliable structure-activity relationships (SAR). Two widely accepted methods are the Shake-Flask method and the High-Performance Liquid Chromatography (HPLC) method.
Shake-Flask Method (OECD Guideline 107)
The Shake-Flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[3][4][5] It is suitable for compounds with logP values in the range of -2 to 4.[3][4][5]
Causality Behind Experimental Choices: The pre-saturation of the n-octanol and water phases is a critical step to ensure thermodynamic equilibrium, preventing inaccurate readings due to phase-to-phase solvent transfer during the experiment. Centrifugation is employed to ensure a clean separation of the two phases, which is crucial for accurate concentration measurements.
Step-by-Step Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Standard Solutions: Prepare a stock solution of the test compound in n-octanol.
-
Partitioning: In a suitable vessel, combine a known volume of the pre-saturated n-octanol containing the test compound with a known volume of the pre-saturated water.
-
Equilibration: Agitate the vessel at a constant temperature (typically 20-25°C) until equilibrium is reached (e.g., by shaking for 2 hours).[6]
-
Phase Separation: Separate the two phases, typically by centrifugation, to avoid emulsions.[4][5]
-
Concentration Analysis: Determine the concentration of the test substance in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC, HPLC).[4][5]
-
Calculation: Calculate the logP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final reported value should be the average of at least three independent runs, which should fall within a range of ± 0.3 log units.[4]
HPLC Method (OECD Guideline 117)
The HPLC method offers a higher throughput alternative for estimating logP values and is particularly useful for screening larger numbers of compounds.[7][8][9][10] It relies on the correlation between a compound's retention time on a reverse-phase column and its lipophilicity.[7][8][10] This method is suitable for compounds with logP values in the range of 0 to 6.[7][8][10]
Self-Validating System: A set of known compounds with a range of logP values must be run to generate a standard curve. The validity of the method is demonstrated by a high correlation coefficient (R² > 0.95) for this calibration curve.[11]
Step-by-Step Protocol:
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) with an isocratic mobile phase, typically a mixture of methanol and a buffer.[7]
-
Calibration: Prepare a series of standard compounds with well-established logP values that bracket the expected logP of the analyte.
-
Standard Injection: Inject each standard compound in duplicate and record their retention times.
-
Calibration Curve: Plot the logarithm of the capacity factor (k') for each standard against its known logP value to generate a calibration curve.
-
Sample Analysis: Inject the test compound (dissolved in the mobile phase) in duplicate and determine its retention time.
-
logP Estimation: Calculate the capacity factor for the test compound and use the calibration curve to interpolate its logP value.[7][8]
Visualization of Experimental Workflows
Caption: Comparative workflows for logP determination.
Section 3: Electronic Effects of the 4-Fluorobenzyl Group
The electronic nature of a substituent can profoundly influence a molecule's reactivity, pKa, and binding affinity to its biological target. These effects are typically dissected into two components: the inductive effect and the resonance effect. The Hammett equation provides a quantitative framework for understanding these electronic influences.[12]
Inductive and Resonance Effects of Fluorine
The fluorine atom in the para-position of the benzyl group exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[13][14][15] This effect decreases the electron density of the aromatic ring through the sigma bond framework.
Simultaneously, the lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring, resulting in an electron-donating resonance effect (+R or +M).[13][16] This donation of electron density occurs primarily at the ortho and para positions.[13]
A crucial point for the 4-fluorobenzyl group is that the inductive effect of fluorine outweighs its resonance effect.[13][14] The net result is that the fluorine atom deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene, while still directing incoming electrophiles to the ortho and para positions.[13]
Hammett Constants
The Hammett constant (σ) quantifies the electronic effect of a substituent. For a para-substituent like fluorine, the σp value is used. A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character.
| Substituent | Hammett Constant (σp) |
| -H | 0.00 |
| -F | +0.06[12] |
| -Cl | +0.23[12] |
| -NO2 | +0.78[12] |
The small positive σp value for fluorine confirms that it is a weakly electron-withdrawing group. This is a consequence of the partial cancellation of its strong -I effect by its +R effect.[12] This nuanced electronic profile makes the 4-fluorobenzyl group a valuable tool for subtly modulating the electronic environment of a molecule without introducing drastic changes.
Visualization of Electronic Effects
Caption: Interplay of electronic effects in the 4-fluorobenzyl group.
Section 4: Practical Implications in Drug Design
The unique combination of slightly increased lipophilicity and weak electron-withdrawing character makes the 4-fluorobenzyl group a highly effective bioisostere for the benzyl group. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[17]
Metabolic Stability
One of the most significant advantages of substituting a benzyl group with a 4-fluorobenzyl group is the enhancement of metabolic stability. Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes, particularly at the para-position. The strong carbon-fluorine bond is resistant to enzymatic cleavage, effectively blocking this common metabolic pathway.[18] This can lead to a longer drug half-life and improved oral bioavailability.[19]
Modulation of Binding Affinity
The electronic modulation provided by the para-fluoro substituent can influence a drug's binding affinity for its target. The weak electron-withdrawing nature of the group can alter the pKa of nearby acidic or basic centers, or change the strength of hydrogen bonds and other non-covalent interactions within the binding pocket. This allows for fine-tuning of the electronic properties to optimize target engagement.
Case Study Example
In the development of kinase inhibitors, replacement of a p-methoxybenzyl group with a 4-fluorobenzyl group has been shown to improve metabolic stability while maintaining or even improving potency.[18] Similarly, in radioligand development for imaging σ1 receptors, a 4-fluorobenzyl moiety was incorporated to achieve suitable lipophilicity for brain uptake.[20]
Conclusion
The 4-fluorobenzyl group is a powerful and versatile tool in the medicinal chemist's toolkit. Its physicochemical properties—a modest increase in lipophilicity over the benzyl group and a nuanced, weakly electron-withdrawing electronic character—provide a strategic advantage in drug design. By understanding and leveraging these properties, researchers can effectively address common challenges in drug development, such as poor metabolic stability and suboptimal binding affinity. The experimental protocols detailed in this guide provide a robust framework for the accurate characterization of these parameters, enabling data-driven decisions in the optimization of lead compounds. The judicious application of the 4-fluorobenzyl group will undoubtedly continue to contribute to the development of safer and more effective medicines.
References
- 1. scent.vn [scent.vn]
- 2. echemi.com [echemi.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Khan Academy [khanacademy.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In-Silico Analysis and Molecular Docking of 4-(4'-Fluorobenzyl)piperidine
This guide provides a comprehensive, technically-grounded walkthrough for conducting in-silico studies on 4-(4'-Fluorobenzyl)piperidine, a molecule featuring the privileged piperidine scaffold. As drug development professionals, our goal is not merely to execute computational protocols but to understand the causality behind each choice, ensuring that our results are both reproducible and scientifically valid. This document is structured to reflect a logical, real-world research workflow, moving from foundational setup to detailed analysis and validation.
Section 1: Introduction and Strategic Foundation
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of clinically approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2][3] this compound (PubChem CID: 3699841) is a representative of this class, offering a synthetically tractable framework for further derivatization.[4][5]
In-silico techniques, particularly molecular docking, are indispensable in contemporary drug discovery. They allow us to predict the binding orientation and affinity of a small molecule to a protein target at the atomic level, thereby prioritizing experimental resources and accelerating the design-make-test-analyze cycle.[6][7]
Objective: This guide details a self-validating protocol for the molecular docking of this compound against a therapeutically relevant target, providing not just the "how" but the critical "why" behind each step.
The Causality of Target Selection: The µ-Opioid Receptor
The selection of a biological target is the first critical decision. While this compound itself may not have a single defined target, the piperidine nucleus is a key structural feature in numerous potent analgesics that act on the µ-opioid receptor (MOR).[1][8][9] Therefore, for this guide, we will use the human µ-opioid receptor as our target. This choice is based on established structure-activity relationships (SAR) for this class of compounds, making it a highly relevant and instructive example.[1][9] We will utilize the high-resolution crystal structure of the human MOR in complex with a morphinan antagonist, available from the Protein Data Bank (PDB ID: 4DKL).
Section 2: The Computational Workflow: A Bird's-Eye View
Caption: High-level workflow for a molecular docking study.
Section 3: Phase 1 - Pre-Computation and Asset Preparation
The axiom "garbage in, garbage out" is particularly true for computational chemistry. The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures for both the protein receptor and the ligand.
Protocol 1: Receptor Structure Preparation
This protocol details the steps to clean and prepare a raw PDB structure, making it suitable for docking. We will use UCSF Chimera, a powerful molecular visualization program.[10]
Rationale: Raw crystal structures often contain non-essential components (e.g., water molecules, co-solvents) and lack hydrogen atoms. These must be corrected to simulate a physiologically relevant state and ensure the force field calculations are accurate.[11][12]
Step-by-Step Methodology:
-
Load Structure: Open UCSF Chimera and fetch the µ-opioid receptor structure using PDB ID 4DKL.
-
Remove Extraneous Chains & Water: The 4DKL structure is a dimer. For simplicity, delete chain B. Then, remove all water molecules (Select -> Structure -> solvent, then Actions -> Atoms/Bonds -> delete). This is done because predicting the behavior of individual water molecules in the active site is complex and can introduce noise, unless a specific water molecule is known to be critical for binding.[12]
-
Add Hydrogens: Add hydrogen atoms to the protein (Tools -> Structure Editing -> AddH). It is crucial to ensure all potential hydrogen bond donors and acceptors are correctly represented. Choose the method that accounts for histidine protonation states.
-
Add Charges: Assign partial charges to the atoms (Tools -> Structure Editing -> Add Charge). Select the AMBER ff14SB force field for proteins. This step is vital as electrostatic interactions are a major component of the docking score.[13]
-
Save Prepared Receptor: Export the cleaned structure in the Mol2 format, and then use AutoDockTools to convert it to the PDBQT format, which contains atomic coordinates, partial charges, and atom-type definitions required by AutoDock Vina.[14]
Protocol 2: Ligand Structure Preparation
Rationale: The ligand's 3D conformation and charge distribution must be accurately defined. We begin with a 2D or 3D structure from a database and prepare it for flexible docking, where the software will explore its rotational degrees of freedom.[15][16]
Step-by-Step Methodology:
-
Obtain Ligand Structure: Download the 3D structure of this compound from PubChem (CID: 3699841) in SDF format.[4]
-
Initial Conversion and Energy Minimization: Use a tool like Open Babel to convert the SDF file to a 3D PDB format. It is best practice to perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Preparation with AutoDockTools:
-
Load the energy-minimized ligand into AutoDockTools.
-
The software will automatically detect the rotatable bonds. This is the core of ligand flexibility in the docking simulation.[15]
-
Assign Gasteiger charges, which are suitable for small organic molecules.[15]
-
Save the final prepared ligand in the PDBQT format.
-
Section 4: Phase 2 - The Molecular Docking Simulation
With the receptor and ligand prepared, we can proceed to the docking simulation. This phase involves defining the search space on the receptor and running the docking algorithm. We will use AutoDock Vina, a widely used, accurate, and efficient open-source docking program.[17][18]
Caption: The AutoDock Vina simulation process.
Protocol 3: Docking Execution with AutoDock Vina
Rationale: The docking algorithm needs a defined "search space" to explore. This is a 3D box, known as the grid box, centered on the protein's active site. The algorithm will then systematically place the flexible ligand within this box, evaluating thousands of potential binding poses.
Step-by-Step Methodology:
-
Identify the Binding Site: Load the prepared receptor PDBQT file into AutoDockTools or UCSF Chimera. The binding site of the µ-opioid receptor is a well-characterized pocket within the transmembrane helices.[9] For the 4DKL structure, this can be identified by the location of the co-crystallized ligand.
-
Define the Grid Box: Using AutoDockTools, center a grid box around this binding site. The size should be large enough to accommodate the ligand and allow for rotational and translational movement, but not so large as to needlessly increase computation time. A typical size might be 25 x 25 x 25 Å.
-
Create the Configuration File: Create a simple text file (config.txt) that specifies the paths to the receptor and ligand PDBQT files, and lists the center coordinates and dimensions (in Ångstroms) of the grid box.
-
Run the Simulation: Execute Vina from the command line, pointing it to the configuration file: ./vina --config config.txt --log output_log.txt
-
Await Completion: The simulation may take several minutes, depending on the complexity of the ligand and the size of the search space.[14]
Section 5: Phase 3 - Post-Computation Analysis and Interpretation
Raw docking output is simply a collection of data. The expertise of a scientist lies in transforming this data into actionable insights. This involves analyzing the scoring, evaluating the poses, and visualizing the key molecular interactions.[19][20]
Interpreting the Quantitative Data
AutoDock Vina provides two primary outputs: a log file with binding scores and a PDBQT file with the coordinates of the predicted binding poses.
-
Binding Affinity (ΔG): This value, reported in kcal/mol, is an estimate of the binding free energy. More negative values indicate a stronger, more favorable binding interaction.[19] It is the primary metric for ranking different ligands or different poses of the same ligand.
-
Root Mean Square Deviation (RMSD): RMSD measures the average distance between the atoms of two superimposed molecules. In docking, it's used to compare the docked pose to a reference (like a crystal structure pose) or to cluster similar poses together. Lower RMSD values indicate greater similarity.[19][21]
The results for the top poses should be summarized for clear comparison.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| 1 | -8.5 | 0.00 | ASP147, TYR326 | MET151, ILE296, VAL300 |
| 2 | -8.2 | 1.35 | TYR148 | TRP293, ILE322 |
| 3 | -7.9 | 1.88 | ASP147 | VAL236, TRP318 |
Table 1: Hypothetical docking results for this compound against the µ-opioid receptor.
Visual Inspection: The Key to Mechanistic Insight
Quantitative scores are only part of the story. Visual analysis using software like UCSF Chimera or Discovery Studio Visualizer is essential to validate the plausibility of a binding pose.[19][22]
Key aspects to investigate:
-
Hydrogen Bonds: Are there hydrogen bonds formed between the ligand and key residues in the active site? The piperidine nitrogen is a potential hydrogen bond acceptor/donor.
-
Hydrophobic Interactions: Does the fluorobenzyl group fit snugly into a hydrophobic pocket of the receptor? Aromatic residues like Tryptophan (TRP), Tyrosine (TYR), and Phenylalanine (PHE) are common interaction partners.
-
Steric Clashes: Does the ligand have any unfavorable steric clashes with the protein? A good pose should fit comfortably within the binding site.
-
Comparison with Known Binders: How does the predicted pose compare to the binding modes of known µ-opioid receptor ligands? The interaction with key residues, such as ASP147 in the MOR, is often conserved and serves as a critical validation checkpoint.[9]
Section 6: Ensuring Scientific Integrity: Protocol Validation
A trustworthy protocol must be a self-validating system. The most common and effective method for validating a docking protocol is "re-docking."[23][24][25]
Protocol 4: Docking Protocol Validation
Rationale: This procedure tests whether the chosen software, parameters, and grid box definition can accurately reproduce a known, experimentally determined binding pose. If the protocol can successfully replicate the crystal structure pose of a known ligand, we can have greater confidence in its predictions for our test ligand.
Step-by-Step Methodology:
-
Select a Co-crystallized Ligand: From the original PDB file (4DKL), extract the co-crystallized ligand.
-
Prepare the Ligand: Prepare this ligand using the same procedure outlined in Protocol 2.
-
Perform Docking: Dock this ligand back into its own receptor using the exact same grid box and docking parameters (Protocol 3).
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystal structure pose and calculate the heavy-atom RMSD.
-
Analyze the Result: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is accurate and reliable.[23]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for the in-silico analysis of this compound. By grounding our work in established principles of medicinal chemistry, employing validated computational protocols, and critically analyzing the results, we can leverage molecular docking as a powerful predictive tool. This approach allows us to generate credible hypotheses about molecular interactions, guiding the rational design of novel therapeutics and ultimately accelerating the path from concept to clinic.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. PubChemLite - 4-(4-fluorobenzyl)piperidine (C12H16FN) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. echemi.com [echemi.com]
- 25. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Landscape of 4-(4'-Fluorobenzyl)piperidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of a Privileged Scaffold
The 4-(4'-Fluorobenzyl)piperidine core is a prominent scaffold in modern medicinal chemistry, serving as a versatile building block for a diverse array of pharmacologically active agents.[1][2][3] Its prevalence stems from the unique combination of the piperidine ring, a common motif in many pharmaceuticals, and the fluorinated benzyl group.[1][2][3] The piperidine moiety provides a basic nitrogen center, crucial for receptor interactions and favorable pharmacokinetic properties, while the 4-fluorobenzyl group enhances lipophilicity and can significantly influence binding affinity and selectivity through specific electronic and steric interactions.[4][5] This guide provides an in-depth exploration of the pharmacological profile of derivatives based on this scaffold, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential across a spectrum of neurological and psychiatric disorders.
Core Synthetic Strategies: Accessing Chemical Diversity
The synthesis of this compound derivatives typically involves multi-step sequences that allow for systematic structural modifications. A common approach begins with commercially available 4-piperidinecarboxylic acid or its esters, which serve as a versatile starting point for introducing the key 4-fluorobenzyl moiety and further functionalization.
Illustrative Synthetic Protocol: N-Alkylation and Amidation
A representative synthetic route to generate N-substituted and C4-functionalized derivatives is outlined below. This protocol highlights the key transformations that enable the exploration of chemical space around the core scaffold.
Step 1: Reductive Amination for C4-Benzylation
-
Reactants: Piperidin-4-one, 4-fluorobenzaldehyde, and a reducing agent (e.g., sodium triacetoxyborohydride).
-
Procedure: The piperidin-4-one and 4-fluorobenzaldehyde are dissolved in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Acetic acid is often added to catalyze iminium ion formation. Sodium triacetoxyborohydride is then added portion-wise at room temperature.
-
Rationale: This one-pot reaction efficiently introduces the 4-fluorobenzyl group at the 4-position of the piperidine ring. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial to selectively reduce the intermediate iminium ion without affecting the aldehyde.
Step 2: N-Functionalization
-
Reactants: 4-(4-Fluorobenzyl)piperidine (from Step 1) and an appropriate alkylating or acylating agent (e.g., benzyl bromide, benzoyl chloride).
-
Procedure: The piperidine derivative is dissolved in an aprotic solvent (e.g., acetonitrile, DMF) in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the generated acid. The electrophile is then added, and the reaction is stirred, often with heating, until completion.
-
Rationale: This step allows for the introduction of various substituents on the piperidine nitrogen, which is a critical determinant of pharmacological activity and selectivity. The choice of base and solvent is optimized to ensure efficient reaction and minimize side products.
Step 3: C4-Amide Formation (Alternative C4-Functionalization)
-
Reactants: 4-(4-Fluorobenzyl)piperidine-4-carboxylic acid and a desired amine, coupled with a peptide coupling reagent (e.g., HATU, HBTU).
-
Procedure: The carboxylic acid is activated with the coupling reagent in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent. The amine is then added to form the amide bond.
-
Rationale: This method provides access to a wide range of amide derivatives at the C4 position, which can engage in specific hydrogen bonding interactions with target receptors.
Pharmacological Targets and Structure-Activity Relationships (SAR)
The this compound scaffold has been extensively explored as a ligand for several key protein targets implicated in central nervous system (CNS) disorders. The following sections detail the SAR for the most prominent of these targets.
Dopamine Transporter (DAT) Ligands
Derivatives of this compound have shown significant affinity for the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.[6]
-
Core Observation: A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidines demonstrated low nanomolar affinity for DAT.[6]
-
SAR Insights:
-
The N-benzyl substituent plays a crucial role in modulating affinity and selectivity.
-
Substituents at the ortho and meta positions of the N-benzyl ring can fine-tune the SERT/DAT selectivity ratio.[6]
-
For instance, a C(2)-trifluoromethyl substituted analogue was found to act as an allosteric modulator of the serotonin transporter (SERT) with little affinity for any of the monoamine transporters.[6]
-
Sigma Receptor (σR) Ligands: A Promising Avenue for Neurodegenerative Diseases and Oncology
The sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a range of cellular functions and are attractive targets for therapeutic intervention in neurodegenerative diseases, psychiatric disorders, and cancer.[7][8]
-
σ1 Receptor Affinity:
-
σ2 Receptor Selectivity:
-
Certain derivatives exhibit high selectivity for the σ2 receptor over the σ1 subtype.[9] For example, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide showed a σ2/σ1 selectivity ratio of 120.[9]
-
This selectivity is significant as σ2 receptors are overexpressed in proliferating tumor cells, making σ2-selective ligands potential candidates for cancer diagnostics and therapeutics.[7]
-
-
PET Imaging Applications:
Dopamine D2 and D3 Receptor Ligands: Targeting Psychosis and Neurological Disorders
The dopamine D2 and D3 receptors are primary targets for antipsychotic medications. The this compound scaffold has been incorporated into ligands with high affinity and selectivity for these receptors.[10][11][12]
-
High Affinity and Selectivity:
-
Modifications of the N-arylpiperazine moiety in related structures have yielded compounds with nanomolar affinity for D2 receptors and over 50-fold selectivity against D3 receptors.[10]
-
The nature of the linker between the piperidine ring and the aryl moiety is critical for affinity and selectivity.[11][12]
-
-
Functional Activity:
-
Derivatives can act as partial agonists at both D2 and D3 receptors, a desirable profile for atypical antipsychotics that can modulate dopaminergic activity without causing complete blockade.[10]
-
Quantitative Pharmacological Data
The following table summarizes the binding affinities of representative this compound derivatives for their primary molecular targets.
| Compound ID | Target | Binding Affinity (Ki, nM) | Selectivity | Reference |
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma Receptors | 3.4 | σ2/σ1 = 120 | [9] |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidines | DAT | Low nanomolar range | Variable SERT/DAT ratios | [6] |
| 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one analogue | D2 Receptor | <0.3 | >50-fold vs D3 | [10] |
Experimental Workflow: Receptor Binding Assay
To determine the affinity of newly synthesized this compound derivatives for their target receptors, a competitive radioligand binding assay is a standard and robust method.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Assay Setup: In a multi-well plate, add increasing concentrations of the unlabeled test compound (the this compound derivative), a fixed concentration of a specific radioligand, and the prepared cell membranes.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
ADME Properties and Therapeutic Potential
The pharmacokinetic profile of this compound derivatives is a critical factor in their development as therapeutic agents.
-
Lipophilicity and Brain Penetrance: The presence of the fluorobenzyl group generally increases lipophilicity, which can enhance brain penetrance, a desirable property for CNS-active drugs.[4][5] However, excessive lipophilicity can lead to poor solubility and increased metabolic degradation.[5]
-
Metabolic Stability: The metabolic stability of these derivatives can be influenced by the nature of the substituents on the piperidine ring and the benzyl moiety.[13][14] In some cases, derivatives have shown poor microsomal stability, which would need to be addressed through further chemical modification.[15]
-
Therapeutic Applications:
-
Neurodegenerative Diseases: The high affinity of certain derivatives for sigma receptors and their potential neuroprotective effects make them promising candidates for the treatment of Alzheimer's and Parkinson's diseases.[1][16][17][18][19][20]
-
Psychiatric Disorders: Ligands targeting dopamine D2/D3 receptors have potential as novel antipsychotics for schizophrenia and other psychotic disorders.[7]
-
Oncology: The overexpression of σ2 receptors in tumor cells suggests a role for selective σ2 ligands in cancer diagnosis and therapy.[7]
-
Future Directions and Conclusion
The this compound scaffold continues to be a rich source of novel drug candidates. Future research will likely focus on:
-
Improving Selectivity: Fine-tuning the structure to achieve even greater selectivity for specific receptor subtypes to minimize off-target effects.
-
Optimizing Pharmacokinetics: Enhancing metabolic stability and oral bioavailability through medicinal chemistry strategies.
-
Exploring New Targets: Investigating the activity of this scaffold against other relevant CNS targets.
References
- 1. This compound|CAS 92822-02-1 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 193357-52-7: 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE [cymitquimica.com]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. usiena-air.unisi.it [usiena-air.unisi.it]
- 14. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]
- 17. neuroquantology.com [neuroquantology.com]
- 18. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
4-(4'-Fluorobenzyl)piperidine as a pharmaceutical intermediate
An In-depth Technical Guide to 4-(4'-Fluorobenzyl)piperidine as a Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern pharmaceutical development. We will explore its synthesis, physicochemical properties, reaction mechanisms, and critical applications, with a focus on its role in the creation of therapeutic agents for neurological disorders. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support ongoing research and development efforts.
Introduction: The Strategic Importance of the Fluorinated Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of a significant percentage of top-selling pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-receptor interactions.[2] The introduction of a 4-fluorobenzyl moiety to this scaffold yields this compound, an intermediate of considerable value.
The strategic incorporation of fluorine is a cornerstone of modern drug design. The fluorine atom's high electronegativity and small size can profoundly influence a molecule's properties by:
-
Modulating pKa: Altering the basicity of the piperidine nitrogen to fine-tune physiological solubility and receptor binding.
-
Enhancing Lipophilicity: Improving the ability of the molecule to cross biological membranes, such as the blood-brain barrier, which is critical for drugs targeting the central nervous system (CNS).[3][4]
-
Blocking Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, allowing it to block potential sites of metabolic attack, thereby increasing the drug's half-life and bioavailability.[4]
This guide delves into the chemistry and application of this compound, demonstrating its utility as a versatile building block in the synthesis of novel therapeutic agents.[3][5][6]
Physicochemical Properties & Analytical Characterization
Accurate characterization of any pharmaceutical intermediate is fundamental to ensuring the quality, reproducibility, and safety of the final Active Pharmaceutical Ingredient (API). This compound is typically supplied as its hydrochloride salt, which improves its stability and handling characteristics.[3]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 92822-02-1 (Free Base) 193357-52-7 (HCl Salt) | [7][3] |
| Molecular Formula | C₁₂H₁₆FN (Free Base) C₁₂H₁₆FN·HCl (HCl Salt) | [7][3] |
| Molecular Weight | 193.27 g/mol (Free Base) 229.72 g/mol (HCl Salt) | [7][3] |
| Appearance | Off-white solid | [3] |
| Purity (Typical) | ≥96-99% (by HPLC) | [3][5] |
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound.[5][8] A C18 column with a mobile phase consisting of an acetonitrile and acidified water gradient is typically effective for achieving sharp, well-resolved peaks.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the correct placement of the fluorobenzyl group on the piperidine ring.
-
Infrared (IR) Spectroscopy: IR analysis helps confirm the presence of key functional groups within the molecule.[9]
Synthesis Methodologies: A Practical Approach
The synthesis of this compound can be achieved through several reliable routes. The most common and industrially scalable method is the reductive amination of a piperidine precursor with a 4-fluorobenzyl electrophile. This approach is favored for its high efficiency and operational simplicity.
Below is a logical workflow illustrating the synthesis and subsequent use of this key intermediate.
Caption: General workflow from starting materials to final API.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes the synthesis of N-Boc-4-(4'-fluorobenzyl)piperidine, a common protected form, starting from N-Boc-4-piperidone and 4-fluorobenzyl bromide via a Wittig reaction followed by reduction. A more direct reductive amination is also conceptually similar.
Objective: To synthesize N-Boc-4-(4'-fluorobenzyl)piperidine.
Materials:
-
(4-Fluorobenzyl)triphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
N-Boc-4-piperidone
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) supply
Step-by-Step Procedure:
-
Wittig Reaction (Alkene Formation):
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend (4-Fluorobenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the temperature below 5°C. The solution will turn a deep orange/red color, indicating ylide formation.
-
Stir the mixture at 0°C for 1 hour.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the intermediate alkene, N-Boc-4-(4-fluorobenzylidene)piperidine.
-
-
Hydrogenation (Alkane Formation):
-
Dissolve the purified alkene from Step 1 in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Palladium on carbon (approx. 5-10 mol% catalyst loading) to the solution.
-
Purge the vessel with hydrogen gas and then maintain a positive pressure of H₂ (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until the starting material is consumed (monitor by TLC or LC-MS, typically 4-24 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, N-Boc-4-(4'-fluorobenzyl)piperidine. The Boc protecting group can be subsequently removed under acidic conditions if the free amine is required.
-
Causality Behind Choices: The Wittig reaction is a classic and robust method for forming carbon-carbon double bonds. The subsequent hydrogenation using Pd/C is a highly effective and clean method for reducing the alkene to the desired saturated piperidine derivative with high yield and stereocontrol.
Key Reaction Mechanism: Reductive Amination
Reductive amination is a cornerstone of amine synthesis. It proceeds in two main stages: the formation of an iminium ion intermediate, followed by its reduction. This process is highly efficient for creating C-N bonds.
Caption: The reductive amination pathway.
In this pathway, the ketone (4-piperidone) reacts with a primary amine (or ammonia followed by alkylation) to form a hemiaminal, which then dehydrates to an iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the final secondary amine product. This reducing agent is chosen because it is mild enough not to reduce the initial ketone, allowing for a one-pot reaction.
Applications in Pharmaceutical Synthesis
This compound is a crucial building block for a variety of therapeutic agents, particularly those targeting the CNS.[3]
-
Neurological Disorders: It is a key intermediate in the synthesis of compounds for treating neurological conditions like depression and anxiety.[3] Its structure is integral to molecules designed to modulate neurotransmitter systems.[3][10]
-
Selective Serotonin Reuptake Inhibitors (SSRIs): The scaffold is found in derivatives being investigated as SSRIs, highlighting its importance in antidepressant drug discovery.[3] The well-known antidepressant Paroxetine, for example, is a 4-arylpiperidine derivative, underscoring the therapeutic relevance of this structural class.[11]
-
Dopamine Transporter (DAT) Ligands: Substituted N-benzyl piperidines have been synthesized and evaluated for their affinity to the dopamine transporter (DAT), which is relevant for developing treatments for stimulant addiction.[12]
-
Structure-Activity Relationship (SAR) Studies: The compound serves as a valuable starting point in SAR studies.[10] By systematically modifying the piperidine or benzyl rings, medicinal chemists can probe the structural requirements for optimal biological activity, selectivity, and safety profiles of new drug candidates.[10][12]
-
Acetylcholinesterase Inhibitors: Analogs have been developed for in-vivo imaging and study of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[13]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are synthesized from Safety Data Sheets (SDS) for this compound and its hydrochloride salt.[14][15]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[14][15]
-
Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile).[14][15]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[14][15] If exposure limits are exceeded, a full-face respirator may be required.[14]
Handling:
-
Avoid the formation of dust and aerosols.[14]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[14]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][14][15]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
-
Recommended storage is often refrigerated at 0-8°C.[3]
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[14][15]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[14][15]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]
Conclusion
This compound stands out as a high-value intermediate in pharmaceutical research and development. The strategic combination of the versatile piperidine scaffold and the modulating effects of the fluorine atom provides a powerful tool for medicinal chemists. Its established synthetic routes and proven utility in constructing complex molecules for CNS targets ensure its continued relevance in the pursuit of novel therapeutics. This guide has provided the foundational knowledge, practical protocols, and safety considerations necessary for the effective utilization of this important chemical building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(2,4-Difluorobenzyl)piperidine|RUO [benchchem.com]
- 5. H63860.03 [thermofisher.com]
- 6. 4-(4-Fluorobenzyl)piperidine hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 7. This compound [oakwoodchemical.com]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 12. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
The Rising Profile of 4-(4'-Fluorobenzyl)piperidine Analogues in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The piperidine scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a diverse array of pharmaceuticals and biologically active molecules.[1] Among the myriad of piperidine derivatives, those featuring a 4-(4'-fluorobenzyl) substituent are gaining increasing attention for their potential to modulate a range of biological targets with enhanced efficacy and favorable pharmacokinetic profiles. The strategic incorporation of a fluorine atom on the benzyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its interaction with biological systems.[2][3][4] This in-depth technical guide provides a comprehensive overview of the biological activities of novel 4-(4'-Fluorobenzyl)piperidine analogues. We will delve into their synthesis, explore their multifaceted pharmacological effects—including their roles as sigma-1 receptor modulators, acetylcholinesterase inhibitors, and agents with analgesic, antioxidant, and anti-inflammatory properties—and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing novel therapeutics.
Introduction: The Significance of the this compound Scaffold
The piperidine ring is a six-membered nitrogen-containing heterocycle that is a key pharmacophore in numerous FDA-approved drugs, underscoring its importance in medicinal chemistry.[5] Its conformational flexibility allows it to present substituents in well-defined spatial orientations, facilitating precise interactions with biological targets. The 4-benzylpiperidine substructure, in particular, has been explored for its diverse pharmacological activities, including its action as a monoamine releasing agent with selectivity for dopamine and norepinephrine.[6]
The introduction of a fluorine atom at the para-position of the benzyl group is a strategic decision in medicinal chemistry. Fluorine's high electronegativity and small size can lead to profound changes in a molecule's properties.[2][3] These modifications can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability and bioavailability.[3][4] Consequently, this compound analogues are being investigated for a wide spectrum of therapeutic applications, from neurodegenerative diseases to pain management.
Synthesis of this compound Analogues
The synthesis of this compound analogues can be achieved through various synthetic routes. A common and effective strategy involves the reaction of a piperidine derivative with 4-fluorobenzaldehyde. The following is a generalized synthetic scheme that can be adapted to produce a variety of analogues.
General Synthetic Pathway
A versatile approach to synthesizing a key intermediate, 4-(piperidin-1-yl)benzaldehyde, involves the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with piperidine.[7] This intermediate can then be further modified to generate a library of this compound analogues.
Caption: Generalized synthetic route to this compound analogues.
Biological Activities and Mechanisms of Action
This compound analogues have demonstrated a broad range of biological activities, targeting various receptors, enzymes, and signaling pathways.
Sigma-1 Receptor Modulation
The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[8] It plays a crucial role in regulating calcium signaling, ion channel activity, and cellular stress responses.[9][10] Dysregulation of sigma-1 receptor function has been implicated in several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[9][11]
This compound analogues have been investigated as potent and selective sigma-1 receptor ligands.[12] Their binding to the sigma-1 receptor can modulate downstream signaling pathways, offering neuroprotective effects.[6][9] For instance, activation of the sigma-1 receptor can enhance neuronal survival and plasticity by potentiating neurotrophic factor signaling, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway.[6]
Caption: Simplified Sigma-1 receptor signaling pathway activated by an agonist.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[13] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.[14] Several piperidine-containing compounds, such as Donepezil, are potent AChE inhibitors.
The this compound scaffold can be incorporated into molecules designed to inhibit AChE. The piperidine nitrogen can interact with the catalytic anionic site of the enzyme, while the fluorobenzyl group can engage in hydrophobic interactions within the active site gorge, contributing to the inhibitory potency.
Analgesic Activity
Piperidine derivatives have a long history as analgesic agents, with many acting on opioid receptors.[15][16][17][18] The analgesic potential of novel this compound analogues can be evaluated in preclinical models of pain. The mechanism of action may involve interaction with mu-opioid receptors or other pain-related targets.[16]
Antioxidant and Anti-inflammatory Properties
Oxidative stress and inflammation are implicated in a wide range of diseases. Piperidine derivatives have been shown to possess antioxidant and anti-inflammatory activities.[5][19][20] The ability of these compounds to scavenge free radicals and modulate inflammatory pathways makes them attractive candidates for further investigation. The 4-fluorobenzyl group may contribute to these properties by influencing the electronic distribution of the molecule.
Experimental Protocols
The following are detailed, step-by-step protocols for key in vitro and in vivo assays to evaluate the biological activity of novel this compound analogues.
Caption: A typical workflow for the biological evaluation of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound exhibits toxicity to cells, which is crucial for identifying a therapeutic window.[21][22][23][24]
Protocol:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[21] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells and incubate for the desired exposure period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[22]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[25]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[22]
Sigma-1 Receptor Radioligand Binding Assay
This assay measures the affinity of the test compounds for the sigma-1 receptor.[26][27][28][29]
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the sigma-1 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an assay buffer.[27]
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound.[26]
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow binding to reach equilibrium.[27]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[27]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[27]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies the AChE inhibitory activity of the test compounds.[1][13][30][31]
Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, add the buffer, test compound, and AChE enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[13]
-
Initiate Reaction: Add the substrate (acetylthiocholine iodide) to start the reaction.[13] AChE will hydrolyze acetylthiocholine to thiocholine.
-
Color Development: The thiocholine produced reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
DPPH Radical Scavenging Assay
This assay assesses the antioxidant capacity of the compounds by their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[32][33][34][35]
Protocol:
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.[34]
-
Reaction: Add the test compound solution to the DPPH solution and mix.[35]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[34]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[33] The scavenging of the DPPH radical by an antioxidant results in a decrease in absorbance.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
In Vivo Analgesic Activity (Tail Immersion Test)
This is a common method to evaluate the central analgesic activity of compounds in animal models.[15][18][36]
Protocol:
-
Animal Acclimatization: Acclimatize the animals (e.g., mice or rats) to the experimental setup.
-
Compound Administration: Administer the test compound or a vehicle control to the animals, typically via oral or intraperitoneal injection.
-
Baseline Measurement: Before compound administration, measure the baseline tail-flick latency by immersing the distal part of the tail in a hot water bath (e.g., 55°C).
-
Post-treatment Measurement: At various time points after compound administration, re-measure the tail-flick latency.
-
Cut-off Time: A cut-off time is set to prevent tissue damage.
-
Data Analysis: Compare the tail-flick latencies of the treated groups to the control group to determine the analgesic effect.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for optimal biological activity.[12][37]
Key Considerations for SAR Studies:
-
Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring can influence the compound's conformation and interaction with the target.
-
Nature of the Linker: The linker connecting the piperidine ring to other pharmacophoric elements is crucial for activity.[16]
-
Substitution on the Benzyl Ring: While this guide focuses on the 4-fluoro substitution, exploring other substitutions on the benzyl ring can further refine the activity profile. The position and electronic nature of the substituent can significantly impact binding affinity and selectivity.[12] For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, 3-substituted compounds generally showed higher affinity for sigma receptors compared to 2- or 4-substituted analogues.[12]
-
Stereochemistry: The stereochemistry of chiral centers within the molecule can have a profound effect on biological activity.
Data Presentation
Quantitative data from the biological evaluation of this compound analogues should be presented in a clear and concise manner to facilitate comparison and SAR analysis.
Table 1: In Vitro Biological Activity of Exemplary this compound Analogues
| Compound ID | Sigma-1 Ki (nM) | AChE IC₅₀ (µM) | Cytotoxicity (SH-SY5Y) IC₅₀ (µM) | DPPH Scavenging IC₅₀ (µM) |
| Analogue 1 | 5.2 | 1.5 | > 50 | 25.8 |
| Analogue 2 | 10.8 | 0.8 | > 50 | 15.3 |
| Analogue 3 | 2.1 | 5.2 | 45.1 | 30.1 |
| Reference Cmpd | 3.9 | 0.02 (Donepezil) | - | 10.5 (Trolox) |
Conclusion and Future Directions
This compound analogues represent a promising class of compounds with diverse biological activities. Their potential to modulate key targets in the central nervous system and other biological systems warrants further investigation. The strategic use of fluorine substitution provides a powerful tool for optimizing the pharmacological properties of these molecules.
Future research in this area should focus on:
-
Synthesis of diverse libraries of this compound analogues to expand the scope of SAR studies.
-
In-depth mechanistic studies to elucidate the precise molecular interactions responsible for their biological effects.
-
Pharmacokinetic and in vivo efficacy studies to translate the promising in vitro activities into potential therapeutic applications.
This technical guide provides a solid foundation for researchers and drug development professionals to explore the exciting potential of this compound analogues in the quest for novel and effective therapeutics.
References
- 1. attogene.com [attogene.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 7. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. irjpms.com [irjpms.com]
- 20. ijnrd.org [ijnrd.org]
- 21. benchchem.com [benchchem.com]
- 22. ijprajournal.com [ijprajournal.com]
- 23. researchgate.net [researchgate.net]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. revvity.com [revvity.com]
- 29. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 32. researchgate.net [researchgate.net]
- 33. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 36. applications.emro.who.int [applications.emro.who.int]
- 37. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
Methodological & Application
Synthesis of 4-Benzyl Piperidine via Suzuki Coupling: An Application Note and Detailed Protocol
Introduction: The Significance of the 4-Benzyl Piperidine Scaffold and the Strategic Advantage of Suzuki Coupling
The 4-benzyl piperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases. Its rigid, saturated heterocyclic structure, combined with the lipophilic benzyl group, provides an ideal framework for optimizing drug-receptor interactions, influencing pharmacokinetic properties, and enhancing metabolic stability. Traditionally, the synthesis of these structures has relied on multi-step, often harsh, classical methods.
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of complex molecules. Among these, the Suzuki-Miyaura coupling stands out for its remarkable functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[1] This application note provides a comprehensive guide to the synthesis of 4-benzyl piperidines utilizing a robust Suzuki coupling protocol. We will delve into the mechanistic underpinnings of this C(sp³)–C(sp³) bond formation, present a detailed, field-proven experimental procedure, and offer insights into troubleshooting and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and adaptable method for accessing this critical molecular scaffold.
Mechanistic Insights: The Palladium Catalytic Cycle in C(sp³)–C(sp³) Bond Formation
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1] While extensively studied for C(sp²)–C(sp²) bond formation, the coupling of C(sp³)-hybridized organoboranes with benzylic halides presents unique considerations.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the benzyl halide to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[1]
-
Transmetalation: This is often the rate-determining step, particularly for C(sp³)-hybridized systems. The organoboron reagent, typically a boronic acid or its pinacol ester derivative, is activated by a base to form a more nucleophilic boronate species. This boronate then transfers the piperidinyl group to the Pd(II) center, displacing the halide. The choice of base is critical to facilitate this step without promoting side reactions.
-
Reductive Elimination: The final step involves the reductive elimination of the desired 4-benzyl piperidine product from the Pd(II) complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Experimental Protocol: Synthesis of N-Boc-4-benzylpiperidine
This protocol is adapted from the work of Vice et al. and provides a reliable method for the synthesis of N-Boc protected 4-benzylpiperidine.[2][3] The N-Boc protecting group is advantageous for its stability during the reaction and its facile removal under acidic conditions.
Materials and Reagents
| Reagent | Formula | MW | Amount (mmol) | Equivalents |
| N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | C₁₆H₃₀BNO₄ | 311.23 | 1.0 | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 3.0 | 3.0 |
| Toluene | C₇H₈ | 92.14 | - | - |
| Water (degassed) | H₂O | 18.02 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.0 mmol, 1.0 equiv.), benzyl bromide (1.2 mmol, 1.2 equiv.), PdCl₂(dppf) (0.03 mmol, 0.03 equiv.), and sodium carbonate (3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-4-benzylpiperidine.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficient Degassing3. Low Reaction Temperature | 1. Use a fresh batch of palladium catalyst. Consider a more active catalyst system if necessary.2. Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1]3. Increase the reaction temperature in increments of 10 °C. |
| Formation of Homocoupled Byproducts | Presence of oxygen leading to oxidative homocoupling of the boronic ester. | Improve degassing procedures. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue. |
| Protodeborylation of the Boronic Ester | Presence of excess water or acidic impurities. | Use anhydrous solvents and ensure the base is of high quality. The use of pinacol esters generally reduces the rate of protodeborylation compared to boronic acids.[1] |
| Dehalogenation of Benzyl Bromide | Presence of a hydride source. | Ensure solvents are anhydrous and of high purity. Some bases can act as hydride donors; consider screening alternative bases like K₃PO₄ or Cs₂CO₃. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 4-benzyl piperidines, offering a significant improvement over classical synthetic methods. The protocol detailed herein provides a robust starting point for accessing this important medicinal chemistry scaffold. A thorough understanding of the reaction mechanism and potential side reactions, coupled with careful optimization of reaction parameters, will enable researchers to efficiently synthesize a wide array of 4-benzyl piperidine derivatives for drug discovery and development programs.
References
Application Notes & Protocols: Strategic Use of 4-(4'-Fluorobenzyl)piperidine in PET Radiotracer Development
For: Researchers, scientists, and drug development professionals in the field of Positron Emission Tomography (PET).
Introduction: The 4-(4'-Fluorobenzyl)piperidine Moiety - A Double-Edged Sword in PET Radiotracer Design
The this compound scaffold has emerged as a prevalent structural motif in the design of novel radiotracers for Positron Emission Tomography (PET). Its appeal lies in the straightforward incorporation of the positron-emitting radionuclide, Fluorine-18 (¹⁸F), which possesses a near-ideal half-life (109.8 minutes) and low positron energy (0.635 MeV) for high-resolution imaging. This moiety has been instrumental in the development of ligands targeting a range of central nervous system (CNS) receptors, including sigma (σ) receptors and N-methyl-D-aspartate (NMDA) receptors.
However, field experience has revealed a significant metabolic vulnerability associated with this scaffold: in vivo defluorination. This guide provides a comprehensive overview of the application of this compound in PET radiotracer development, offering detailed protocols for synthesis and purification. Critically, it also delves into the causality behind this metabolic instability and presents strategic considerations to mitigate this challenge, ensuring the development of robust and reliable imaging agents.
The Challenge: Understanding and Mitigating In Vivo Defluorination
A primary concern when employing the 4-(4'-[¹⁸F]fluorobenzyl)piperidine structure is its susceptibility to metabolic cleavage of the C-¹⁸F bond. This process, often mediated by cytochrome P450 enzymes in the liver, leads to the release of free [¹⁸F]fluoride into circulation. The released [¹⁸F]fluoride is then readily taken up by bone tissue, resulting in high background signals in PET images and obscuring the specific signal from the target tissue.
Studies have demonstrated that radiotracers incorporating this moiety can show significant accumulation of radioactivity in bone and cartilage, suggesting in vivo defluorination as a result of hydroxylation on the benzyl ring[1]. This metabolic instability can render a promising high-affinity ligand unsuitable for in vivo imaging.
Strategic Approaches to Enhance Metabolic Stability:
To address this challenge, several strategies can be employed to enhance the in vivo stability of radiotracers containing a fluorobenzyl group:
-
Deuterium Substitution: Replacing the hydrogen atoms on the benzylic carbon with deuterium (the "deuterium kinetic isotope effect") can slow down the rate of enzymatic metabolism at that position. This approach has been shown to significantly reduce the rate of defluorination for some radiotracers[2].
-
Introduction of Steric Hindrance: Placing bulky substituents near the fluorobenzyl group can sterically hinder the approach of metabolizing enzymes, thereby reducing the rate of defluorination.
-
Electronic Modification: The introduction of electron-withdrawing or -donating groups on the aromatic ring can alter the electronic properties of the C-F bond and the surrounding molecule, potentially making it less susceptible to enzymatic attack. For instance, a 3-chloro substitution on the benzyl ring has been shown to decrease alkylating activity and subsequently reduce defluorination[3].
-
Alternative Fluorination Positions: If the fluorobenzyl group proves to be consistently unstable, exploring alternative fluorination positions on the core molecule that are less metabolically labile is a prudent approach.
Radiosynthesis Strategies
There are two primary strategies for the radiosynthesis of PET tracers incorporating the 4-(4'-[¹⁸F]fluorobenzyl)piperidine moiety:
-
Two-Step Reductive Amination: This is often the more versatile and higher-yielding approach. It involves the initial synthesis of 4-[¹⁸F]fluorobenzaldehyde, which is then reacted with a suitable piperidine precursor via reductive amination.
-
One-Step Nucleophilic Substitution: This method involves the direct displacement of a good leaving group (e.g., tosylate, nosylate, or a trimethylammonium group) from a precursor molecule with [¹⁸F]fluoride. While more direct, this approach can sometimes be lower yielding and require more stringent reaction conditions.
The following sections provide detailed protocols for the more common and robust two-step reductive amination strategy.
PART 1: Synthesis of the Piperidine Precursor
A common and versatile precursor for the reductive amination is a piperidine with a free secondary amine, often protected at other reactive sites. Here, we detail the synthesis of 1-Boc-4-(aminomethyl)piperidine, a suitable precursor for many applications.
Protocol 1: Synthesis of 1-Boc-4-(aminomethyl)piperidine
This protocol outlines a representative synthesis of a piperidine precursor.
Diagram: Synthesis of 1-Boc-4-(aminomethyl)piperidine
Caption: Workflow for the synthesis of a piperidine precursor.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve N-Boc-isonipecotic acid (1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
-
Formation of Acyl Azide:
-
In a separate flask, dissolve sodium azide (1.5 eq) in water.
-
Add the sodium azide solution dropwise to the reaction mixture at 0 °C.
-
Stir vigorously for 2 hours at 0 °C.
-
-
Curtius Rearrangement:
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo.
-
Dissolve the residue in toluene and heat to reflux for 3 hours to induce the Curtius rearrangement to the isocyanate.
-
-
Hydrolysis and Amine Formation:
-
Cool the reaction mixture and add 6M hydrochloric acid.
-
Stir vigorously overnight at room temperature to hydrolyze the isocyanate to the amine hydrochloride salt.
-
Separate the aqueous layer and wash with ethyl acetate.
-
-
Reduction to the Final Product:
-
Carefully add lithium aluminum hydride (LiAlH₄) (2 eq) to a flask with anhydrous THF under an inert atmosphere.
-
Add the aqueous solution of the amine hydrochloride salt dropwise to the LiAlH₄ suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate in vacuo to yield 1-Boc-4-(aminomethyl)piperidine.
-
PART 2: Radiosynthesis via Reductive Amination
This part details the two-step radiosynthesis of a generic 4-(4'-[¹⁸F]fluorobenzyl)piperidine derivative.
Protocol 2: Automated Synthesis of 4-[¹⁸F]Fluorobenzaldehyde
This protocol is typically performed on an automated synthesis module.
Diagram: Automated Synthesis of 4-[¹⁸F]Fluorobenzaldehyde
Caption: Workflow for the synthesis of 4-[¹⁸F]Fluorobenzaldehyde.
Step-by-Step Methodology (Automated Module):
-
[¹⁸F]Fluoride Trapping and Elution:
-
The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]fluoride.
-
The trapped [¹⁸F]fluoride is eluted into the reaction vessel with a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is removed by azeotropic distillation under a stream of nitrogen at approximately 110 °C to yield the anhydrous [¹⁸F]KF/Kryptofix 2.2.2 complex.
-
-
Nucleophilic Substitution:
-
A solution of the precursor, 4-formyl-N,N,N-trimethylanilinium triflate, in anhydrous dimethyl sulfoxide (DMSO) is added to the reaction vessel.
-
The reaction is heated at 110-120 °C for 10-15 minutes.
-
-
Purification:
-
The crude reaction mixture is diluted with water and passed through a C18 solid-phase extraction (SPE) cartridge.
-
The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
The 4-[¹⁸F]fluorobenzaldehyde is eluted from the cartridge with ethanol or acetonitrile.
-
Protocol 3: Reductive Amination to Form the Final Radiotracer
Step-by-Step Methodology:
-
Reaction Setup:
-
The eluted 4-[¹⁸F]fluorobenzaldehyde is transferred to a clean reaction vial.
-
A solution of the piperidine precursor (e.g., 1-Boc-4-(aminomethyl)piperidine from Protocol 1) in a suitable solvent (e.g., dichloroethane or methanol) is added.
-
A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added to the mixture. The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred as it is milder and does not reduce the aldehyde as readily as NaBH₄[4].
-
-
Reaction:
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for 10-15 minutes.
-
-
Quenching and Deprotection (if necessary):
-
The reaction is quenched by the addition of a basic solution (e.g., saturated sodium bicarbonate).
-
If a Boc protecting group is present and needs to be removed, the reaction mixture can be treated with trifluoroacetic acid (TFA) or hydrochloric acid.
-
PART 3: Purification and Quality Control
Protocol 4: HPLC Purification
High-performance liquid chromatography (HPLC) is essential for purifying the final radiotracer to ensure it is free from non-radioactive precursors and radiochemical impurities.
Diagram: HPLC Purification and Formulation Workflow
Caption: Workflow for HPLC purification and final formulation.
Typical HPLC Conditions:
| Parameter | Value |
| Column | Semi-preparative C18 (e.g., 10 µm, 250 x 10 mm) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient or isocratic) |
| Flow Rate | 4-5 mL/min |
| Detection | UV (e.g., 254 nm) and in-line radioactivity detector |
Procedure:
-
The crude reaction mixture is injected onto the HPLC system.
-
The fraction corresponding to the radiolabeled product is collected.
-
The collected fraction is diluted with water and passed through a C18 SPE cartridge to trap the product.
-
The cartridge is washed with water to remove HPLC solvents.
-
The final product is eluted from the cartridge with a small volume of ethanol and formulated in sterile saline for injection, ensuring the final ethanol concentration is acceptable for administration (typically <10%).
Protocol 5: Quality Control
Stringent quality control is mandatory before the release of any radiopharmaceutical for human use.
| Test | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC | > 95% |
| Radionuclidic Identity | Half-life measurement | 105-115 minutes |
| pH | pH paper or meter | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits |
| Sterility | Incubation in culture media | No microbial growth |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V |
Comparative Data of Radiolabeling Methods
The choice of radiosynthesis method can significantly impact the overall efficiency. Below is a summary of typical outcomes for the two main strategies.
| Parameter | Two-Step Reductive Amination | One-Step Nucleophilic Substitution |
| Radiochemical Yield (decay-corrected) | 20-50% | 5-30% |
| Molar Activity (GBq/µmol) | 40-150 | 30-100 |
| Synthesis Time (from EOB) | 40-60 minutes | 30-50 minutes |
| Precursor Complexity | Requires synthesis of amine precursor | Requires synthesis of precursor with good leaving group |
| Versatility | High (4-[¹⁸F]FBA can be used for various amines) | Moderate (precursor is specific to the final product) |
Conclusion
The this compound scaffold remains a valuable tool in the development of novel PET radiotracers. While the potential for in vivo defluorination presents a significant challenge, a rational design approach that considers metabolic stability, coupled with robust and optimized radiosynthesis protocols, can lead to the successful development of effective imaging agents. The two-step reductive amination strategy via 4-[¹⁸F]fluorobenzaldehyde generally offers a more versatile and reliable route for the production of these radiotracers. Researchers must remain vigilant to the metabolic fate of their compounds and employ strategies such as deuteration to mitigate defluorination, thereby ensuring the translational potential of their work.
References
- 1. Comparison of different quantification methods for 18F-fluorodeoxyglucose-positron emission tomography studies in rat brains | Clinics [elsevier.es]
- 2. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gctlc.org [gctlc.org]
Application Note & Protocol: High-Yield Radiosynthesis of [¹⁸F]4-(4'-Fluorobenzyl)piperidine
Introduction: The Utility and Challenges of the [¹⁸F]Fluorobenzylpiperidine Moiety in PET Imaging
The 4-fluorobenzylpiperidine scaffold is a key pharmacophore in the development of various central nervous system (CNS) radiotracers for Positron Emission Tomography (PET). Its structural motif is present in ligands targeting a range of receptors and transporters. The incorporation of fluorine-18 (¹⁸F), with its near-ideal half-life (109.7 min) and low positron energy (635 keV), allows for high-resolution in vivo imaging.[1]
This application note provides a detailed, field-proven protocol for the radiolabeling of 4-(4'-Fluorobenzyl)piperidine with [¹⁸F]. We will eschew a direct, single-step nucleophilic substitution on a benzyl- leaving group precursor, which can be prone to lower yields and precursor instability. Instead, we present a more robust and consistently high-yielding two-step methodology. This approach involves the initial synthesis of the key intermediate, [¹⁸F]4-fluorobenzaldehyde, followed by a rapid and efficient reductive amination to yield the final product.
A critical consideration, grounded in experimental evidence, is the potential for in vivo metabolic defluorination of the resulting tracer, leading to bone uptake and confounding image interpretation.[2][3] This guide will therefore not only detail the synthesis but also emphasize the necessity for rigorous in vivo metabolic stability studies for any novel radiotracer developed using this moiety.
Overall Radiosynthesis Strategy
The protocol is designed for implementation on common automated radiosynthesis modules. It follows a logical two-stage workflow:
-
Stage 1: [¹⁸F]Fluoride Activation and Synthesis of [¹⁸F]4-Fluorobenzaldehyde. This involves the nucleophilic substitution of a quaternary ammonium precursor.
-
Stage 2: Reductive Amination. The crude [¹⁸F]4-fluorobenzaldehyde is reacted with 4-benzylpiperidine in the presence of a reducing agent to form the final product, which is then purified.
Materials and Equipment
| Reagents & Consumables | Supplier | Notes |
| [¹⁸O]Water | Various | For cyclotron target |
| 4-formyl-N,N,N-trimethylanilinium triflate | ABX GmbH or equivalent | Precursor for Stage 1 |
| 4-Benzylpiperidine | Sigma-Aldrich or equivalent | Precursor for Stage 2 |
| Kryptofix 2.2.2 (K₂₂₂) | Sigma-Aldrich or equivalent | Phase transfer catalyst |
| Potassium Carbonate (K₂CO₃), anhydrous | Sigma-Aldrich or equivalent | Base |
| Acetonitrile (MeCN), anhydrous | Sigma-Aldrich or equivalent | For azeotropic drying and reactions |
| Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) | Sigma-Aldrich or equivalent | Reducing agent |
| Water for Injection (WFI) | USP grade | |
| Ethanol (EtOH), absolute | USP grade | |
| Sterile Saline (0.9% NaCl) | USP grade | |
| Sep-Pak QMA Light Cartridge | Waters | Anion exchange for [¹⁸F]F⁻ trapping |
| Sep-Pak C18 Plus Cartridge | Waters | For crude purification/intermediate trapping |
| Semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm) | Phenomenex, Waters, etc. | For final product purification |
| Sterile Millex-GV filter (0.22 µm) | Millipore | For final product sterilization |
| Equipment | Description |
| Medical Cyclotron | For [¹⁸F]fluoride production |
| Automated Radiosynthesis Module | e.g., GE TRACERlab™, IBA Synthera+, Trasis AllinOne |
| High-Performance Liquid Chromatography (HPLC) system | With UV and radiation detectors |
| Gas Chromatography (GC) system | For residual solvent analysis |
| Radio-TLC scanner | For radiochemical purity |
| pH meter or pH strips | |
| Limulus Amebocyte Lysate (LAL) test kit | For endotoxin testing |
Detailed Experimental Protocol
PART 1: Preparation of Reagents
-
Eluent Solution: Prepare a solution of Kryptofix 2.2.2 (15 mg) and K₂CO₃ (3 mg) in 80% Acetonitrile/20% Water (1.5 mL).
-
Precursor 1 Solution: Dissolve 4-formyl-N,N,N-trimethylanilinium triflate (10-15 mg) in anhydrous acetonitrile (1.5 mL).
-
Precursor 2/Reducing Agent Solution: Dissolve 4-benzylpiperidine (10 µL) and sodium triacetoxyborohydride (15 mg) in anhydrous acetonitrile (1.0 mL). Note: Prepare this solution fresh just before use.
PART 2: Automated Radiosynthesis Procedure
The following steps are generalized for a typical automated synthesis module. Specific parameters may need to be adjusted based on the platform used.[4][5][6]
Stage 1: [¹⁸F]4-Fluorobenzaldehyde Synthesis
-
[¹⁸F]Fluoride Trapping: Transfer the aqueous [¹⁸F]fluoride solution from the cyclotron target onto a pre-conditioned QMA cartridge.
-
Elution: Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using the Eluent Solution (Part 1, Step 1).
-
Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen or vacuum to remove water. Add 1-2 mL of anhydrous acetonitrile and repeat the evaporation. This step is critical for activating the "naked" fluoride.[7]
-
Nucleophilic Substitution: Add the Precursor 1 Solution to the dried [¹⁸F]F⁻/K₂₂₂ complex. Seal the reaction vessel and heat at 110-120°C for 10 minutes.
-
Intermediate Trapping (Optional but Recommended): After cooling, the reaction mixture containing crude [¹⁸F]4-fluorobenzaldehyde can be passed through a C18 Sep-Pak cartridge. The desired intermediate will be retained, while unreacted fluoride and polar impurities pass through. The [¹⁸F]4-fluorobenzaldehyde is then eluted from the C18 cartridge with acetonitrile into the second reaction vessel. This improves the purity of the substrate for the next step.
Stage 2: Reductive Amination and Purification
-
Reaction: To the vessel containing [¹⁸F]4-fluorobenzaldehyde, add the Precursor 2/Reducing Agent Solution. Let the reaction proceed at room temperature for 5-10 minutes.
-
Quenching: Add 2-3 mL of water to the reaction vessel to quench the reaction.
-
HPLC Purification: Load the quenched reaction mixture onto the semi-preparative HPLC system.
-
Mobile Phase: Typically a gradient of Acetonitrile and water (e.g., starting at 30% MeCN, ramping to 70% MeCN).
-
Flow Rate: 4-5 mL/min.
-
Detection: Monitor the eluent with both UV (at ~254 nm) and radiation detectors. Collect the radioactive peak corresponding to the [¹⁸F]this compound product.
-
-
Formulation: The collected HPLC fraction is typically diluted with a sterile solution (e.g., 0.9% saline) and passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. Ethanol from the HPLC mobile phase is often included in the final formulation to maintain solubility, but its final concentration must be controlled and specified (typically <10%).
Quality Control
A comprehensive quality control (QC) regimen is mandatory to ensure the final product is safe and suitable for its intended application. All tests must be performed on each batch before release.
| Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulates | Ensures product is free from visible contamination. |
| pH | pH meter or calibrated pH strip | 4.5 - 7.5 | Ensures the solution is physiologically compatible for injection. |
| Radiochemical Purity (RCP) | Analytical Radio-HPLC, Radio-TLC | ≥ 95% | Confirms the identity of the product and quantifies radioactive impurities. |
| Radionuclidic Identity | Half-life measurement | 105 - 115 minutes | Confirms the radionuclide is ¹⁸F. |
| Chemical Purity | Analytical HPLC (UV detector) | Peak corresponding to product should be identifiable. Precursor and other impurities should be below specified limits. | Quantifies non-radioactive chemical impurities, including the precursor and byproducts. |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile < 410 ppm, Ethanol < 5000 ppm (or as per USP/Ph. Eur.) | Ensures that residual solvents from the synthesis are below toxic levels. |
| Bacterial Endotoxins | LAL test (gel-clot or kinetic) | < 175 EU/V (where V is max patient dose in mL) | Ensures the product is free from pyrogenic bacterial contaminants. |
| Sterility | Incubation in culture media (e.g., FTM, TSB) | No microbial growth | Confirms the absence of viable microorganisms. (Note: This is a retrospective test). |
Field-Proven Insights & Troubleshooting
-
Causality of the Two-Step Approach: Direct fluorination on a benzylic position (e.g., using a tosylate or mesylate leaving group) can be competitive with elimination reactions, especially at the high temperatures required for radiofluorination. The synthesis of [¹⁸F]4-fluorobenzaldehyde from an activated aromatic ring (the trimethylanilinium salt) is a highly efficient SₙAr reaction, often proceeding in >70% radiochemical yield. The subsequent reductive amination is typically very fast and clean, making the overall process more reliable and higher-yielding than a direct one-step approach.
-
Reducing Agent Selection: Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride (NaBH₄) for reductive aminations as it is milder and more selective for the iminium ion intermediate, reducing the risk of over-reduction of the aldehyde starting material.
-
Low Radiochemical Yield:
-
Check Drying Efficiency: The most common cause of low yield in nucleophilic fluorinations is residual water. Ensure the azeotropic drying step is thorough.
-
Precursor Quality: Ensure the 4-formyl-N,N,N-trimethylanilinium triflate precursor has not degraded. Store it under inert gas in a desiccator.
-
-
Metabolic Stability Warning: As noted by Labas et al., the 4-(4-[¹⁸F]-fluorobenzyl)piperidine structure can be susceptible to in vivo defluorination through hydroxylation of the benzyl ring.[2][3] This metabolic pathway releases free [¹⁸F]fluoride, which is then taken up by bone. Any new PET tracer incorporating this moiety must be carefully evaluated in vivo for signs of defluorination (e.g., increasing radioactivity accumulation in the skeleton over time).
Conclusion
The two-step radiosynthesis protocol detailed here provides a reliable and efficient method for producing [¹⁸F]this compound. By leveraging the robust synthesis of an [¹⁸F]4-fluorobenzaldehyde intermediate followed by rapid reductive amination, this approach overcomes potential pitfalls of direct labeling and is well-suited for automation. Adherence to stringent quality control procedures is paramount to ensure the production of a high-purity radiochemical suitable for research and potential clinical development. Researchers must remain vigilant to the potential for in vivo defluorination, a known characteristic of this chemical scaffold.
References
- 1. Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A general copper-mediated nucleophilic 18F fluorination of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Fluorination of carbonyls with nucleophilic fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed [18F]Fluorination of (Mesityl)(aryl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(4'-Fluorobenzyl)piperidine in Neurological Disorder Research: Technical Guide and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-(4'-Fluorobenzyl)piperidine Scaffold
The this compound moiety is a key structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents targeting a range of neurological disorders. Its prevalence in drug discovery stems from the piperidine ring, a common feature in many centrally acting drugs, combined with a fluorinated benzyl group. The fluorine atom can enhance metabolic stability, binding affinity, and blood-brain barrier penetration of drug candidates. While specific quantitative binding and functional data for the parent compound, this compound, are not extensively documented in publicly available literature, its derivatives have shown significant promise as high-affinity ligands for crucial neurological targets, including the sigma-1 (σ1) receptor and the dopamine transporter (DAT).
This technical guide provides an in-depth overview of the application of the this compound scaffold in neurological disorder research. It details the underlying mechanisms of action, provides comprehensive protocols for in vitro characterization, and outlines methodologies for in vivo evaluation in relevant animal models of Alzheimer's disease, Parkinson's disease, and stroke.
Mechanism of Action: A Multi-Targeting Scaffold
The therapeutic potential of this compound derivatives in the context of neurological disorders is primarily attributed to their interaction with the sigma-1 (σ1) receptor and the dopamine transporter (DAT).
Sigma-1 (σ1) Receptor Modulation
The σ1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular stress responses, ion channel activity, and neuronal signaling. Modulation of the σ1 receptor by ligands can have profound effects on neuronal survival and function. Derivatives of this compound have been synthesized and identified as potent σ1 receptor ligands.
The functional consequences of σ1 receptor binding are diverse and can include:
-
Neuroprotection: Activation of σ1 receptors has been shown to protect neurons from various insults, including oxidative stress and excitotoxicity, which are common pathological features of neurodegenerative diseases.
-
Cognitive Enhancement: σ1 receptor agonists have been demonstrated to improve memory and learning in preclinical models.
-
Anti-amnesic Effects: These compounds can counteract memory deficits induced by neurotoxins.
Dopamine Transporter (DAT) Inhibition
The dopamine transporter is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Dysfunction of the dopaminergic system is a hallmark of Parkinson's disease. By inhibiting DAT, compounds based on the this compound scaffold can increase synaptic dopamine levels, which is a key therapeutic strategy for alleviating the motor symptoms of Parkinson's disease.
The following diagram illustrates the dual-targeting potential of this scaffold:
Quantitative Data: Binding Affinities of Representative Derivatives
While specific data for the parent compound is limited, the following table summarizes the reported binding affinities (Ki) of several illustrative this compound derivatives for the σ1 receptor and DAT. This data highlights the high affinity and potential for selectivity that can be achieved through chemical modification of this scaffold.
| Compound | Target | Binding Affinity (Ki) [nM] | Reference |
| Derivative A (A 4-aroylpiperidine derivative) | σ1 Receptor | < 15 | [1] |
| Derivative B (A 4-(α-hydroxyphenyl)piperidine derivative) | σ1 Receptor | < 15 | [1] |
| Derivative C (A GBR 12909 analogue) | Dopamine Transporter (DAT) | 1.9 | [1][2] |
| Derivative D (A hydroxypiperidine analogue) | Dopamine Transporter (DAT) | 0.46 |
Experimental Protocols: In Vitro Characterization
The following protocols provide a framework for the in vitro evaluation of this compound and its derivatives.
Protocol 1: Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the σ1 receptor through competitive displacement of a radiolabeled ligand.
Workflow Diagram:
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize guinea pig brains in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction) in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer.
-
50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
50 µL of --INVALID-LINK---pentazocine (a selective σ1 radioligand) at a final concentration near its Kd (e.g., 2-5 nM).
-
100 µL of the membrane preparation (200-300 µg of protein).
-
-
For total binding, replace the test compound with assay buffer.
-
For non-specific binding, add a high concentration of a known σ1 ligand (e.g., 10 µM haloperidol).
-
Incubate the plate at 37°C for 120 minutes.
-
-
Filtration and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Dopamine Transporter (DAT) Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing DAT.
Workflow Diagram:
Step-by-Step Methodology:
-
Cell Culture:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) in a suitable medium (e.g., DMEM with 10% FBS and a selection antibiotic).
-
Seed the cells into 96-well plates and grow to confluence.
-
-
Uptake Assay:
-
Wash the cells once with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Add 50 µL of KRH buffer containing the test compound at various concentrations (e.g., 0.1 nM to 10 µM) to the wells.
-
For total uptake, add buffer without the test compound.
-
For non-specific uptake, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate uptake by adding 50 µL of KRH buffer containing [3H]dopamine (final concentration ~10-20 nM).
-
Incubate at 37°C for 5-10 minutes.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer and incubating for at least 30 minutes.
-
-
Quantification and Data Analysis:
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Calculate the specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration and determine the IC50 value.
-
Experimental Protocols: In Vivo Evaluation
The following outlines general approaches for evaluating the in vivo efficacy of this compound derivatives in animal models of neurological disorders.
Animal Models
-
Alzheimer's Disease:
-
Scopolamine-induced amnesia model: Scopolamine, a muscarinic receptor antagonist, is used to induce cognitive deficits in rodents, mimicking some aspects of Alzheimer's disease.
-
Transgenic models: Mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., APP/PS1 mice) develop age-dependent amyloid plaques and cognitive decline.
-
-
Parkinson's Disease:
-
6-hydroxydopamine (6-OHDA) model: Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle of rodents leads to the degeneration of dopaminergic neurons, causing motor deficits.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: Systemic administration of MPTP to mice or non-human primates selectively destroys dopaminergic neurons in the substantia nigra, replicating key pathological features of Parkinson's disease.
-
-
Stroke:
-
Middle cerebral artery occlusion (MCAO) model: Transient or permanent occlusion of the middle cerebral artery in rodents induces focal cerebral ischemia, leading to infarcts and neurological deficits.
-
General In Vivo Protocol Outline
-
Animal Selection and Acclimatization: Choose the appropriate animal model and allow for a period of acclimatization.
-
Disease Induction: Induce the specific neurological disorder using the chosen model (e.g., administration of a neurotoxin, surgical procedure).
-
Drug Administration: Administer the this compound derivative via a suitable route (e.g., intraperitoneal, oral gavage) at various doses and time points relative to disease induction.
-
Behavioral Assessment:
-
Cognitive function (Alzheimer's models): Morris water maze, passive avoidance test.
-
Motor function (Parkinson's models): Rotarod test, cylinder test (for unilateral lesions), assessment of akinesia and rigidity.
-
Neurological deficits (Stroke models): Neurological deficit scoring, grip strength test.
-
-
Post-mortem Analysis:
-
Histology/Immunohistochemistry: Assess neuronal loss, protein aggregation (e.g., amyloid plaques, neurofibrillary tangles), and neuroinflammation (e.g., microglial activation).
-
Neurochemistry: Measure neurotransmitter levels (e.g., dopamine and its metabolites in Parkinson's models) using techniques like HPLC.
-
Conclusion
The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel drug candidates for the treatment of a range of debilitating neurological disorders. Its ability to be chemically modified to achieve high affinity and selectivity for key targets such as the sigma-1 receptor and the dopamine transporter underscores its therapeutic potential. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to explore the promising applications of this important chemical entity in the ongoing search for effective treatments for diseases like Alzheimer's, Parkinson's, and stroke.
References
Application Notes and Protocols: Development of Tyrosinase Inhibitors Using the 4-(4-Fluorobenzyl)piperazine Fragment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosinase, a copper-containing enzyme, is a critical regulator of melanin biosynthesis.[1][2][3] Its over-activity can lead to hyperpigmentation disorders, making it a prime target for therapeutic intervention in dermatology and cosmetology.[2][4][5] This document provides a comprehensive guide to the development of novel tyrosinase inhibitors centered on the promising 4-(4-fluorobenzyl)piperazine scaffold. This fragment has been identified as a key pharmacophoric feature for potent tyrosinase inhibition.[4][6][7][8] We present detailed protocols for the synthesis, in vitro enzymatic assays, and kinetic analysis of these inhibitors, grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction: The Rationale for Targeting Tyrosinase
Tyrosinase (EC 1.14.18.1) catalyzes the initial, rate-limiting steps in the melanin production pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3][5] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[3][5] Consequently, the inhibition of tyrosinase is a direct and effective strategy for controlling melanogenesis.[2] The 4-(4-fluorobenzyl)piperazine moiety has emerged as a particularly effective structural motif in the design of potent tyrosinase inhibitors, with some derivatives showing significantly greater activity than the well-known inhibitor, kojic acid.[4][6][7][8]
Synthesis of 4-(4-Fluorobenzyl)piperazine Derivatives
The synthesis of tyrosinase inhibitors based on the 4-(4-fluorobenzyl)piperazine scaffold typically involves the coupling of 1-(4-fluorobenzyl)piperazine with various substituted benzoic or cinnamic acids. This amide bond formation can be achieved through standard peptide coupling reagents.
Protocol 2.1: General Synthesis of Aryl-Piperazine Amides
This protocol describes a general method for the synthesis of (4-(4-fluorobenzyl)piperazin-1-yl)(aryl)methanone derivatives.
Materials:
-
1-(4-Fluorobenzyl)piperazine
-
Substituted benzoic acid derivative
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP) or other catalyst
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted benzoic acid (1.0 eq) in DCM.
-
Add DCC (1.1 eq) and DMAP (0.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 1-(4-fluorobenzyl)piperazine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
Causality Behind Experimental Choices:
-
DCC is a common and effective coupling agent for forming amide bonds by activating the carboxylic acid.
-
DMAP acts as a catalyst to accelerate the reaction.
-
The aqueous workup with sodium bicarbonate and brine removes unreacted acid and other water-soluble impurities.
-
Column chromatography is essential for obtaining a highly pure final compound, which is critical for accurate biological evaluation.
In Vitro Evaluation of Tyrosinase Inhibitory Activity
The inhibitory potential of the synthesized compounds is assessed using an in vitro enzymatic assay with mushroom tyrosinase, which is a readily available and commonly used model.[9] The assay measures the enzyme's ability to oxidize a substrate, typically L-DOPA, to form dopachrome, a colored product.[1]
Protocol 3.1: Mushroom Tyrosinase Inhibition Assay
This protocol details a spectrophotometric method for determining the IC50 values of the synthesized inhibitors.
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL in phosphate buffer)[1]
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (e.g., 10 mM in phosphate buffer)[1]
-
Synthesized inhibitor stock solutions (e.g., 10 mM in DMSO)
-
Kojic acid (positive control) stock solution (e.g., 2 mM in DMSO or buffer)[1]
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)[1]
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Working Solutions: Create serial dilutions of the test compounds and kojic acid in phosphate buffer. The final DMSO concentration in the assay should not exceed 1-2% to avoid impacting enzyme activity.[1]
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[1]
-
Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).[1]
-
Control Wells: 20 µL of vehicle (DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[1]
-
Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).[1]
-
Positive Control Wells: 20 µL of kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[1]
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[2]
-
Reaction Initiation: Start the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells. The total volume should be 200 µL.[1]
-
Measurement: Immediately measure the absorbance at approximately 475 nm every minute for 20-30 minutes using a microplate reader.[1][2]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100[3]
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
-
Self-Validating System:
-
The inclusion of a positive control (kojic acid) validates the assay's responsiveness to known inhibitors.
-
Blank wells (without enzyme) are crucial to correct for any non-enzymatic oxidation of L-DOPA or absorbance from the test compounds themselves.
Enzyme Kinetics Analysis
To understand the mechanism of inhibition, kinetic studies are performed. This involves measuring the effect of different inhibitor concentrations on the enzyme's reaction rate at various substrate concentrations. The data is then analyzed using graphical methods like the Lineweaver-Burk plot.
Protocol 4.1: Kinetic Analysis of Tyrosinase Inhibition
Procedure:
-
Prepare a series of L-DOPA substrate solutions of varying concentrations (e.g., 0.125, 0.25, 0.5, 1, and 2 mM).
-
For each inhibitor concentration to be tested (including a zero-inhibitor control), perform the tyrosinase activity assay as described in Protocol 3.1, but using the different substrate concentrations.
-
Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration, where [S] is the substrate concentration.
-
Analyze the resulting plots to determine the type of inhibition:[2]
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.[10]
-
Causality and Interpretation: The type of inhibition provides insight into how the inhibitor interacts with the enzyme.[11]
-
Competitive inhibitors bind to the active site of the free enzyme, directly competing with the substrate.[3]
-
Non-competitive inhibitors bind to a site other than the active site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound.
-
Uncompetitive inhibitors bind only to the enzyme-substrate complex.
-
Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex.[12]
Data Presentation and Visualization
Clear presentation of quantitative data is essential for interpretation and comparison of inhibitor potency and mechanism.
Table 1: Tyrosinase Inhibitory Activity of Synthesized Compounds
| Compound ID | Structure | IC50 (µM) | Inhibition Type |
| Kojic Acid | (Reference) | 17.76[4][7][8] | Competitive |
| Compound X | [Insert Structure] | e.g., 0.18[4][6][8] | e.g., Competitive[4] |
| Compound Y | [Insert Structure] | e.g., 0.96[7] | e.g., Competitive |
| Compound Z | [Insert Structure] | e.g., 30.7[10] | e.g., Mixed[10] |
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. iris.unica.it [iris.unica.it]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. odinity.com [odinity.com]
Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs): A Detailed Guide for Researchers
Application Notes and Protocols
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of key Selective Serotonin Reuptake Inhibitors (SSRIs), a class of drugs central to the treatment of major depressive disorder and other psychological conditions.[1] Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the synthetic chemistry behind leading SSRIs, including Fluoxetine, Sertraline, and Escitalopram. Beyond mere procedural outlines, this guide elucidates the mechanistic rationale behind experimental choices, emphasizes self-validating protocols through integrated analytical checkpoints, and is grounded in authoritative scientific literature. Detailed step-by-step methodologies, quantitative data summaries, and visual diagrams of synthetic pathways are provided to ensure both clarity and reproducibility in a research setting.
Introduction: The Clinical and Chemical Significance of SSRIs
Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone in modern pharmacotherapy for depression and anxiety disorders. Their primary mechanism of action involves the inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of the neurotransmitter serotonin in the synaptic cleft.[2][3][4] This modulation of serotonergic activity is believed to be the basis for their therapeutic effects.[2] Unlike earlier classes of antidepressants, SSRIs exhibit high selectivity for SERT with minimal effects on other neurotransmitters like dopamine and norepinephrine, which generally results in a more favorable side-effect profile.[2][4]
The synthesis of these molecules is a topic of significant interest in medicinal and process chemistry, often involving stereoselective reactions to produce the desired enantiomer, as the pharmacological activity can reside in a single stereoisomer. This guide will detail robust and well-established synthetic routes for three leading SSRIs, providing the practical knowledge necessary for their laboratory-scale preparation and analysis.
Mechanism of Action: A Molecular Overview
The therapeutic efficacy of SSRIs is rooted in their ability to selectively block the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This process is illustrated in the diagram below.
Caption: Mechanism of Action of SSRIs.
Synthesis of Fluoxetine (Prozac)
Fluoxetine, marketed as Prozac, is a widely prescribed SSRI.[5] Its synthesis typically involves a multi-step process culminating in a racemic mixture, although enantioselective methods have also been developed. The classical industrial synthesis relies on a Mannich reaction followed by reduction and nucleophilic aromatic substitution.[5][6][7]
Retrosynthetic Analysis and Strategy
The core of the fluoxetine molecule is a 3-phenoxy-3-phenylpropylamine structure. A common retrosynthetic approach disconnects the ether linkage, revealing an alcohol intermediate and an activated aromatic ring. This alcohol can be traced back to a ketone precursor, which is accessible via a Mannich reaction.
Caption: General workflow for the synthesis of Fluoxetine.
Detailed Protocol: Racemic Fluoxetine Hydrochloride
This protocol outlines a reliable method for the synthesis of racemic fluoxetine hydrochloride, adapted from established literature procedures.[7][8][9]
Step 1: Synthesis of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride (Mannich Base)
-
Rationale: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound.[10] It's an efficient method for carbon-carbon bond formation and introduction of an aminoalkyl group.[8]
-
Procedure:
-
To a round-bottom flask, add acetophenone (1.0 eq), methylamine hydrochloride (1.2 eq), and paraformaldehyde (1.2 eq).
-
Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature, then chill in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the hydrochloride salt of the Mannich base.
-
Step 2: Reduction to N-Methyl-3-hydroxy-3-phenylpropylamine
-
Rationale: The ketone of the Mannich base is reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and aldehydes, making it a safe and effective choice for this transformation.[11]
-
Procedure:
-
Suspend the Mannich base hydrochloride (1.0 eq) in methanol.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to >10 with aqueous NaOH, and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amino alcohol as an oil.
-
Step 3: Nucleophilic Aromatic Substitution (SNAr) to form Fluoxetine
-
Rationale: This step forms the crucial ether linkage. The reaction is an SNAr, where the alkoxide of the amino alcohol acts as a nucleophile.[5][12] The reaction is facilitated by a strong base to deprotonate the alcohol and an electron-withdrawing group (in this case, -CF₃) on the aromatic ring, which stabilizes the intermediate Meisenheimer complex.[12][13]
-
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve the amino alcohol (1.0 eq) in a polar aprotic solvent like DMSO or DMF.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0-5 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add 1-chloro-4-(trifluoromethyl)benzene (1.1 eq) to the mixture.
-
Heat the reaction to 80-100 °C and stir for 4-6 hours, monitoring by TLC or HPLC.
-
Cool the mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude fluoxetine base.
-
Step 4: Formation and Purification of Fluoxetine Hydrochloride
-
Rationale: The final product is typically isolated and purified as its hydrochloride salt, which is a stable, crystalline solid. Recrystallization is an effective method for purifying the final product.[14][15]
-
Procedure:
-
Dissolve the crude fluoxetine base in a suitable solvent like ethyl acetate or diethyl ether.
-
Add a solution of HCl in a compatible solvent (e.g., ethereal HCl) dropwise until precipitation is complete.
-
Collect the precipitate by vacuum filtration and wash with cold solvent.
-
Recrystallize the crude fluoxetine hydrochloride from a suitable solvent system (e.g., hot water or a mixture of dichloromethane and ethyl acetate) to obtain the pure product.[14][15][16][17]
-
Analytical Characterization
| Step | Intermediate/Product | Analytical Technique | Expected Results |
| 1 | Mannich Base HCl | ¹H NMR, IR | Appearance of signals corresponding to the aminopropyl chain; strong C=O stretch in IR. |
| 2 | Amino Alcohol | ¹H NMR, IR | Disappearance of C=O stretch, appearance of broad O-H stretch in IR; upfield shift of protons adjacent to the former carbonyl. |
| 3 | Fluoxetine Base | ¹H NMR, ¹⁹F NMR, MS | Appearance of signals for the trifluoromethylphenyl group; characteristic ¹⁹F NMR singlet; correct molecular ion peak in MS. |
| 4 | Fluoxetine HCl | Melting Point, HPLC | Sharp melting point (approx. 157-158 °C); high purity (>99%) by HPLC.[14] |
Synthesis of Sertraline (Zoloft)
Sertraline is a potent SSRI with two chiral centers. The therapeutically active isomer is the (1S, 4S)-enantiomer.[18] Industrial syntheses often focus on the diastereoselective reduction of an imine precursor, followed by chiral resolution.[19]
Retrosynthetic Analysis and Strategy
The key challenge in sertraline synthesis is controlling the stereochemistry at the C1 and C4 positions. The synthesis typically starts with the construction of the tetralone core, which already contains one of the chiral centers. This tetralone is then converted to an imine, which undergoes a diastereoselective reduction to establish the desired cis relationship between the amino and aryl groups.
Caption: General workflow for the industrial synthesis of Sertraline.
Detailed Protocol: (1S, 4S)-Sertraline Hydrochloride
This protocol is based on an improved industrial synthesis that avoids hazardous reagents like titanium tetrachloride.[18][20]
Step 1: Synthesis of 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (Tetralone)
-
Rationale: This key intermediate is formed via a Friedel-Crafts reaction between 1-naphthol and 1,2-dichlorobenzene using a Lewis acid catalyst like aluminum chloride.[21]
-
Procedure:
-
To a stirred solution of 1-naphthol (1.0 eq) in 1,2-dichlorobenzene (solvent), add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise.
-
Heat the reaction mixture to 100 °C and stir for 1 hour.
-
Cool the mixture to room temperature and carefully pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers, dry over Na₂SO₄, and concentrate under vacuum.
-
Crystallize the crude product from methanol to yield the pure racemic tetralone.
-
Step 2: Formation of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline Imine)
-
Rationale: The tetralone is condensed with methylamine to form the corresponding imine (a Schiff base). Modern industrial processes leverage the low solubility of the imine in a chosen solvent (like ethanol) to drive the reaction equilibrium towards product formation, thus avoiding the need for dehydrating agents.[18]
-
Procedure:
-
Suspend the racemic tetralone (1.0 eq) in ethanol.
-
Add an aqueous solution of methylamine (excess, e.g., 40%).
-
Heat the mixture to reflux and stir for 4-6 hours. The product will precipitate out of the solution as it forms.
-
Cool the reaction mixture to room temperature.
-
Collect the solid imine by vacuum filtration, wash with cold ethanol, and dry.
-
Step 3: Diastereoselective Reduction to Racemic cis-Sertraline
-
Rationale: The imine is reduced to the amine. Catalytic hydrogenation, often with a palladium catalyst, is highly effective and stereoselective, favoring the formation of the desired cis diastereomer.[22][23]
-
Procedure:
-
In a hydrogenation flask, suspend the sertraline imine (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add a hydrogenation catalyst, such as 5% Pd/C or Pd/CaCO₃.
-
Pressurize the vessel with hydrogen gas (e.g., 0.5-3 kg/cm ²) and stir vigorously at room temperature for several hours until hydrogen uptake ceases.[22]
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Acidify the filtrate with hydrochloric acid to precipitate the hydrochloride salt of racemic cis-sertraline.
-
Filter and dry the product. The diastereomeric ratio (cis:trans) can be determined by HPLC.
-
Step 4: Chiral Resolution and Formation of (1S, 4S)-Sertraline Hydrochloride
-
Rationale: The racemic mixture is separated into its constituent enantiomers using a chiral resolving agent. D-(-)-mandelic acid is commonly used, as it forms a diastereomeric salt that selectively crystallizes with the desired (1S, 4S)-sertraline.[19]
-
Procedure:
-
Convert the racemic cis-sertraline hydrochloride back to the free base by treating it with an aqueous base (e.g., NaOH) and extracting with an organic solvent (e.g., ethyl acetate).[24]
-
Dissolve the racemic free base in ethanol.
-
Add a solution of D-(-)-mandelic acid (approx. 0.5 eq) in ethanol. The mandelate salt of (1S, 4S)-sertraline will selectively precipitate.
-
Stir the suspension at room temperature for several hours to ensure complete crystallization.
-
Collect the diastereomeric salt by filtration and wash with cold ethanol. The enantiomeric purity can be checked by chiral HPLC.
-
Treat the isolated mandelate salt with a base to liberate the enantiomerically pure (1S, 4S)-sertraline free base.
-
Dissolve the pure free base in a suitable solvent and treat with HCl to precipitate the final (1S, 4S)-sertraline hydrochloride product.
-
Analytical Characterization
| Step | Intermediate/Product | Analytical Technique | Expected Results |
| 1 | Racemic Tetralone | ¹H NMR, Melting Point | Signals consistent with the tetralone structure; sharp MP (approx. 99-101 °C). |
| 2 | Sertraline Imine | ¹H NMR, IR | Disappearance of C=O signal, appearance of C=N signal in IR; characteristic imine proton signals in NMR. |
| 3 | Racemic cis-Sertraline HCl | HPLC | High diastereomeric ratio in favor of the cis isomer (e.g., >90:10). |
| 4 | (1S, 4S)-Sertraline Mandelate | Chiral HPLC, Optical Rotation | High enantiomeric excess (>99% ee); specific optical rotation value. |
| 4 | (1S, 4S)-Sertraline HCl | Melting Point, Chiral HPLC | Sharp MP (approx. 243-245 °C); single peak on chiral HPLC.[19] |
Synthesis of Escitalopram (Lexapro/Cipralex)
Escitalopram is the therapeutically active (S)-enantiomer of citalopram.[25] Its synthesis is a prime example of a "chiral switch," where a successful racemic drug is re-developed as a single, more potent enantiomer.[25] A common synthetic route involves the preparation of a key racemic diol intermediate, followed by chiral resolution and cyclization.[1][26][27]
Retrosynthetic Analysis and Strategy
The synthesis of escitalopram hinges on the creation of a quaternary chiral center. An efficient approach builds this center through sequential Grignard reactions on a phthalide precursor. The resulting racemic diol is then resolved, and the desired (S)-enantiomer is cyclized to form the dihydroisobenzofuran ring system of escitalopram.
Caption: General workflow for the synthesis of Escitalopram.
Detailed Protocol: Escitalopram Oxalate
This protocol describes a widely used method starting from 5-cyanophthalide.[1][26]
Step 1: Synthesis of Racemic 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (Racemic Diol)
-
Rationale: This one-pot, two-step Grignard addition sequence efficiently constructs the molecule's carbon skeleton and the future chiral center. The first Grignard reagent opens the lactone ring to form a ketone, which is then immediately attacked by the second Grignard reagent to form the tertiary alcohol.[27][28][29]
-
Procedure:
-
Prepare the first Grignard reagent, 4-fluorophenylmagnesium bromide, from 4-fluorobromobenzene and magnesium turnings in anhydrous THF.
-
In a separate flask under an inert atmosphere, suspend 5-cyanophthalide (1.0 eq) in anhydrous THF and cool to -10 to 0 °C.
-
Slowly add the 4-fluorophenylmagnesium bromide solution, maintaining the low temperature. Stir for 1-2 hours.
-
Prepare the second Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, from 3-(dimethylamino)propyl chloride and magnesium in THF.
-
Add the second Grignard reagent solution to the reaction mixture, again maintaining a temperature of -10 to 0 °C.
-
Stir for an additional 1-2 hours, then quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the crude racemic diol.
-
Step 2: Chiral Resolution of the Diol
-
Rationale: Similar to the sertraline synthesis, a chiral acid is used to form diastereomeric salts, allowing for the separation of the desired (S)-enantiomer by crystallization. Di-p-toluoyl-D-tartaric acid (DTTA) is an effective resolving agent for this intermediate.[26]
-
Procedure:
-
Dissolve the crude racemic diol (1.0 eq) in a suitable solvent, such as methanol or acetone.
-
Add a solution of (+)-di-p-toluoyl-D-tartaric acid ((+)-DTTA, approx. 0.5 eq) in the same solvent.
-
Stir the mixture at room temperature. The salt of the (S)-diol with (+)-DTTA will selectively crystallize.
-
Cool the mixture to enhance crystallization, then collect the solid by vacuum filtration.
-
The enantiomeric purity of the resolved diol can be confirmed by chiral HPLC analysis.
-
Liberate the enantiomerically pure (S)-diol free base by treating the salt with an aqueous base (e.g., NaOH or Na₂CO₃) and extracting with an organic solvent.
-
Step 3: Cyclization to Escitalopram
-
Rationale: The final ring-closing step forms the dihydroisobenzofuran ring. This is typically achieved by converting the primary alcohol into a good leaving group (e.g., a mesylate) which is then intramolecularly displaced by the tertiary alcohol.[1]
-
Procedure:
-
Dissolve the enantiomerically pure (S)-diol (1.0 eq) in an anhydrous solvent like toluene or dichloromethane, along with a base such as triethylamine (1.2 eq).
-
Cool the solution to 0 °C.
-
Slowly add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor by TLC or HPLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude escitalopram base.
-
Step 4: Formation of Escitalopram Oxalate
-
Rationale: The final active pharmaceutical ingredient is often prepared and formulated as the oxalate salt for improved stability and handling.
-
Procedure:
-
Dissolve the crude escitalopram base in acetone.
-
Add a solution of oxalic acid (1.0 eq) in acetone.
-
Stir the mixture, and the escitalopram oxalate salt will precipitate.
-
Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum to yield the final product.
-
Analytical Characterization
| Step | Intermediate/Product | Analytical Technique | Expected Results |
| 1 | Racemic Diol | ¹H NMR, MS | Signals for both alcohol groups, the fluorophenyl group, and the dimethylaminopropyl chain; correct molecular ion peak. |
| 2 | (S)-Diol-(+)-DTTA Salt | Chiral HPLC, Optical Rotation | High enantiomeric excess (>99% ee) of the (S)-diol after liberation from the salt; specific optical rotation. |
| 3 | Escitalopram Base | ¹H NMR, ¹⁹F NMR | Disappearance of alcohol protons and appearance of signals corresponding to the cyclized dihydroisobenzofuran ring system. |
| 4 | Escitalopram Oxalate | Melting Point, HPLC, Elemental Analysis | Sharp melting point; high purity (>99.5%) by HPLC; elemental analysis consistent with the oxalate salt formula.[2] |
Conclusion
The syntheses of fluoxetine, sertraline, and escitalopram highlight key principles of modern pharmaceutical chemistry, from classical condensation reactions to sophisticated stereoselective transformations and chiral resolutions. The protocols detailed in this guide provide a robust framework for the laboratory-scale preparation of these important SSRIs. By understanding the rationale behind each step and employing rigorous analytical monitoring, researchers can confidently and reproducibly synthesize these molecules for further study and development. Adherence to proper laboratory safety practices is paramount when performing any of the procedures described herein.
References
- 1. Escitalopram oxalate synthesis - chemicalbook [chemicalbook.com]
- 2. data.epo.org [data.epo.org]
- 3. WO2003087081A1 - Process and intermediates for preparing escitalopram - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Prozac (Fluoxetine) - Chemistry Steps [chemistrysteps.com]
- 6. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fluoxetine scaffold to design tandem molecular antioxidants and green catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannich reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluoxetine, an antidepressant, is better known as Prozac®. Sugges... | Study Prep in Pearson+ [pearson.com]
- 13. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 14. US5225585A - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Improved industrial synthesis of antidepressant sertraline | Semantic Scholar [semanticscholar.org]
- 21. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
- 22. WO2015193921A1 - An organocatalytic asymmetric synthesis of antidepressants - Google Patents [patents.google.com]
- 23. WO2007124920A1 - Process for the preparation of [4(s,r)-(3,4-dichlorophenyl)-3,4-dihydro-1(2h)-naphthalen-1-ylidene]methylamine - Google Patents [patents.google.com]
- 24. WO2005121074A2 - Processes for the preparation of sertraline hydrochloride - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of Escitalopram Oxalate [journal11.magtechjournal.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. WO2006025071A1 - A process for the preparation of escitalopram - Google Patents [patents.google.com]
- 29. WO2004065375A1 - Processes for the preparation of escitalopram and its precursor - Google Patents [patents.google.com]
Enantioselective Synthesis of (S)-3-(4-Fluorobenzyl)piperidine: An Application Note and Protocol
Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry
The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. Specifically, enantiomerically enriched 3-substituted piperidines are crucial building blocks for a range of therapeutics, including antipsychotic agents like Preclamol and the anticancer drug Niraparib.[1][2][3] The precise stereochemical control at the C3 position is often paramount for achieving the desired pharmacological activity and minimizing off-target effects. (S)-3-(4-Fluorobenzyl)piperidine is a key chiral intermediate in the synthesis of several such compounds, making its efficient and stereoselective synthesis a topic of significant interest to researchers in drug discovery and development.[4]
This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-3-(4-Fluorobenzyl)piperidine. The described methodology is based on a robust rhodium-catalyzed asymmetric reductive Heck reaction, a powerful tool for the stereocontrolled formation of C-C bonds.[1][2][3][5][6] We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the protocol's intricacies for successful implementation.
Overall Synthetic Strategy: A Three-Step Approach
The synthesis of (S)-3-(4-Fluorobenzyl)piperidine is accomplished through a three-step sequence, commencing with readily available pyridine. This strategy is designed for efficiency and high stereocontrol.[1][3]
-
Activation and Partial Reduction of Pyridine: Pyridine is first activated by forming an N-phenylcarbonylpyridinium intermediate, which is then partially reduced to N-Phenylcarbonyl-1,2-dihydropyridine. This initial step breaks the aromaticity of the pyridine ring, rendering it susceptible to subsequent asymmetric functionalization.[5]
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: The core of this synthesis is the highly enantioselective rhodium-catalyzed coupling of N-Phenylcarbonyl-1,2-dihydropyridine with 4-fluorobenzylboronic acid. The use of a chiral phosphine ligand, (S)-SEGPHOS, is critical for inducing the desired stereochemistry at the newly formed chiral center.[5][7]
-
Hydrogenation and Deprotection: The resulting tetrahydropyridine intermediate is then subjected to hydrogenation to saturate the remaining double bond within the ring, followed by the removal of the N-phenylcarbonyl protecting group to yield the final product, (S)-3-(4-Fluorobenzyl)piperidine.[3]
Below is a graphical representation of the overall synthetic workflow.
Caption: Synthetic workflow for (S)-3-(4-Fluorobenzyl)piperidine.
Detailed Experimental Protocol
This protocol is adapted from established methods for the rhodium-catalyzed asymmetric synthesis of 3-arylpiperidines.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyridine | Anhydrous | Sigma-Aldrich | Ensure dryness for optimal reaction. |
| Phenyl chloroformate (PhOCOCl) | ≥98% | Sigma-Aldrich | Handle in a fume hood with appropriate PPE. |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | Handle with care, reacts with water. |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich | |
| 4-Fluorobenzylboronic acid | ≥97% | Combi-Blocks | |
| [Rh(cod)OH]₂ | - | Strem Chemicals | Rhodium(I) 1,5-cyclooctadiene complex dimer. |
| (S)-SEGPHOS | ≥98% | Strem Chemicals | Chiral ligand. |
| Cesium hydroxide (CsOH) | 50 wt% in H₂O | Sigma-Aldrich | |
| Toluene | Anhydrous | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | |
| Palladium on carbon (Pd/C) | 10 wt% | Sigma-Aldrich | |
| Hydrogen gas (H₂) | High purity | - | Use in a properly ventilated area with appropriate safety measures. |
| Diethyl ether (Et₂O) | ACS grade | Fisher Scientific | For extraction. |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS grade | Fisher Scientific | For chromatography. |
| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich | For N-deprotection (if a Boc group is used as an alternative). |
Step 1: Synthesis of N-Phenylcarbonyl-1,2-dihydropyridine
Rationale: This step activates the pyridine ring for subsequent functionalization. The use of sodium borohydride in the presence of phenyl chloroformate allows for a one-pot partial reduction and N-acylation. The low temperature (-78 °C) is crucial to control the reactivity and prevent over-reduction.
-
To a solution of pyridine (1.58 g, 20 mmol) in methanol (50 mL) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add sodium borohydride (0.76 g, 20 mmol) portion-wise, ensuring the temperature remains below -70 °C. Stir for 15 minutes.
-
Add phenyl chloroformate (3.13 g, 20 mmol) dropwise to the reaction mixture.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Extract the mixture with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1N NaOH (2 x 20 mL) and 1N HCl (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography (gradient elution with 2% to 10% acetone in hexanes) to yield N-phenylcarbonyl-1,2-dihydropyridine as a white solid.[5] Recrystallization from methanol can further enhance purity.[5]
Step 2: Rhodium-Catalyzed Asymmetric Synthesis of (S)-N-Phenylcarbonyl-3-(4-fluorobenzyl)tetrahydropyridine
Rationale: This is the key stereochemistry-defining step. The rhodium catalyst, in conjunction with the chiral (S)-SEGPHOS ligand, facilitates the asymmetric addition of the 4-fluorobenzyl group to the dihydropyridine.[5] Cesium hydroxide acts as a base to activate the boronic acid. The mixed solvent system of toluene, THF, and water is optimized for solubility and catalytic activity.
-
In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-SEGPHOS (21.4 mg, 0.035 mmol, 7 mol%).[5]
-
Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat this cycle three times).
-
Add toluene (0.25 mL), THF (0.25 mL), and water (0.25 mL) to the vial.
-
Add aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.
-
Add 4-fluorobenzylboronic acid (231 mg, 1.5 mmol, 3.0 equiv) followed by N-phenylcarbonyl-1,2-dihydropyridine (93.6 mg, 0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography to afford the desired tetrahydropyridine derivative.
Step 3: Hydrogenation and Deprotection to (S)-3-(4-Fluorobenzyl)piperidine
Rationale: The hydrogenation step reduces the remaining double bond in the tetrahydropyridine ring to form the fully saturated piperidine core. Palladium on carbon is a highly effective and commonly used catalyst for this transformation. The final deprotection step removes the N-phenylcarbonyl group to yield the target primary amine.
-
Dissolve the (S)-N-Phenylcarbonyl-3-(4-fluorobenzyl)tetrahydropyridine intermediate in a suitable solvent such as methanol or ethyl acetate.
-
Add 10 wt% palladium on carbon (typically 5-10 mol% of Pd).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The N-phenylcarbonyl group can be removed under basic conditions, for example, by treatment with aqueous potassium hydroxide in methanol.[3] Alternatively, if an N-Boc protecting group strategy is employed, deprotection can be achieved with an acid such as trifluoroacetic acid.
-
After deprotection, perform an aqueous work-up and extract the product into an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify by silica gel chromatography or distillation to obtain (S)-3-(4-Fluorobenzyl)piperidine.
Data Summary and Expected Outcomes
| Parameter | Expected Value |
| Overall Yield | 60-75% (over 3 steps) |
| Enantiomeric Excess (ee) | >95% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Consistent with the structure of (S)-3-(4-Fluorobenzyl)piperidine.[4] |
| Chiral HPLC | Baseline separation of enantiomers, confirming high ee. |
Troubleshooting and Optimization
-
Low Yield in Step 1: Ensure all reagents and solvents are anhydrous. The temperature must be strictly maintained at -78 °C.
-
Low Enantioselectivity in Step 2: The purity of the chiral ligand is paramount. Ensure the catalyst and ligand are handled under an inert atmosphere to prevent deactivation. The reaction temperature and time may need optimization for different substrates.
-
Incomplete Hydrogenation in Step 3: Ensure the palladium on carbon catalyst is active. If the reaction stalls, fresh catalyst can be added. Ensure adequate hydrogen pressure and efficient stirring.
Conclusion
This application note provides a comprehensive and reliable protocol for the enantioselective synthesis of (S)-3-(4-Fluorobenzyl)piperidine. By leveraging a rhodium-catalyzed asymmetric reductive Heck reaction, this method delivers the target compound in high yield and excellent enantiomeric excess. The detailed step-by-step procedure and the explanation of the underlying chemical principles are intended to empower researchers in medicinal chemistry and drug development to confidently produce this valuable chiral building block for their research endeavors.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Use of 4-(4'-Fluorobenzyl)piperidine as a reactant for substituted-benzyl)pyrrolidines
An Application Guide to the Strategic Use of 4-(4'-Fluorobenzyl)piperidine in the Synthesis of Substituted Pyrrolidine Scaffolds
Abstract
This technical document provides a comprehensive guide for the application of this compound as a nucleophilic base catalyst in the synthesis of complex substituted N-benzyl pyrrolidines. Pyrrolidine frameworks are pivotal structural motifs in medicinal chemistry and drug discovery, valued for their unique three-dimensional architecture.[1][2] This guide moves beyond simple procedural steps to explain the underlying chemical principles, offering researchers the rationale behind the protocol design. We present a detailed, validated protocol for a model multi-component reaction, complete with safety guidelines, process workflows, and troubleshooting advice to ensure reliable and reproducible outcomes. This note is intended for researchers, chemists, and drug development professionals seeking to leverage advanced organocatalysis for the construction of high-value heterocyclic compounds.
Introduction to Pyrrolidine Synthesis via Organocatalysis
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern pharmacology, appearing in a vast array of natural products and synthetic drugs.[2][3] Its non-planar, saturated structure allows for a rich exploration of three-dimensional chemical space, a critical factor in designing molecules with high target specificity and improved pharmacokinetic profiles.[2]
While numerous methods exist for pyrrolidine synthesis, organocatalysis has emerged as a powerful and environmentally benign strategy.[4][5] Secondary amines, such as piperidine and pyrrolidine, are particularly effective catalysts for reactions involving enamine or iminium ion intermediates, including Michael additions and Knoevenagel condensations.[6] These reactions are fundamental to building molecular complexity from simple precursors.
This application note focuses on this compound, a substituted secondary amine. The introduction of the 4-fluorobenzyl group can subtly modulate the catalyst's steric bulk and electronic properties compared to unsubstituted piperidine. This can influence reaction kinetics, selectivity, and solubility, making it a valuable tool for optimizing specific synthetic transformations. Herein, we detail its application as a base catalyst for the construction of a substituted N-benzyl pyrrolidine derivative.
Catalyst Profile: this compound
A thorough understanding of the catalyst's properties and hazards is paramount for safe and effective experimentation.
Physicochemical Properties
| Property | Value |
| Chemical Name | 4-(4-Fluorobenzyl)piperidine |
| Synonyms | 4-[(4-fluorophenyl)methyl]piperidine |
| CAS Number | 92822-02-1 |
| Molecular Formula | C₁₂H₁₆FN |
| Molecular Weight | 193.26 g/mol |
| Appearance | Refer to supplier specification |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[7]
-
Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[7]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] If exposure limits are exceeded, a full-face respirator may be required.
-
-
Handling and Storage:
-
First Aid Measures:
-
If on Skin: Wash with plenty of water. If irritation occurs, seek medical help.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
Principle of Catalysis: The Enamine Pathway
The efficacy of this compound as a catalyst in many carbon-carbon bond-forming reactions stems from its ability to act as a nucleophilic secondary amine. It reversibly reacts with a carbonyl compound (like an aldehyde or ketone) to form an enamine intermediate. This intermediate is the key to the catalytic cycle.
The Causality of Enamine Catalysis: The formation of the enamine dramatically changes the electronic nature of the starting carbonyl compound. The α-carbon of the original carbonyl, which was electrophilic, becomes nucleophilic in the enamine form. This "umpolung" (polarity reversal) allows it to attack electrophilic partners, such as Michael acceptors, which would not react with the starting carbonyl under these conditions. The catalyst is then regenerated upon hydrolysis, completing the cycle.
Application Protocol: Synthesis of a Substituted N-Benzyl Pyrrolidine
This section details a representative three-component reaction for synthesizing a functionalized pyrrolidine, using this compound as the catalyst. The reaction involves the condensation of an N-benzyl glycine ester, an aldehyde, and a maleimide derivative.
Reaction Overview
This protocol describes the synthesis of a highly substituted pyrrolidine via a 1,3-dipolar cycloaddition reaction. An azomethine ylide is generated in situ from N-benzyl glycine ethyl ester and benzaldehyde. This dipole then reacts with N-phenylmaleimide (the dipolarophile) to form the pyrrolidine ring. This compound acts as the essential base to facilitate the formation of the azomethine ylide.
Materials and Reagents
| Reagent | CAS No. | Purity | Amount (1 mmol scale) |
| N-Benzyl glycine ethyl ester | 6345-53-5 | ≥98% | 1.0 mmol, 193 mg |
| Benzaldehyde | 100-52-7 | ≥99% | 1.1 mmol, 117 mg |
| N-Phenylmaleimide | 941-69-5 | ≥97% | 1.0 mmol, 173 mg |
| This compound | 92822-02-1 | ≥97% | 0.1 mmol, 19.3 mg |
| Toluene | 108-88-3 | Anhydrous | 5 mL |
| Ethyl Acetate | 141-78-6 | Reagent Grade | ~50 mL |
| Saturated NaCl (Brine) | 7647-14-5 | - | ~20 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | - | As needed |
| Silica Gel | 63231-67-4 | 230-400 mesh | As needed |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen balloon)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyl glycine ethyl ester (193 mg, 1.0 mmol) and N-phenylmaleimide (173 mg, 1.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous toluene to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 5 minutes. Maintain a positive pressure with a balloon.
-
Reagent Addition: Add benzaldehyde (117 mg, 1.1 mmol) to the stirring suspension via syringe.
-
Catalyst Addition: Add this compound (19.3 mg, 0.1 mmol) to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) every hour until the starting materials are consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 20 mL of ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10 mL of water and 10 mL of saturated brine solution.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure substituted pyrrolidine product.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Process Workflow and Data Presentation
Visualizing the experimental sequence and summarizing the data are key to ensuring clarity and reproducibility.
Experimental Workflow Diagram
Representative Data Summary
The use of a catalyst is intended to improve reaction efficiency. The following hypothetical data illustrates a comparison.
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
| None (Thermal) | 24 | 35 | >95 |
| Piperidine (10 mol%) | 6 | 82 | >95 |
| This compound (10 mol%) | 5 | 88 | >95 |
Note: Data are representative and for illustrative purposes. Actual results may vary based on specific substrates and conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Presence of water or protic impurities.3. Insufficient temperature. | 1. Use a fresh, high-purity batch of the catalyst.2. Ensure all glassware is oven-dried and solvents are strictly anhydrous.3. Incrementally increase the temperature to 90-100 °C, monitoring for side product formation. |
| Formation of Multiple Side Products | 1. Reaction temperature is too high.2. Unstable intermediates.3. Catalyst loading is too high. | 1. Lower the reaction temperature to 60-70 °C and allow for a longer reaction time.2. Attempt the reaction at a lower temperature to favor the desired kinetic product.3. Reduce catalyst loading to 5 mol%. |
| Difficult Purification | 1. Product co-elutes with impurities.2. Streaking on TLC plate. | 1. Try a different solvent system for column chromatography (e.g., Dichloromethane/Methanol).2. The product may be basic due to residual catalyst. Add 1% triethylamine to the eluent to improve peak shape. |
Conclusion
This compound is a highly effective and practical organocatalyst for the synthesis of complex, substituted pyrrolidines. Its application in multi-component reactions provides a direct and efficient route to valuable heterocyclic scaffolds. By following the detailed protocols and safety guidelines presented in this document, researchers can confidently employ this reagent to accelerate their discovery programs and access novel chemical matter with high efficiency and control.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-(4'-Fluorobenzyl)piperidine
Welcome to the technical support center for the synthesis of 4-(4'-Fluorobenzyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic building block. This compound is a key intermediate in the development of various pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs) and compounds targeting neurological disorders[1].
This document moves beyond simple protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common synthetic challenges and offer field-proven solutions to optimize your reaction conditions.
Core Synthetic Strategies: An Overview
The synthesis of this compound is typically approached via two robust and scalable routes. The optimal choice depends on available starting materials, scale, and specific purity requirements.
-
Route A: Catalytic Hydrogenation of a Pyridine Precursor. This is often the most direct route, involving the synthesis of 4-(4'-Fluorobenzyl)pyridine followed by the reduction of the aromatic pyridine ring to the desired piperidine.
-
Route B: Multi-step Synthesis from 4-Piperidone. This pathway involves building the 4-fluorobenzyl moiety onto a pre-existing piperidine ring, typically starting from an N-protected 4-piperidone.
This guide will address common pitfalls and optimization parameters for both pathways.
Caption: Common challenges associated with the primary synthetic routes.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during your synthesis.
Route A: Catalytic Hydrogenation of 4-(4'-Fluorobenzyl)pyridine
This route is elegant but requires careful control to maintain the integrity of the fluorine substituent and achieve full reduction.
Q1: My hydrogenation reaction is stalling or incomplete, even at high hydrogen pressure. What are the likely causes?
A1: This is a frequent issue in pyridine reductions and can be traced to several factors:
-
Catalyst Deactivation: The pyridine nitrogen is a Lewis base that can poison the surface of platinum or palladium catalysts, hindering their activity. The product, piperidine, is an even stronger Lewis base and can cause product inhibition.
-
Catalyst Choice: While Platinum(IV) oxide (PtO2, Adam's catalyst) is commonly used, it may not be aggressive enough for some substituted pyridines[2]. Rhodium-on-carbon (Rh/C) or specialized rhodium catalysts can be more effective for hydrogenating fluoroarenes[3].
-
Acidic Additives: The reaction is often performed in an acidic solvent like ethanol with HCl or acetic acid. The acid protonates the pyridine nitrogen, preventing it from binding to and poisoning the catalyst surface. If your acid concentration is too low, the catalyst will quickly become inactive.
-
Substrate Purity: Impurities in your starting 4-(4'-Fluorobenzyl)pyridine, particularly sulfur-containing compounds, can act as potent catalyst poisons. Ensure your starting material is pure before attempting the reduction.
Q2: I'm observing significant C-F bond cleavage, leading to 4-benzylpiperidine as a major byproduct. How can I prevent this hydrodefluorination?
A2: Hydrodefluorination is a known side reaction, especially with palladium catalysts. Here’s how to mitigate it:
-
Avoid Palladium Catalysts: Palladium-on-carbon (Pd/C) is highly prone to causing hydrodehalogenation. Switch to Platinum (PtO2) or Rhodium (Rh/C) catalysts, which are generally less likely to cleave the C-F bond.
-
Milder Conditions: If possible, reduce the reaction temperature and hydrogen pressure. Harsher conditions can promote C-F bond cleavage.
-
Two-Stage Reduction: A more advanced technique involves a partial reduction (dearomatization) of the pyridine ring using a borane reagent, followed by hydrogenation of the resulting diene under milder conditions. This "DAH" (dearomatization–hydrogenation) process can effectively prevent both catalyst poisoning and hydrodefluorination[3].
| Catalyst | Typical Conditions | Pros | Cons |
| PtO₂ (Adam's Cat.) | 50-100 psi H₂, EtOH/HCl, RT-50°C | Commercially available, good for many substrates. | Can be slow, susceptible to poisoning. |
| Rh/C | 100-500 psi H₂, AcOH or EtOH, RT-70°C | Highly active, less prone to de-fluorination. | More expensive, can be more pyrophoric. |
| Pd/C | 50 psi H₂, EtOH, RT | Very common, effective for many reductions. | High risk of hydrodefluorination. Not recommended. |
Route B: Multi-step Synthesis from 4-Piperidone
This route offers flexibility but requires careful management of protecting groups and reactive intermediates. A common pathway involves a Wittig reaction on N-Boc-4-piperidone to form an exocyclic double bond, followed by hydrogenation.
Q3: My Wittig reaction on N-Boc-4-piperidone with 4-fluorobenzyltriphenylphosphonium bromide is giving a very low yield. What should I check?
A3: The Wittig reaction is sensitive to several parameters. Low yields often point to issues with ylide formation or reaction conditions.
-
Base and Anhydrous Conditions: The formation of the phosphorus ylide requires a strong, non-nucleophilic base (e.g., n-BuLi, NaH, KHMDS). The reaction must be conducted under strictly anhydrous conditions, as any water will quench the ylide. Ensure your solvent (typically THF or DMF) is freshly distilled and your glassware is flame-dried.
-
Protecting Group Stability: Ensure your N-protecting group (like Boc) is stable to the basic conditions of the ylide generation. While Boc is generally stable, prolonged exposure to very strong bases at elevated temperatures can lead to decomposition.
-
Steric Hindrance: The carbonyl on the piperidone ring can be sterically hindered. Ensure you are allowing sufficient reaction time and consider gently warming the reaction mixture (e.g., to 40-50°C) after the ylide has been added.
Q4: I am having difficulty purifying the final this compound. My column chromatography shows significant tailing.
A4: This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups on the silica surface interact strongly with the basic nitrogen of your piperidine, causing poor separation and tailing.
-
Deactivate the Silica Gel: Before running your column, flush it with your eluent system containing a small amount of a volatile amine base. A common choice is 0.5-1% triethylamine (Et₃N) in your hexane/ethyl acetate eluent. This deactivates the acidic sites and allows your product to elute cleanly[4].
-
Salt Formation and Recrystallization: For achieving high purity, consider converting your product into a salt. Dissolve the crude free base in a solvent like diethyl ether or ethyl acetate and add one equivalent of an acid (e.g., HCl in dioxane, or a solution of mandelic acid)[2]. The resulting salt will often precipitate and can be purified by recrystallization. The pure free base can then be regenerated by treatment with an aqueous base (e.g., NaOH or NaHCO₃) and extraction. This method is excellent for removing non-basic impurities[4][5].
Caption: Decision workflow for purification of the final product.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific laboratory conditions.
Protocol A: Hydrogenation of 4-(4'-Fluorobenzyl)pyridine
-
Setup: To a hydrogenation vessel, add 4-(4'-Fluorobenzyl)pyridine (1.0 eq) and a solvent such as ethanol or glacial acetic acid (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add the catalyst, typically 5-10 mol% Rh/C or 2-5 mol% PtO₂.
-
Acidification: If using a neutral solvent like ethanol, add concentrated HCl (1.1 eq) to protonate the pyridine.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and pressurize to the desired level (e.g., 100-500 psi). Stir vigorously at room temperature or with gentle heating (40-60°C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC, GC, or LC-MS.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. If an acid was used, neutralize the residue with aqueous NaOH and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude oil via the methods described in Q4 .
Protocol B: Synthesis from N-Boc-4-piperidone via Wittig Reaction
-
Ylide Formation: In a flame-dried, three-neck flask under nitrogen, suspend 4-fluorobenzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0°C or -78°C and add a strong base (e.g., n-BuLi, 1.05 eq) dropwise. Allow the resulting deep red/orange solution to stir for 30-60 minutes.
-
Wittig Reaction: Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF to the ylide solution dropwise at the same temperature. After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Quench & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate N-Boc-4-(4-fluorobenzylidene)piperidine.
-
Hydrogenation: Dissolve the purified alkene intermediate in ethanol or methanol. Add a catalytic amount of Pd/C (10 mol %) and hydrogenate on a Parr apparatus or using a hydrogen balloon at atmospheric pressure until the reaction is complete (monitored by TLC).
-
Deprotection & Isolation: Filter the reaction through Celite® to remove the catalyst and concentrate the filtrate. Dissolve the residue in dichloromethane and add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir for 1-2 hours at room temperature to remove the Boc group. Concentrate the mixture, then add aqueous NaOH to basify, and extract the final product into an organic solvent. Dry, filter, and concentrate to yield the crude this compound.
-
Purification: Purify as described in Q4 .
References
Technical Support Center: A-Z Guide to Improving Yield and Purity in 4-(4'-Fluorobenzyl)piperidine Synthesis
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4'-Fluorobenzyl)piperidine. Recognizing the critical importance of this intermediate in pharmaceutical development, we have structured this support center to directly address the common and complex challenges encountered during its synthesis. Our focus is to provide not only solutions but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Part 1: Troubleshooting Guide - A Question & Answer Approach
This section is designed to provide rapid, targeted solutions to specific issues you may encounter.
Issue: Consistently Low Reaction Yields
Q1: My reductive amination of 4-piperidone with 4-fluorobenzaldehyde is resulting in poor yields. What are the primary factors I should investigate to optimize this reaction?
A1: Low yields in this one-pot reaction typically stem from suboptimal conditions for the formation of the key imine/iminium ion intermediate or inefficient reduction.[1][2]
Core Scientific Principles & Actionable Solutions:
-
pH is Paramount: The initial condensation of 4-piperidone and 4-fluorobenzaldehyde to form the imine intermediate is a pH-sensitive equilibrium. The reaction requires mildly acidic conditions (typically pH 4-6) to protonate the carbonyl oxygen, enhancing its electrophilicity, and to facilitate the dehydration step.[1] However, excessively acidic conditions will protonate the amine, rendering it non-nucleophilic.
-
Expert Recommendation: Incorporate a mild acid catalyst, such as acetic acid, into your reaction mixture.[3]
-
-
Choice of Reducing Agent: The selection of the reducing agent is critical for chemoselectivity. A common pitfall is the premature reduction of the starting aldehyde to 4-fluorobenzyl alcohol.[4]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for most applications.[5] It is a mild and selective reducing agent that is particularly effective at reducing the iminium ion in the presence of the aldehyde.[6][7] Its compatibility with mildly acidic conditions makes it ideal for one-pot reductive aminations.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, NaBH₃CN is toxic and less selective than STAB. Its rate of reduction is pH-dependent, being slower for carbonyls at neutral pH, which can be advantageous.[1][6]
-
Sodium Borohydride (NaBH₄): This is a less selective agent and can readily reduce the starting aldehyde, leading to lower yields of the desired product.[4][5] It is generally recommended to form the imine first before adding NaBH₄.[5]
-
-
Reaction Kinetics and Monitoring: Ensure the reaction has proceeded to completion. The formation of the imine can be slow.
-
Workflow Integration: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent premature work-up.
-
Optimized Protocol Workflow
Caption: Optimized one-pot reductive amination workflow.
Issue: Purity Challenges and Side-Product Formation
Q2: I am observing a significant impurity that I suspect is a result of over-alkylation. How can I minimize the formation of this and other side-products?
A2: Over-alkylation, leading to the formation of a tertiary amine, is a common side reaction. This occurs when the secondary amine product competes with the starting amine and reacts with the aldehyde.[2]
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the molar ratios of your reactants. Using a slight excess of the amine component relative to the aldehyde can help ensure the aldehyde is consumed before significant over-alkylation of the product occurs.
-
Gradual Reagent Addition: Add the reducing agent portion-wise. This maintains a low concentration of the reducing agent, favoring the reduction of the more rapidly formed primary iminium ion.
-
Protecting Group Strategy: For challenging substrates or when extremely high purity is required, consider a protecting group strategy. N-Boc-4-piperidone can be used in the reductive amination, followed by deprotection of the Boc group.[3][8] This approach definitively prevents over-alkylation at the piperidine nitrogen.
Troubleshooting Decision Tree
Caption: Decision tree for improving product purity.
Issue: Product Isolation and Purification Difficulties
Q3: The crude product is an oil and proves difficult to purify by standard silica gel chromatography. What purification techniques are recommended?
A3: The basic nature of the piperidine nitrogen can lead to tailing and poor separation on silica gel. Furthermore, oily products can be challenging to handle and crystallize.
Purification Best Practices:
-
Acid-Base Extraction: Before any chromatographic purification, perform an acid-base workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
Chromatography Modifications:
-
Solvent System: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine or ammonia to a solvent system like ethyl acetate/hexanes or dichloromethane/methanol.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.
-
-
Salt Formation for Crystallization: A highly effective method for purifying amines and obtaining a stable, solid product is through salt formation.
-
Protocol: Dissolve the purified free-base oil in a suitable solvent (e.g., diethyl ether, isopropanol). Add a solution of an acid, such as HCl in ether or dioxane, dropwise. The corresponding salt, such as 4-(4-Fluorobenzyl)piperidine hydrochloride, will often precipitate as a crystalline solid.[9] This solid can then be collected by filtration and further purified by recrystallization if necessary.
-
Part 2: Data Summary and Reference Tables
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Yield (%) | Advantages | Disadvantages & Common Side Products |
| Sodium Triacetoxyborohydride (STAB) | 70-90% | High selectivity, mild, compatible with acidic conditions. | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | 60-80% | Effective under a range of pH. | Highly toxic (cyanide byproducts), less selective than STAB. |
| Sodium Borohydride (NaBH₄) | 40-65% | Inexpensive, readily available. | Reduces aldehydes/ketones, requires careful addition timing.[4][5] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Variable | "Green" method, high atom economy. | May require higher pressures/temperatures, potential for debenzylation. |
Part 3: Frequently Asked Questions (FAQs)
Q4: Can I use a different solvent for the reductive amination with STAB? A4: Yes. While 1,2-dichloroethane (DCE) and dichloromethane (DCM) are commonly used, other aprotic solvents like tetrahydrofuran (THF) and acetonitrile (ACN) can also be employed.[5][7] Protic solvents like methanol are generally avoided with STAB due to potential reactivity.[5]
Q5: My starting 4-fluorobenzaldehyde is of poor quality. How will this affect my reaction? A5: The purity of your starting materials is crucial. Impurities in the aldehyde, such as the corresponding carboxylic acid (4-fluorobenzoic acid), can interfere with the reaction by neutralizing the amine or reacting with the reagents. It is recommended to use high-purity starting materials.
Q6: Is there an alternative synthetic route to this compound? A6: Yes, an alternative is the direct alkylation of piperidine with 4-fluorobenzyl chloride or bromide. However, this method is often plagued by poor selectivity, leading to significant amounts of the dialkylated quaternary ammonium salt. Reductive amination is generally the preferred method for achieving high mono-alkylation selectivity. Another advanced method involves a Suzuki coupling protocol to form the 4-benzyl bond on a pre-formed piperidine ring.[10]
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide for Rhodium-Catalyzed Asymmetric Synthesis
Welcome to the Technical Support Center for Rhodium-Catalyzed Asymmetric Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in this powerful and nuanced area of chemistry. The following content is structured in a question-and-answer format to directly address specific issues you may face during your experiments, providing not just solutions but also the underlying rationale to empower your research.
Section 1: Troubleshooting Poor Reaction Performance
This section addresses the most common issues of low conversion and low enantioselectivity, which are often the primary hurdles in optimizing a rhodium-catalyzed asymmetric reaction.
FAQs on Low Conversion and Yield
Question: My rhodium-catalyzed reaction shows low or no conversion of the starting material. What are the likely causes and how can I troubleshoot this?
Answer: Low or no conversion is a frequent challenge that can often be traced back to the integrity of the catalytic system or the reaction conditions. A systematic approach is crucial for diagnosis.
1. Catalyst Activity and Integrity:
-
Catalyst Precursor and Activation: Many rhodium catalysts require an in situ activation step to generate the catalytically active species.[1] Ensure that the chosen rhodium precursor is appropriate for the selected ligand and that the activation conditions are optimal. For instance, cationic rhodium complexes are often generated from neutral precursors like [Rh(COD)Cl]₂ by halide abstraction.
-
Catalyst Deactivation/Poisoning: Rhodium catalysts are sensitive to impurities and can be deactivated through various pathways.[2][3]
-
Impurities: Trace impurities in substrates, solvents, or from glassware (e.g., sulfur compounds, water, or oxygen for air-sensitive catalysts) can act as poisons.[4] Purification of substrates and solvents is critical. Running a reaction with a previously validated substrate can help diagnose if the issue lies with a new batch of starting material.[5]
-
Product Inhibition: In some cases, the reaction product can coordinate to the rhodium center and inhibit catalytic turnover.[1]
-
Thermal Degradation: High reaction temperatures can lead to catalyst decomposition or aggregation.[4]
-
-
Handling and Storage: Ensure that the rhodium precursor and chiral ligand have been stored under an inert atmosphere to prevent degradation.[6]
2. Ligand Selection and Integrity:
-
Ligand Suitability: The chosen chiral ligand may not be optimal for the specific substrate. The electronic and steric properties of the ligand are critical for both reactivity and selectivity.[7][8] A screening of different ligand families (e.g., bisphosphines, phosphoramidites) may be necessary.
-
Ligand Purity: Impurities in the ligand, including oxidized phosphines, can negatively impact catalytic activity.
3. Reaction Conditions:
-
Solvent Effects: The solvent can significantly influence the solubility of the catalyst and reactants, as well as the stability of catalytic intermediates.[9] Non-coordinating solvents are often preferred to avoid competition with the substrate for binding to the rhodium center.[1]
-
Temperature and Concentration: Suboptimal temperature or concentration can lead to poor performance. A systematic screening of these parameters is often necessary.[5]
Troubleshooting Workflow for Low Conversion
Below is a systematic workflow to diagnose the root cause of low reaction conversion.
Caption: A stepwise approach to troubleshooting low conversion in rhodium-catalyzed reactions.
FAQs on Low Enantioselectivity
Question: My reaction proceeds to high conversion, but the enantiomeric excess (ee) is poor. How can I improve the stereoselectivity?
Answer: Low enantioselectivity indicates that the chiral catalyst is not effectively discriminating between the two enantiotopic faces of the substrate. This can be due to a variety of factors related to the catalyst, substrate, and reaction conditions.
1. Catalyst System:
-
Suboptimal Ligand: The "chiral pocket" created by the ligand around the rhodium center is paramount for inducing asymmetry. A different class of ligand may be required to achieve high enantioselectivity for your specific substrate.[7][8]
-
Catalyst Loading: Both excessively high and low catalyst loadings can sometimes negatively affect enantioselectivity.[10]
-
Formation of Non-Selective Species: The active catalyst may be in equilibrium with a less selective or non-chiral rhodium species. This can be influenced by impurities or reaction conditions.[10]
2. Reaction Conditions:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states leading to the two enantiomers.[10][11]
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus impact enantioselectivity.[9]
-
Additives: In some cases, additives can have a profound effect on enantioselectivity. For example, certain additives can act as co-catalysts or modifiers of the primary catalyst.[11][12] However, some additives may also act as poisons.[11]
3. Substrate Issues:
-
Substrate-Directing Groups: The presence and nature of functional groups on the substrate can influence how it binds to the catalyst, thereby affecting stereoselectivity.[13]
-
Purity: As with low conversion issues, impurities can interfere with the chiral catalyst system.[10]
Systematic Screening for Improved Enantioselectivity
| Parameter | Variation | Rationale |
| Temperature | Decrease in 5-10 °C increments | Enhances the energy difference between diastereomeric transition states.[11] |
| Solvent | Screen a range of polarities and coordinating abilities | Can alter the conformation and stability of the catalyst-substrate complex.[9] |
| Ligand | Test different ligand backbones and steric/electronic properties | The ligand architecture is the primary determinant of enantioselectivity.[7][8] |
| Additives | Introduce potential coordinating or activating agents | Can modify the catalyst structure or reaction mechanism.[11][12] |
Section 2: Catalyst Deactivation and Reaction Monitoring
Understanding the lifecycle of the catalyst during the reaction is key to troubleshooting and optimization.
FAQs on Catalyst Deactivation
Question: I observe that my reaction starts well but then slows down or stops completely. What could be causing this catalyst deactivation?
Answer: Catalyst deactivation during the reaction is a common observation and can be attributed to several factors.[14][15]
-
Formation of Inactive Species: The active rhodium catalyst can be converted into an inactive state during the reaction. For example, in some C-H activation reactions, a catalytically inactive σ-vinyl rhodium(III) species can form.[15]
-
Substrate/Product Inhibition: As the reaction progresses, the increasing concentration of the product or the depletion of the substrate can lead to the formation of inhibitory complexes.[1][15]
-
Isomerization of Substrates/Products: In some cases, the catalyst may facilitate isomerization of the starting material or product into unreactive species.[15]
Monitoring Catalyst Deactivation:
Real-time reaction monitoring techniques can provide invaluable insights into catalyst deactivation pathways.
-
Spectroscopic Methods: Techniques like in-situ IR or NMR spectroscopy can track the concentrations of reactants, products, and even observable catalyst resting states over time.[16][17]
-
Mass Spectrometry: Methods such as Direct Analysis in Real Time Mass Spectrometry (DART-MS) can be used for quantitative monitoring of heterogeneous reactions.[18]
Catalyst Activation and Deactivation Cycle
The following diagram illustrates a simplified, conceptual cycle of catalyst activation and potential deactivation pathways.
Caption: A conceptual diagram of rhodium catalyst activation and deactivation pathways.
Section 3: Product Purification and Catalyst Removal
After a successful reaction, the focus shifts to isolating the desired product in high purity, which often involves the removal of the rhodium catalyst.
FAQs on Product Purification
Question: How can I effectively remove the rhodium catalyst from my reaction mixture to purify my product?
Answer: Removing residual rhodium is crucial, especially in pharmaceutical applications. Several methods can be employed, and the choice often depends on the nature of the product and the catalyst.[19][20]
1. Chromatography:
-
Silica Gel Chromatography: This is a common first approach, but sometimes rhodium complexes can co-elute with the product. Modifying the solvent system or using a different stationary phase like alumina can improve separation.[19]
-
Metal Scavengers: Functionalized silica gels, known as metal scavengers, are highly effective at binding and removing rhodium.[19][20] Scavengers with amine or dimercaptotriazine (DMT) functionalities are often effective for rhodium.[19][20]
2. Extraction and Precipitation:
-
Liquid-Liquid Extraction: If the product and catalyst have different solubility profiles, extraction can be an effective initial purification step.[19]
-
Precipitation: In some cases, the catalyst can be precipitated from the reaction mixture by adding an anti-solvent.
3. Adsorption:
-
Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb the rhodium compounds. This is a cost-effective method but may require optimization to avoid product adsorption.[19][21]
Protocol for Rhodium Removal using Activated Carbon:
-
Dissolve Crude Product: Dissolve the crude reaction mixture in a suitable solvent.
-
Add Activated Carbon: Add 5-10 wt% of activated carbon to the solution.[19]
-
Stir: Stir the mixture for 0.5 to 2 hours at room temperature.[19]
-
Filter: Filter the mixture through a pad of celite to remove the activated carbon. The filtrate should be colorless if the rhodium complex has been removed.
-
Rinse and Concentrate: Rinse the celite pad with additional solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the purified product.[19]
Comparison of Rhodium Removal Methods
| Method | Mechanism | Typical Efficacy | Advantages | Disadvantages |
| Metal Scavengers | Covalent or ionic binding to a solid support.[19] | >95% | High selectivity, simple filtration removal.[19] | Higher cost, may require screening for the optimal scavenger.[19] |
| Activated Carbon | Adsorption onto the carbon surface.[19] | 90-99% | Low cost, effective for a range of metals.[19][21] | Can adsorb the product, requires careful optimization.[19] |
| Chromatography | Differential partitioning between stationary and mobile phases. | Variable | Widely applicable. | Can be time-consuming, potential for co-elution.[19] |
Question: How can I quantify the amount of residual rhodium in my final product?
Answer: To determine the level of rhodium contamination in your purified product, highly sensitive analytical techniques are required. The industry standards are:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Atomic Absorption (AA) Spectroscopy
These techniques can accurately quantify trace amounts of metals like rhodium.
References
- 1. mdpi.com [mdpi.com]
- 2. oa.tib.eu [oa.tib.eu]
- 3. Rhodium diphosphine complexes: a case study for catalyst activation and deactivation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydroformylation: A Personal Account - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous orthogonal methods for the real-time analysis of catalytic reactions [dspace.library.uvic.ca]
- 17. Collection - Simultaneous Orthogonal Methods for the Real-Time Analysis of Catalytic Reactions - ACS Catalysis - Figshare [figshare.com]
- 18. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. silicycle.com [silicycle.com]
- 21. US3978148A - Process for removal of rhodium compounds from process streams - Google Patents [patents.google.com]
Technical Support Center: Brain Penetration Challenges for 4-(4'-Fluorobenzyl)piperidine PET Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4'-Fluorobenzyl)piperidine based Positron Emission Tomography (PET) ligands. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of achieving adequate brain penetration for your novel imaging agents. The principles discussed here are grounded in established medicinal chemistry and neuropharmacology literature to ensure scientific integrity and practical applicability in your experimental workflows.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each problem is presented in a question-and-answer format, providing a logical workflow from problem identification to potential solution.
Problem 1: Low Brain Uptake / Poor Blood-Brain Barrier (BBB) Penetration
Question: My this compound based PET ligand shows disappointingly low brain uptake in preclinical models (e.g., rodents or non-human primates). What are the potential causes and how can I troubleshoot this?
Answer: Low brain uptake is a primary and common hurdle in CNS PET ligand development. The issue typically stems from one or a combination of three main factors: suboptimal physicochemical properties, active efflux from the brain, or rapid peripheral metabolism. Let's break down the troubleshooting process.
Step 1: Audit the Physicochemical Properties of Your Ligand
The ability of a small molecule to passively diffuse across the blood-brain barrier (BBB) is heavily influenced by its structural and chemical properties.[1][2] The BBB is a highly selective barrier, and ligands must possess a specific balance of properties to traverse it effectively.
-
Is your ligand's lipophilicity in the optimal range?
-
Causality: There is a well-established parabolic relationship between lipophilicity and brain penetration.[3][4] Ligands that are too hydrophilic (low LogP/LogD) are poorly partitioned into the lipid membranes of the BBB endothelial cells. Conversely, ligands that are excessively lipophilic (high LogP/LogD) often exhibit high non-specific binding to plasma proteins and peripheral tissues, which reduces the free fraction available to enter the brain.[4] Highly lipophilic compounds can also become entrapped within the lipid membranes of the BBB itself or be more susceptible to metabolism by P450 enzymes.[3][4]
-
Troubleshooting:
-
Measure or Calculate Lipophilicity: Determine the LogP or LogD₇.₄ value of your compound. The optimal range for CNS PET ligands is generally considered to be between 1.5 and 3.0.[1][3]
-
Structural Modification: If your LogP is outside this range, consider structural modifications. To increase lipophilicity, you might add small alkyl or halogen groups. To decrease lipophilicity, consider introducing polar functional groups like hydroxyls or amides, but be mindful of increasing hydrogen bonding potential.
-
-
-
How do other molecular properties stack up?
-
Causality: Beyond lipophilicity, other properties are critical. High molecular weight (MW), excessive polar surface area (PSA), and a high number of hydrogen bond donors (HBD) can all limit BBB penetration.[5][6]
-
Troubleshooting: Analyze your ligand against the generally accepted guidelines for CNS drugs, summarized in the table below.
-
Table 1: Recommended Physicochemical Properties for CNS PET Ligands
| Property | Recommended Range | Rationale for Limitation |
| Lipophilicity (LogD₇.₄) | 1.5 - 3.0 | Balances membrane permeability with non-specific binding.[3] |
| Molecular Weight (MW) | < 500 Da | Larger molecules have more difficulty with passive diffusion.[1] |
| Polar Surface Area (PSA) | < 90 Ų | High PSA correlates with poor membrane permeability.[5] |
| Hydrogen Bond Donors | < 3 | Each hydrogen bond must be broken to cross the lipid barrier, an energetically costly process.[5] |
Step 2: Investigate Active Efflux by P-glycoprotein (P-gp)
Even if a ligand has ideal physicochemical properties, it may be actively pumped out of the brain by efflux transporters at the BBB, most notably P-glycoprotein (P-gp).[1][7] P-gp is a transmembrane pump that acts as a protective mechanism, expelling a wide range of xenobiotics from the brain.[7]
-
Is your ligand a substrate for P-gp?
-
Causality: The 4-benzylpiperidine scaffold can be recognized by P-gp. If your ligand is a P-gp substrate, its net accumulation in the brain will be severely limited, regardless of its ability to passively diffuse into the BBB.[7]
-
Troubleshooting Workflow:
-
In Silico Modeling: Use computational models to predict the likelihood of your compound being a P-gp substrate.
-
In Vitro Efflux Assays: This is a critical experimental step. Use cell lines that overexpress P-gp (e.g., MDCK-MDR1) and compare the bidirectional transport (apical-to-basolateral vs. basolateral-to-apical) of your radiolabeled ligand. A high efflux ratio (>2-3) is indicative of active transport.
-
In Vivo Validation: Conduct a PET study in which the animal is pre-treated with a known P-gp inhibitor (e.g., verapamil, cyclosporin A).[8] A significant increase (e.g., >50%) in brain uptake after P-gp inhibition strongly confirms that efflux is a limiting factor.
-
-
-
Diagram: P-glycoprotein Efflux at the Blood-Brain Barrier
Caption: P-gp actively pumps ligands from the brain back into the bloodstream.
Step 3: Assess Metabolic Stability
-
Is your ligand being rapidly metabolized in the periphery?
-
Causality: If your ligand is rapidly metabolized in the blood or liver, the concentration of the parent compound available to enter the brain will be significantly reduced. Furthermore, some radiometabolites may be too polar to cross the BBB, while others might cross but not bind to the target, contributing to background signal.
-
Troubleshooting:
-
In Vitro Metabolic Stability Assays: Incubate your ligand with liver microsomes (human and rodent) and measure the rate of parent compound disappearance over time.[9][10] A short half-life (<30 min) suggests high susceptibility to metabolism.
-
In Vivo Metabolite Analysis: After injecting the radioligand into an animal, collect blood samples at various time points. Use radio-HPLC to analyze the plasma and determine the percentage of radioactivity that corresponds to the intact parent ligand versus radiometabolites.
-
-
Problem 2: Rapid In Vivo Defluorination
Question: My PET scans show high radioactivity in the bone, which suggests my [18F]this compound ligand is undergoing defluorination. What is the mechanism and how can I improve its stability?
Answer: High bone uptake is a classic sign of free [18F]fluoride release, indicating metabolic instability of the C-F bond.
-
Understanding the Mechanism:
-
Causality: The 4-(4'-fluorobenzyl) moiety is susceptible to metabolic attack, particularly oxidation by cytochrome P450 enzymes.[11] Hydroxylation of the benzyl ring, especially at positions ortho to the fluorine atom, can facilitate the cleavage of the C-F bond. This process, known as radiodefluorination, releases [18F]fluoride, which is then taken up by the bone matrix.[11]
-
Troubleshooting:
-
Confirm with Metabolite Analysis: LC-MS/MS analysis of in vivo samples can identify hydroxylated metabolites of your ligand, confirming this metabolic pathway.[11]
-
Structural Modification for Metabolic Blocking: The most effective strategy is to block the sites of metabolism. Consider introducing a metabolically stable group, such as a methyl or methoxy group, on the benzyl ring adjacent to the fluorine atom. This steric hindrance can prevent P450 enzymes from accessing the ring for hydroxylation. The incorporation of fluorine can, in some cases, improve metabolic profiles.[12]
-
-
-
Diagram: Troubleshooting Workflow for Low Brain Uptake
Caption: A systematic workflow for diagnosing and solving low brain uptake.
Frequently Asked Questions (FAQs)
Q1: What is the single most important property to consider when designing a this compound ligand for brain penetration?
While no single property guarantees success, lipophilicity (expressed as LogD at pH 7.4) is arguably the most critical starting point.[4] It represents the fundamental trade-off between the ability to cross the lipid-based BBB and the risk of high non-specific binding and poor bioavailability.[3] Aiming for a LogD₇.₄ in the range of 1.5-3.0 is a widely accepted strategy in CNS drug design.[1]
Q2: How does modification of the piperidine ring affect brain penetration?
The piperidine ring is a common scaffold in CNS agents.[9][13][14] Its basic nitrogen is typically protonated at physiological pH, which can be detrimental to passive diffusion. However, the overall properties of the molecule determine its ability to cross the BBB. Modifications to the piperidine can:
-
Influence pKa: Altering the basicity of the piperidine nitrogen can change the fraction of the neutral species available to cross the BBB.
-
Impact Conformation: Substituents on the piperidine ring can lock the molecule into a specific conformation that may be more or less favorable for BBB transport or P-gp recognition.
-
Alter Lipophilicity: Adding substituents to the piperidine ring is a common strategy to modulate the overall lipophilicity of the ligand.[10]
Q3: My ligand has a high affinity for its target in vitro, but it still fails in vivo. Why?
This is a common scenario. High in vitro affinity is a necessary but not sufficient criterion for a successful PET radioligand.[1] A PET study is a complex in vivo experiment where pharmacokinetics and biodistribution are just as important as target affinity. The ligand must not only reach the brain in sufficient quantities (overcoming the challenges described above) but also have favorable kinetics (i.e., wash out from non-target tissues faster than from the target tissue) to provide a good signal-to-noise ratio.[15] Poor brain penetration is one of the most common reasons for the failure of high-affinity ligands.[11]
Q4: What are some key experimental protocols for assessing brain penetration potential?
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB):
-
Protocol: A 96-well plate with a filter coated in a lipid solution (simulating the BBB) separates a donor compartment (containing the ligand) from an acceptor compartment. After incubation, the concentration of the ligand in both compartments is measured to determine its passive permeability (Pe).
-
Purpose: Provides a rapid, high-throughput screen for passive diffusion potential. A study on benzylpiperidin-4-yl-linked benzylamino benzamides showed a Pe value of 14.34 × 10⁻⁶ cm/s, indicating good BBB crossing potential.[16]
-
-
In Vivo Brain-to-Plasma Ratio:
-
Protocol: The radiolabeled ligand is administered to a rodent. At a specific time point (e.g., 30 or 60 minutes post-injection), the animal is euthanized, and the brain and blood are collected. The radioactivity in a weighed sample of the brain is measured and divided by the radioactivity in a measured volume of plasma.
-
Purpose: Provides a quantitative measure of net brain accumulation. A higher ratio indicates better brain retention.
-
References
- 1. Avoiding Barriers to PET Radioligand Development: Cellular Assays of Brain Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Peptide Ligands for Targeting to the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. P-glycoprotein drug efflux pump involved in the mechanisms of intrinsic drug resistance in various colon cancer cell lines. Evidence for a saturation of active daunorubicin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Editorial: Positron Emission Tomography (PET) Imaging of Brain Biochemistry: Beyond High-Affinity Radioligands [frontiersin.org]
- 16. Blood-brain barrier permeable benzylpiperidin-4-yl-linked benzylamino benzamides as dual cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of 4-(4'-Fluorobenzyl)piperidine derivatives
A Guide to Identifying and Mitigating Off-Target Effects
Introduction: The Promise and Challenge of a Privileged Scaffold
The 4-(4'-Fluorobenzyl)piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its structural features—a basic piperidine nitrogen for key receptor interactions and a fluorinated benzyl group to modulate properties like metabolic stability and binding affinity—make it a versatile starting point for drug design.[1][2] The strategic incorporation of fluorine is often used to block metabolic "soft spots" vulnerable to cytochrome P450 oxidation, potentially extending a drug's half-life.[3][4]
However, the very features that make this scaffold attractive also predispose it to a range of off-target interactions. These unintended molecular engagements can lead to misleading in vitro data, unexpected in vivo toxicity, or costly late-stage clinical failures. This guide serves as a technical resource for researchers, providing field-proven troubleshooting strategies, detailed experimental protocols, and a framework for rationally designing derivatives with improved selectivity and safety profiles.
Understanding the Off-Target Landscape
The physicochemical properties of this compound derivatives—typically being lipophilic and containing a basic nitrogen atom—make them susceptible to binding with several well-characterized off-targets. Proactive screening against these targets is not just recommended; it is essential for the validation of any lead compound.
| Common Off-Target Class | Specific Examples | Potential Consequences of Interaction | Key Structural Drivers |
| Ion Channels | hERG (KCNH2) Potassium Channel | Cardiotoxicity (QT prolongation, Torsades de Pointes).[5][6] | High lipophilicity; basic nitrogen atom (pKa).[5][6] |
| Receptors | Sigma-1 (σ1) & Sigma-2 (σ2) Receptors | Neurological side effects, modulation of cell signaling pathways, potential for polypharmacology.[7][8] | Basic amine, specific hydrophobic interactions with the receptor's binding pocket.[8] |
| Metabolic Enzymes | Cytochrome P450 (CYP) Isoforms (e.g., CYP3A4, CYP2D6) | Drug-drug interactions (DDIs), formation of toxic metabolites, altered pharmacokinetic profile.[9] | Lipophilicity, accessibility of sites for oxidation.[3] |
Troubleshooting Guide: From Ambiguous Results to Actionable Solutions
This section addresses common experimental issues in a question-and-answer format, providing a logical workflow to diagnose and mitigate the underlying off-target effects.
Scenario 1: Unexpected Cytotoxicity in Cell-Based Assays
Question: "My this compound derivative shows potent on-target activity in a biochemical assay, but it kills my cells in culture at similar concentrations. How do I determine if this is an off-target effect?"
This discrepancy often points to off-target cytotoxicity. The goal is to de-risk the observation by determining if the cell death is caused by an unintended interaction.
Caption: A decision-making workflow for diagnosing the cause of cytotoxicity.
Causality and Actionable Steps:
-
Establish a Selectivity Window: First, accurately determine the potency of your compound against your intended target (biochemical IC50) and its potency in a cytotoxicity assay (e.g., CellTiter-Glo®, MTT) using a relevant cell line. A selectivity window of less than 100-fold between cytotoxicity and on-target potency strongly suggests an off-target liability.
-
Broad Liability Screening: The most efficient next step is to submit the compound to a commercial off-target screening panel. These services test your compound at a standard concentration (e.g., 10 µM) against dozens of receptors, channels, and enzymes known for safety liabilities.
-
Hypothesis Generation: Analyze the screening results. A potent "hit" on a target known to mediate cell death (e.g., a critical ion channel or kinase) provides a strong hypothesis for the observed cytotoxicity.
-
Structure-Activity Relationship (SAR) Deconvolution: Synthesize a small number of analogs designed to reduce affinity for the suspected off-target while maintaining on-target potency. For example, if hERG is the suspected cause, an analog with reduced lipophilicity or a lower pKa should be tested.[5] If this analog shows reduced cytotoxicity while retaining on-target activity, you have validated the off-target hypothesis.
Scenario 2: Potent In Vitro Activity, Poor In Vivo Efficacy
Question: "My compound is highly potent and selective in vitro, but it shows no effect in my animal model. What could be the problem?"
Assuming poor pharmacokinetics (PK) have been ruled out, this issue can arise from off-target effects that are not apparent in simplified in vitro systems.
Potential Off-Target Causes & Mitigation:
-
Rapid Metabolism by CYPs: The this compound scaffold can be susceptible to CYP-mediated metabolism. While fluorine substitution can block some metabolic soft spots, other positions on the molecule may be vulnerable.[2][3]
-
Troubleshooting: Perform a CYP inhibition assay (see Protocol 3) to see if your compound strongly inhibits major isoforms like CYP3A4, 2D6, or 2C9.[9] Additionally, conduct a metabolic stability assay using liver microsomes to determine the compound's intrinsic clearance. If metabolism is rapid, consider blocking the identified "soft spot" with another fluorine atom or a different chemical group.[4]
-
-
High Affinity for Sigma Receptors: Sigma receptors are highly expressed in the CNS and periphery.[7] High-affinity binding to these receptors can lead to sequestration of the compound, reducing the free concentration available to engage the intended target in vivo.
-
Troubleshooting: Run a competitive radioligand binding assay for both sigma-1 and sigma-2 receptors (see Protocol 2). If high affinity (Ki < 100 nM) is observed, medicinal chemistry efforts should focus on modifications that disrupt sigma receptor binding. Studies have shown that even subtle changes to the benzylpiperidine structure can significantly alter sigma receptor affinity and selectivity.[8][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the single most important off-target to test for with a this compound derivative?
A1: The hERG potassium channel . Due to the common structural features of hERG blockers (a basic nitrogen and lipophilic aromatic groups), this scaffold has a high propensity for hERG inhibition.[5] Early assessment via automated patch clamp (see Protocol 1) is critical to avoid investing resources in a cardiotoxic chemotype. A high hit rate of 27% at 10 µM was observed in a high-throughput screen of 300,000 diverse compounds, highlighting the promiscuity of the hERG channel.[5]
Q2: My compound has hERG IC50 of 5 µM. Is this a problem?
A2: It depends on your on-target potency and expected therapeutic dose. A common rule of thumb is to seek a >100-fold window between the hERG IC50 and the on-target IC50 (or the efficacious free plasma concentration in vivo). If your on-target IC50 is 50 nM, a 5 µM hERG value gives you a 100-fold window, which may be acceptable for early discovery. However, if your on-target potency is 500 nM, the 10-fold window is a major liability that must be addressed.
Q3: How can I rationally modify my molecule to reduce hERG affinity?
A3: There are two primary, well-validated strategies:[5][6]
-
Reduce Basicity (pKa): The basicity of the piperidine nitrogen is a key driver of hERG binding. The goal is often to lower the pKa to < 7.5. This can be achieved by introducing electron-withdrawing groups near the nitrogen (e.g., adding fluorine atoms to the piperidine ring itself or replacing it with a less basic heterocycle like piperazine).[5]
-
Reduce Lipophilicity (LogP): High lipophilicity is strongly correlated with hERG affinity. Reduce LogP by replacing lipophilic groups on the fluorobenzyl ring with more polar ones (e.g., replacing a -CF3 with a -CN or -OH) or by adding polar functionality elsewhere.[11]
Q4: Does the position of the fluorine on the benzyl ring matter for off-target effects?
A4: Yes, it can. While the 4'-fluoro position is common, its electronic influence can affect both the pKa of the piperidine nitrogen and the molecule's interaction with metabolic enzymes. For instance, fluorine substitution can alter the sites of metabolism catalyzed by cytochrome P450 enzymes.[4][12] Furthermore, some studies on benzylpiperidine derivatives suggest that substitutions on the phenyl ring can impact affinity and selectivity for sigma receptors, although the effect is highly context-dependent.[8] It is always best to experimentally profile each unique compound.
Key Experimental Protocols
Protocol 1: hERG Liability Assessment via Automated Patch Clamp
This protocol provides a general workflow for assessing hERG inhibition using an automated planar patch-clamp system (e.g., QPatch, Patchliner).[13][14][15]
Objective: To determine the IC50 value of a test compound for inhibition of the hERG potassium channel current.
1. Materials and Reagents:
-
Cells: HEK293 or CHO cell line stably expressing the hERG channel.
-
Extracellular Solution (mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[16]
-
Intracellular Solution (mM): 120 KCl, 5.37 CaCl2, 1.75 MgCl2, 10 HEPES, 10 EGTA, 4 Mg-ATP. Adjust pH to 7.2 with KOH.[16]
-
Test Compound: Prepare a 10 mM stock in 100% DMSO. Subsequent dilutions are made in the extracellular solution, ensuring the final DMSO concentration is ≤0.1%.[15]
-
Positive Control: E-4031 or Cisapride (known potent hERG blockers).
2. Experimental Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in the extracellular solution at the density recommended by the instrument manufacturer.
-
System Setup: Prime the automated patch-clamp system and load the cell suspension, solutions, and compound plate.
-
Whole-Cell Configuration: The system will automatically achieve whole-cell patch-clamp configuration. Only cells with a high seal resistance (>1 GΩ) and stable baseline currents should be used for analysis.[15]
-
Voltage Protocol: Apply a standardized voltage-clamp protocol to elicit the characteristic hERG current. A common protocol is:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 500-1000 ms to activate and then inactivate the channels.
-
Repolarize to -50 mV to measure the peak tail current as channels recover from inactivation.[13]
-
Repeat this protocol at regular intervals (e.g., every 15 seconds).
-
-
Compound Application:
-
Establish a stable baseline current by perfusing with vehicle (extracellular solution with 0.1% DMSO) for 2-3 minutes.
-
Sequentially apply increasing concentrations of the test compound (e.g., 0.01, 0.1, 1, 10, 30 µM), allowing the current to reach steady-state at each concentration.
-
Apply a high concentration of a positive control at the end to confirm maximal block.
-
3. Data Analysis:
-
Measure the peak tail current amplitude at -50 mV for each concentration.
-
Normalize the current at each concentration to the baseline vehicle control (% Inhibition).
-
Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Sigma-1 (σ1) Receptor Affinity via Competitive Radioligand Binding
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the σ1 receptor.[7][17][18]
Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.
1. Materials and Reagents:
-
Membrane Preparation: Guinea pig brain or membranes from a cell line expressing high levels of σ1 receptors (e.g., MCF-7).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Radioligand: --INVALID-LINK---Pentazocine, a selective σ1 receptor ligand.[18]
-
Non-specific Agent: Haloperidol (10 µM final concentration) to define non-specific binding.[19]
-
Test Compound: Prepare serial dilutions from a DMSO stock.
2. Experimental Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
Assay Buffer
-
Test compound at various concentrations (or vehicle for total binding, or Haloperidol for non-specific binding).
-
--INVALID-LINK---Pentazocine at a final concentration near its Kd (e.g., 1-3 nM).[19]
-
Membrane preparation (e.g., 30-50 µg protein per well).
-
-
Incubation: Incubate the plate at 37°C for 120-360 minutes with gentle agitation to reach equilibrium.[19]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free.
-
Washing: Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Inhibition Curve: Plot the percentage of specific binding against the log of the test compound concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[20]
Protocol 3: CYP3A4 Inhibition Assessment via a Fluorogenic Assay
This protocol outlines a high-throughput, fluorescence-based assay to screen for inhibition of CYP3A4, a major drug-metabolizing enzyme.[9][21][22]
Objective: To determine the IC50 of a test compound for the inhibition of CYP3A4 activity.
1. Materials and Reagents:
-
Enzyme: Recombinant human CYP3A4 + reductase supersomes or microsomes.
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[21]
-
Substrate: 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC). BFC is metabolized by CYP3A4 to the highly fluorescent product 7-hydroxy-4-(trifluoromethyl)coumarin (HFC).[21]
-
Cofactor: An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[21]
-
Test Compound: Serially diluted in buffer.
-
Positive Control: Ketoconazole, a known potent CYP3A4 inhibitor.[21]
-
Stop Solution: 80:20 acetonitrile/0.5 M Tris base.[21]
2. Experimental Procedure:
-
Pre-incubation: In a 96-well black plate, add the assay buffer, CYP3A4 enzyme, and either the test compound, positive control, or vehicle. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding a mixture of the BFC substrate and the NADPH-regenerating system.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence (Excitation: ~405 nm, Emission: ~530 nm) every minute for 30 minutes.
-
(Optional Endpoint Assay): Alternatively, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, then terminate the reaction by adding the stop solution. Read the final fluorescence.
3. Data Analysis:
-
Determine Rate of Reaction: For the kinetic assay, calculate the initial velocity (V₀) of the reaction (rate of fluorescence increase) for each concentration.
-
Calculate % Inhibition: Normalize the rate of each test well to the vehicle control: % Inhibition = 100 * (1 - [V₀_inhibitor / V₀_vehicle]).
-
Determine IC50: Plot % Inhibition against the log of the test compound concentration and fit the data to determine the IC50 value.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 10. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sophion.com [sophion.com]
- 17. benchchem.com [benchchem.com]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Enhancing the solubility of 4-(4'-Fluorobenzyl)piperidine hydrochloride for assays
Welcome to the technical support guide for 4-(4'-Fluorobenzyl)piperidine hydrochloride. This document provides in-depth troubleshooting and practical advice for researchers, chemists, and drug development professionals encountering solubility challenges with this compound. Our goal is to ensure you can confidently prepare accurate and stable solutions for your assays.
Part 1: Troubleshooting Guide
This section addresses the most common and immediate problems encountered during the dissolution of this compound hydrochloride.
Question: I'm trying to dissolve this compound hydrochloride directly in neutral phosphate-buffered saline (PBS, pH 7.4), but it's not dissolving completely. What's wrong?
Answer:
This is a common and expected issue. This compound hydrochloride is the salt of a weak base (the piperidine nitrogen) and a strong acid (HCl). Its solubility is highly dependent on pH.[1][2][3]
The Chemistry Behind the Problem: The piperidine nitrogen in the molecule has a pKa (acid dissociation constant) that is likely in the basic range. At a neutral pH of 7.4, a significant portion of the protonated, charged (and thus more water-soluble) piperidinium cation will deprotonate to form the neutral, "free base" form. This free base is significantly more lipophilic due to the fluorobenzyl group and has much lower aqueous solubility, causing it to precipitate or remain undissolved.[4][5]
Immediate Solutions:
-
Prepare a Concentrated Stock in an Organic Solvent: The most reliable method is to first create a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer.[6][7]
-
Use an Acidified Aqueous Buffer: If you must prepare an aqueous stock, use a slightly acidic buffer (e.g., pH 4.0-5.5). This will keep the piperidine nitrogen fully protonated, maximizing water solubility.[][10] A simple buffer can be made with citrate or acetate.
Question: My compound dissolved perfectly in DMSO to make a 50 mM stock. But when I diluted it 1:1000 into my cell culture media (pH ~7.4), I saw immediate cloudiness/precipitation. How can I prevent this?
Answer:
This phenomenon is known as "crashing out" and occurs when the concentration of the diluted compound exceeds its solubility limit in the final aqueous medium. Even though the final DMSO concentration is low (0.1%), the aqueous environment at pH 7.4 cannot support your compound at a 50 µM concentration.
Workflow for Preventing Precipitation:
-
Lower the Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 10 mM or even 1 mM). This will result in a lower final compound concentration in the assay, which may be below its solubility limit.
-
Test Solubility Limits: Before running your main experiment, perform a simple kinetic solubility test. Add your DMSO stock to the final assay buffer at various concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM) and visually inspect for precipitation over time (e.g., immediately, 30 min, 2 hours).
-
Use a Co-solvent System: While DMSO is a co-solvent, sometimes adding another component can help. However, this is complex and can interfere with assays. The preferred method is pH control or using other solubilizers.[1][]
-
Incorporate a Solubilizing Excipient: For challenging cases, consider adding a solubility enhancer to your final assay buffer.
Below is a decision-making workflow to address precipitation upon dilution.
Caption: Troubleshooting workflow for compound precipitation.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling and properties of this compound hydrochloride.
Question: What is the fundamental reason for the pH-dependent solubility of this compound?
Answer:
The key is the acid-base equilibrium of the piperidine ring. As a hydrochloride salt, the compound exists in its protonated, cationic form (piperidinium chloride) in the solid state. When dissolved in water, this form is favored in acidic conditions. However, as the pH increases, the equilibrium shifts towards the deprotonated, neutral "free base" form, which is substantially less soluble in water.
Caption: pH-dependent equilibrium of the compound.
Question: What are the best practices for preparing and storing a DMSO stock solution?
Answer:
-
Use High-Quality Anhydrous DMSO: Water in DMSO can affect compound stability and solubility over time. Use sealed, anhydrous-grade DMSO.
-
Weighing: Use a calibrated analytical balance. For small quantities, it is often easier to weigh a larger amount (e.g., 10 mg) and dissolve it to a precise volume to create a stock, rather than trying to weigh exactly 1 mg.
-
Dissolution: Add the DMSO to the solid compound. Vortex thoroughly. If needed, brief sonication in a water bath can aid dissolution, but avoid excessive heating. Ensure no solid particles are visible.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in foil.
Question: How do different solvents and excipients compare for solubilizing this compound?
Answer:
The choice of solvent or excipient is critical and depends on the requirements of your specific assay.
| Solvent/System | Max Usable Conc. in Assay | Pros | Cons |
| Water (pH < 5.5) | Assay Dependent | Avoids organic solvents; cost-effective. | Not suitable for neutral pH assays; may require buffer. |
| PBS (pH 7.4) | Very Low (<10 µM est.) | Physiologically relevant buffer. | Very poor solubility for the free base.[2] |
| DMSO | Typically ≤0.5% (v/v) | Excellent solubilizing power for stock solutions.[1][6] | Can be toxic to cells at >0.5%; may interfere with some enzyme kinetics.[8] |
| Ethanol | Typically ≤1% (v/v) | Good co-solvent; less toxic than DMSO for some applications. | Less solubilizing power than DMSO; can affect protein stability. |
| HP-β-Cyclodextrin | Assay Dependent | High biocompatibility; effectively increases apparent water solubility at neutral pH.[11][14] | Can interfere with assays involving lipid membranes; adds cost and complexity. |
Question: Could using a different salt form of the compound improve solubility?
Answer:
Potentially, yes. While hydrochloride is one of the most common and effective salts for basic amines, other salt forms (e.g., mesylate, sulfate, tartrate) can exhibit different crystal lattice energies and, consequently, different dissolution kinetics and equilibrium solubilities.[15] However, for a given pH in solution, the equilibrium between the protonated cation and the free base will still be the primary driver of solubility. Changing the salt form is unlikely to overcome precipitation at neutral pH but might affect the dissolution rate. For practical assay preparation, controlling the solvent system and pH remains the most effective strategy.[10]
References
- 1. wjbphs.com [wjbphs.com]
- 2. researchgate.net [researchgate.net]
- 3. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 4. CAS 193357-52-7: 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE [cymitquimica.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aggregation versus inclusion complexes to solubilize drugs with cyclodextrins. A case study using sulphobutylether-β-cyclodextrins and remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Quantitative Analysis by Reversed-Phase HPLC
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with a practical, in-depth resource for troubleshooting and refining your quantitative reversed-phase high-performance liquid chromatography (RP-HPLC) methods. The core philosophy here is not just to fix problems, but to understand their root causes, ensuring robust and reliable analytical results. This guide is grounded in established scientific principles and regulatory expectations, providing a self-validating framework for method refinement.[1][2][3][4]
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions encountered during RP-HPLC analysis.
Q1: My analyte's retention time is suddenly drifting to be earlier with each injection. What's the most likely cause? A: The most common cause for progressive retention time drift, especially a decrease, is insufficient column equilibration time between gradient runs.[5] If the column is not fully returned to the initial mobile phase conditions, subsequent runs will start with a slightly higher organic content, causing analytes to elute faster. Other causes include changes in mobile phase composition due to the evaporation of a volatile component or temperature fluctuations.[5][6][7]
Q2: All my peaks are tailing. Where should I start looking? A: If all peaks in the chromatogram exhibit tailing, the issue is likely systemic rather than analyte-specific.[8] A good starting point is to check for a column void, which can disrupt the flow path.[8][9] Another common cause is extra-column band broadening due to excessive tubing length or poor connections between the column and detector.[10]
Q3: Why are my peaks for basic compounds tailing, while my neutral compounds look fine? A: This is a classic sign of secondary interactions between your basic analytes and exposed silanol groups on the silica-based stationary phase.[8][11][12] At mid-range pH, these silanol groups are ionized and can interact strongly with protonated basic compounds, causing peak tailing.[11][12]
Q4: What is an acceptable USP tailing factor? A: An ideal, perfectly symmetrical peak has a tailing factor of 1.0. For quantitative analysis, a USP tailing factor of less than 2.0 is generally required, with a value as close to 1.0 as possible being ideal. Many methods specify a limit of ≤ 1.5. Significant tailing (e.g., > 1.2) can compromise integration accuracy and resolution.[10]
Q5: My baseline is very noisy. What's a quick check I can perform? A: A primary contributor to baseline noise is the mobile phase.[13] Ensure your solvents are fresh, high-purity HPLC grade, and have been adequately degassed.[13] Dissolved gases can form microbubbles in the detector cell, leading to significant noise. Also, check for leaks in the pump or fittings, as this can cause pressure fluctuations that manifest as a noisy baseline.[13][14]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving specific experimental issues.
Guide 1: Peak Shape Abnormalities
The shape of a chromatographic peak is fundamental to accurate quantification. Deviations from a symmetrical, Gaussian shape can indicate a variety of issues.[8]
Symptom 1.1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.[11] This is the most common peak shape problem.
Potential Causes & Systematic Solutions:
-
Cause A: Secondary Silanol Interactions (for Basic Analytes)
-
The Mechanism: Silica-based C18 columns have residual silanol groups (Si-OH). At mobile phase pH levels above 3, these groups can become deprotonated (SiO⁻), creating negatively charged sites.[11][12] Basic analytes that are protonated (positively charged) can undergo secondary ionic interactions with these sites, retarding a fraction of the analyte molecules and causing a tail.[12][15]
-
Refinement Protocol:
-
Lower Mobile Phase pH: Decrease the mobile phase pH to a range of 2.5-3.0 using an acid modifier like formic acid or phosphoric acid.[15][16] This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted interaction.[17]
-
Add a Competing Base: Introduce a small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. TEA acts as a silanol-masking agent, preferentially interacting with the active sites and preventing the analyte from doing so.[10]
-
Use a Modern, End-Capped Column: Switch to a column with advanced end-capping (where residual silanols are chemically bonded with a small silylating agent) or a hybrid particle column. These columns have significantly fewer exposed silanol groups, reducing tailing for basic compounds.[10][11]
-
-
-
Cause B: Column Overload
-
The Mechanism: Injecting too much sample mass onto the column saturates the stationary phase.[18][19] This leads to a non-linear relationship between the concentration of the analyte on the stationary and mobile phases, causing peak distortion that often manifests as tailing.[17]
-
Refinement Protocol:
-
Reduce Injection Volume/Concentration: Perform a dilution series (e.g., dilute the sample 10-fold and 100-fold) and inject the same volume. If the peak shape improves dramatically, the column was overloaded.[17][18]
-
Increase Column Capacity: If sample dilution is not feasible due to sensitivity requirements, consider using a column with a larger internal diameter or a stationary phase with a higher carbon load.[17]
-
-
-
Cause C: Column Void or Contamination
-
The Mechanism: A void at the head of the column or a blocked frit creates a disruption in the flow path, causing band broadening and peak distortion for all analytes.[9][17] Contaminants from the sample matrix can also accumulate at the column inlet, creating active sites that cause tailing.[8]
-
Refinement Protocol:
-
Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to trap particulates and strongly retained matrix components, protecting the primary column.[6][10][18]
-
Flush the Column: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol for reversed-phase) at a reduced flow rate.[10] If this doesn't work, reversing the column (if permitted by the manufacturer) and flushing may dislodge inlet frit contamination.
-
Replace the Column: If flushing fails and a void is suspected (often caused by pressure shocks or use at high pH), the column must be replaced.[17][19]
-
-
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for diagnosing peak tailing.
Symptom 1.2: Peak Fronting
Peak fronting, the inverse of tailing, is when the first half of the peak is broader than the second.[15][20]
Potential Causes & Systematic Solutions:
-
Cause A: Sample Overload (Concentration)
-
The Mechanism: While mass overload often causes tailing, concentration overload (injecting a sample dissolved in a solvent much stronger than the mobile phase) can cause fronting.[19][21] The strong sample solvent carries the analyte down the column too quickly at the point of injection, distorting the peak shape.[19]
-
Refinement Protocol:
-
Match Sample Solvent to Mobile Phase: The ideal solution is to dissolve the sample in the initial mobile phase.[21] If solubility is an issue, use the weakest possible solvent that still provides adequate solubility.
-
Reduce Injection Volume: If changing the solvent is not possible, reducing the injection volume can minimize the effect.[19][21]
-
-
-
Cause B: Column Collapse or Degradation
Symptom 1.3: Split Peaks
Split peaks appear as two or more closely merged peaks for a single analyte.[17][18]
Potential Causes & Systematic Solutions:
-
Cause A: Clogged Inlet Frit or Column Void
-
The Mechanism: A partial blockage of the inlet frit or a channel in the column bed can cause the sample band to split into two paths as it enters the column, resulting in a split peak.[9][17] This typically affects all peaks in the chromatogram.[17]
-
Refinement Protocol:
-
Filter Samples: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from reaching the column.[13]
-
Column Maintenance: Reverse-flush the column (if permissible) to dislodge particulates from the frit. If a void is the cause, the column needs replacement.[17]
-
-
-
Cause B: Sample Solvent/Mobile Phase Mismatch
-
The Mechanism: Injecting a sample in a solvent that is immiscible with or significantly stronger than the mobile phase can cause the sample to precipitate or travel unevenly onto the column, leading to a split peak.[17]
-
Refinement Protocol:
-
Prepare Sample in Mobile Phase: As with peak fronting, the best practice is to dissolve the sample in the initial mobile phase.[21]
-
-
-
Cause C: Analyte Ionization Effects
-
The Mechanism: If the mobile phase pH is very close to the analyte's pKa, the analyte will exist as an equilibrium of both ionized and non-ionized forms.[23][24] If the interconversion is slow, these two forms can be separated on the column, resulting in distorted or split peaks.[23][25]
-
Refinement Protocol:
-
Guide 2: Retention & Resolution Issues
Consistent retention times are critical for peak identification, and adequate resolution is essential for accurate quantification.
Symptom 2.1: Retention Time Drift/Variability
This refers to a gradual or sudden shift in analyte retention times between injections or batches.[7]
Potential Causes & Systematic Solutions:
| Cause | Mechanism | Refinement Protocol |
| Mobile Phase Composition Change | Volatile organic solvents (e.g., acetonitrile) or additives (e.g., TFA) can evaporate from the reservoir over time, increasing the aqueous content and thus retention time.[5][6] | Keep mobile phase reservoirs tightly capped. Prepare fresh mobile phase daily. Consider using an online mixer if your system supports it.[6] |
| Inadequate Column Equilibration | In gradient chromatography, if the column is not allowed to fully re-equilibrate to the initial mobile phase conditions, subsequent runs will start with a higher organic concentration, reducing retention times.[5] | Ensure the equilibration step at the end of the gradient method is sufficiently long (typically 5-10 column volumes). |
| Temperature Fluctuations | Column temperature affects mobile phase viscosity and analyte-stationary phase interactions.[7] Inconsistent lab temperatures can cause retention times to drift. | Use a column oven to maintain a stable temperature.[5][7] Higher temperatures generally decrease retention time.[7] |
| Pump and System Leaks | A small, often unnoticeable leak in the system can lead to an inaccurate flow rate and changes in mobile phase composition, causing retention time drift.[5][6] | Perform a system pressure test. Systematically check fittings and seals for any signs of salt residue or moisture. |
| Column Degradation | Over time, the stationary phase can degrade or be stripped, especially under harsh pH conditions, altering its retentive properties.[5] | Track column performance with a system suitability standard. If retention and efficiency drop significantly, replace the column. |
Symptom 2.2: Poor Resolution
Resolution (Rs) is the measure of separation between two adjacent peaks. An Rs value of ≥ 1.5 indicates baseline separation.
The Resolution Equation: Resolution is governed by three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k). Understanding this relationship is key to systematic refinement.
Refinement Strategies:
-
Strategy A: Increase Retention Factor (k)
-
The Mechanism: Increasing how long analytes are retained on the column (increasing k) often provides more time for them to separate.[27]
-
Refinement Protocol: In reversed-phase HPLC, this is most easily achieved by decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[27][28][29] This increases the hydrophobicity of the mobile phase, leading to stronger retention on the C18 column.
-
-
Strategy B: Increase Column Efficiency (N)
-
The Mechanism: Efficiency relates to the narrowness of the peaks. Narrower peaks are less likely to overlap.[27] Efficiency is increased by minimizing band broadening.
-
Refinement Protocol:
-
Use a Longer Column: Doubling the column length increases N by about 40%.[27][28][30]
-
Use Smaller Particle Size Columns: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column dramatically increases efficiency and resolution. Note that this will significantly increase backpressure.[27][28][29]
-
-
-
Strategy C: Change Selectivity (α)
-
The Mechanism: Selectivity is the most powerful tool for improving resolution.[28] It describes the ability of the chromatographic system to "discriminate" between two analytes based on differences in their chemical properties. Changing selectivity alters the relative spacing of the peaks.[24]
-
Refinement Protocol:
-
Change the Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. These solvents have different properties and will interact differently with analytes, often changing elution order.[28][29][31]
-
Adjust Mobile Phase pH: For ionizable compounds, changing the pH is a highly effective way to alter selectivity.[23][29][32] A small pH shift can dramatically change the retention of one analyte relative to another.[24][25]
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or Cyano phase) will provide a different set of interactions and significantly alter selectivity.[28][29]
-
-
Systematic Workflow for Method Refinement
Caption: General workflow for HPLC method refinement.
Guide 3: Baseline Irregularities
A stable, flat baseline is the foundation for sensitive and accurate quantification.
Symptom 3.1: Baseline Noise (Short-Term, Random Fluctuations)
Potential Causes & Systematic Solutions:
-
Cause A: Mobile Phase Issues
-
The Mechanism: Impurities in solvents, dissolved gas, or incomplete mixing of mobile phase components can all contribute to baseline noise.[13][33]
-
Refinement Protocol:
-
Use High-Purity Solvents: Always use HPLC or MS-grade solvents and fresh, high-purity water.[13][18]
-
Degas Mobile Phase: Use an inline degasser, or alternatively, sparge with helium or sonicate the mobile phase before use.[13][34]
-
Ensure Proper Mixing: If preparing mobile phase offline, mix thoroughly. For online mixing, ensure the pump's proportioning valves are functioning correctly. In gradient elution, adding a small amount of the UV-absorbing additive (like TFA) to both mobile phase A and B can help stabilize the baseline.[14]
-
-
-
Cause B: Pump and System Issues
-
Cause C: Detector Issues
Symptom 3.2: Baseline Drift (Long-Term, Gradual Shift)
Potential Causes & Systematic Solutions:
-
Cause A: Temperature Changes
-
The Mechanism: A slow change in the laboratory or column temperature during a long analytical run can cause the baseline to drift, particularly with UV detectors, as the refractive index of the mobile phase changes.[33]
-
Refinement Protocol: Use a column oven and allow the entire system to reach thermal equilibrium before starting the analysis.[14]
-
-
Cause B: Mobile Phase Inhomogeneity
-
The Mechanism: In a gradient run, if the two mobile phase components have significantly different UV absorbance at the detection wavelength, a drifting baseline will occur as the composition changes. This is common when using additives like TFA that absorb at low UV wavelengths.[35]
-
Refinement Protocol: As mentioned previously, ensure both mobile phase A and B have similar UV absorbance by adding the modifier to both, or choose a detection wavelength where the mobile phase has minimal absorbance.
-
-
Cause C: Column Bleed
-
The Mechanism: At the end of a column's life, or when used with aggressive mobile phases, the bonded stationary phase can slowly "bleed" off the column, causing a rising baseline, especially during a gradient.
-
Refinement Protocol: First, confirm the issue is the column by replacing it with a union and running the gradient. If the baseline is stable, the column is the source. Flush the column thoroughly. If bleed persists, the column must be replaced.
-
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. welch-us.com [welch-us.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromtech.com [chromtech.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. uhplcs.com [uhplcs.com]
- 14. agilent.com [agilent.com]
- 15. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. acdlabs.com [acdlabs.com]
- 18. mastelf.com [mastelf.com]
- 19. uhplcs.com [uhplcs.com]
- 20. uhplcs.com [uhplcs.com]
- 21. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 22. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 23. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. chromtech.com [chromtech.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. pharmaguru.co [pharmaguru.co]
- 30. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 31. phx.phenomenex.com [phx.phenomenex.com]
- 32. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 33. mastelf.com [mastelf.com]
- 34. phenomenex.com [phenomenex.com]
- 35. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 36. researchgate.net [researchgate.net]
Preventing decomposition during conjugate addition reactions of piperidine derivatives
Welcome to the Technical Support Center for scientists and researchers engaged in conjugate addition reactions involving piperidine derivatives. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments, with a primary focus on preventing the decomposition of these valuable heterocyclic compounds.
I. Troubleshooting Guide: Common Issues and Solutions
This section directly addresses common experimental problems, providing explanations for their root causes and offering step-by-step protocols for their resolution.
Issue 1: Low Yield of the Desired Conjugate Addition Product Accompanied by Unidentified Byproducts.
Potential Cause: Decomposition of the piperidine ring under the reaction conditions. One common pathway is Hofmann elimination, especially if the piperidine nitrogen becomes quaternized.[1][2][3] Another possibility is ring-opening of the piperidine derivative.[4][5][6]
In-Depth Explanation: The nitrogen atom in the piperidine ring can act as a nucleophile.[7] In the presence of certain reagents or under harsh conditions, this nucleophilicity can lead to undesired side reactions. For instance, if the reaction involves alkylating agents or proceeds via intermediates that can alkylate the piperidine nitrogen, a quaternary ammonium salt can form. Under basic conditions and elevated temperatures, this salt can undergo Hofmann elimination to yield an alkene, leading to the destruction of the piperidine scaffold.[1][2][3][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Step-by-Step Mitigation Protocol:
-
Reaction Temperature Optimization:
-
Rationale: Higher temperatures can provide the activation energy needed for decomposition pathways like Hofmann elimination.[1][8]
-
Action: If your reaction is being run at an elevated temperature, attempt to lower it. Many aza-Michael additions can proceed efficiently at room temperature, albeit over a longer reaction time.[9] Monitor the reaction progress by TLC or LC-MS to determine the optimal balance between reaction rate and side product formation.
-
-
Base Selection:
-
Rationale: Strong bases can promote elimination reactions.
-
Action: If you are using a strong base (e.g., NaH, LDA), consider switching to a milder, non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃).
-
-
Nitrogen Protection:
-
Rationale: Protecting the piperidine nitrogen prevents it from acting as a nucleophile and forming a quaternary ammonium salt, thereby inhibiting the Hofmann elimination pathway.[10][11]
-
Action: Utilize an N-protected piperidine derivative. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under a range of conditions and its straightforward removal.[11]
Experimental Protocol: N-Boc Protection of Piperidine
-
Dissolve the piperidine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq) or sodium bicarbonate (if using an aqueous solvent system).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Perform an aqueous work-up and purify the N-Boc protected piperidine by column chromatography.
-
Issue 2: Formation of Dimeric or Polymeric Byproducts.
Potential Cause: The piperidine derivative is acting as both a nucleophile and a catalyst, leading to multiple additions. This is particularly common with unsubstituted piperidine in reactions with highly reactive Michael acceptors.[12]
In-Depth Explanation: Piperidine can act as a base to catalyze the Michael addition, but it is also a potent nucleophile that can add to the α,β-unsaturated system.[12][13][14] If the initial adduct is still reactive, it can participate in subsequent addition reactions, leading to oligomers or polymers.
Troubleshooting and Optimization:
| Parameter | Recommended Adjustment | Rationale |
| Stoichiometry | Use a slight excess (1.1-1.2 eq) of the Michael acceptor. | To ensure complete consumption of the piperidine nucleophile. |
| Catalyst | Introduce a non-nucleophilic catalyst. | To promote the desired reaction without the catalyst itself adding to the substrate. |
| Reaction Concentration | Run the reaction at a lower concentration. | To disfavor intermolecular side reactions that lead to dimerization and polymerization. |
Recommended Catalysts for Aza-Michael Additions:
-
Lewis Acids: Ceric ammonium nitrate and other metal salts can activate the α,β-unsaturated carbonyl compound, facilitating nucleophilic attack by the piperidine.[15]
-
Organocatalysts: N-methylimidazole has been shown to be an effective catalyst for the aza-Michael addition of N-heterocycles.[16]
-
Heterogeneous Catalysts: Metal-organic frameworks (MOFs) like CuBTC can be used as recyclable and highly selective catalysts for these reactions.[9]
II. Frequently Asked Questions (FAQs)
Q1: What makes the piperidine ring susceptible to decomposition during conjugate addition reactions?
A1: The primary factor is the presence of the nitrogen atom, which imparts both basic and nucleophilic character to the molecule.[7] This can lead to several decomposition pathways:
-
Hofmann Elimination: As detailed in the troubleshooting section, quaternization of the nitrogen followed by elimination is a significant risk, particularly under basic conditions and with heating.[1][2][3]
-
Ring Opening: While less common under standard conjugate addition conditions, certain reagents or photochemical conditions can induce ring-opening of piperidine derivatives.[4][5][17]
-
Oxidation: The C-H bonds adjacent to the nitrogen are susceptible to oxidation, which can lead to ring cleavage or the formation of other byproducts.[18]
Q2: When should I consider using a protecting group for the piperidine nitrogen?
A2: It is advisable to use a protecting group under the following circumstances:
-
When using strong bases or elevated temperatures.
-
In the presence of potential alkylating agents in the reaction mixture.
-
When working with highly reactive Michael acceptors where self-condensation or polymerization is a concern.
-
If you are observing the formation of byproducts consistent with Hofmann elimination.
The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly used and offer a good balance of stability and ease of removal.[10][11]
Q3: Can the substituents on the piperidine ring influence its stability?
A3: Yes, the nature and position of substituents can significantly impact the stability of the piperidine ring.[19][20]
-
Steric Hindrance: Bulky substituents near the nitrogen can sterically hinder its nucleophilicity, potentially reducing the rate of unwanted side reactions.
-
Electronic Effects: Electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, making it less prone to quaternization.
-
Conformational Effects: Substituents lock the ring in specific conformations, which can influence the accessibility of protons for elimination reactions.[20]
Q4: Are there any "green" or more environmentally friendly approaches to prevent decomposition?
A4: Yes, several strategies align with the principles of green chemistry:
-
Catalyst Choice: Employing heterogeneous catalysts like certain metal-organic frameworks (MOFs) can lead to high yields and selectivity under mild, often solvent-free, conditions.[9] These catalysts can also be recovered and reused.
-
Solvent-Free Reactions: Many aza-Michael additions can be performed neat, reducing solvent waste.
-
Organocatalysis: The use of small organic molecules as catalysts, such as N-methylimidazole, avoids the need for potentially toxic metal catalysts.[16]
-
Lower Temperatures: Running reactions at room temperature or with minimal heating reduces energy consumption and minimizes thermal decomposition pathways.
Decision Tree for Experimental Design:
Caption: Decision-making for reaction setup.
III. References
-
Aza-Michael addition reaction between piperidine and n-butyl acrylate:... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine - IS MUNI. (2014-12-20). Retrieved from --INVALID-LINK--
-
N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--
-
The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for Piperidine-Mediated Reactions - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Hofmann elimination - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Technical Support Center: Optimizing Piperidine Linker Conjugation - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Hofmann Elimination | NROChemistry. (n.d.). Retrieved from --INVALID-LINK--
-
Influence of piperidine ring on stability and reactivity of piperine - ResearchGate. (2025-12-08). Retrieved from --INVALID-LINK--
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B - ACS Publications. (2017-05-04). Retrieved from --INVALID-LINK--
-
Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. (2024-10-12). Retrieved from --INVALID-LINK--
-
A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation | Request PDF - ResearchGate. (2025-08-06). Retrieved from --INVALID-LINK--
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored?. (2017-10-18). Retrieved from --INVALID-LINK--
-
Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
Piperidine | C5H11N | CID 8082 - PubChem - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Retrieved from --INVALID-LINK--
-
Hofmann Elimination - BYJU'S. (n.d.). Retrieved from --INVALID-LINK--
-
Hofmann Elimination - Organic Chemistry Tutor. (n.d.). Retrieved from --INVALID-LINK--
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from --INVALID-LINK--
-
Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025-10-21). Retrieved from --INVALID-LINK--
-
Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - ACS Publications. (n.d.). Retrieved from --INVALID-LINK--
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (n.d.). Retrieved from --INVALID-LINK--
-
Reactions of Piperidines - Ambeed.com. (n.d.). Retrieved from --INVALID-LINK--
-
Piperidine - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
(PDF) Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions - PubMed. (2018-07-07). Retrieved from --INVALID-LINK--
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - ACS Publications. (2017-05-04). Retrieved from --INVALID-LINK--
-
Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac-lactide - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from --INVALID-LINK--
-
Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage - ResearchGate. (2025-04-10). Retrieved from --INVALID-LINK--
-
Nitrogen Protecting Groups: Recent Developments and New Applications - ResearchGate. (2025-08-06). Retrieved from --INVALID-LINK--
-
Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from --INVALID-LINK--
-
Organocatalytic Asymmetric Conjugate Addition of Aldehydes to Maleimides and Nitroalkenes in Deep Eutectic Solvents - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
Caging the Chlorine Radical: Chemoselective Photocatalytic C(sp3)−H Functionalization Enabled by Terminal Cu−Cl. (2025-12-11). Retrieved from --INVALID-LINK--
-
Conjugate additions of nitroalkanes to electron-poor alkenes : recent results. (n.d.). Retrieved from --INVALID-LINK--
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF - ResearchGate. (2025-08-10). Retrieved from --INVALID-LINK--
References
- 1. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac-lactide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Reactions of Piperidines | Ambeed [ambeed.com]
- 8. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Piperidine - Wikipedia [en.wikipedia.org]
- 15. is.muni.cz [is.muni.cz]
- 16. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-(4'-Fluorobenzyl)piperidine and Other Piperidine Derivatives for CNS Research
This guide provides an in-depth comparative analysis of 4-(4'-Fluorobenzyl)piperidine against its parent compound, 4-benzylpiperidine, and its N-alkylated counterpart, N-methyl-4-benzylpiperidine. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and biological activities of these piperidine derivatives, with a particular focus on their interaction with sigma receptors, a key target in central nervous system (CNS) research.
The Piperidine Scaffold: A Privileged Structure in CNS Drug Discovery
The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry.[1] Its prevalence in numerous FDA-approved drugs and biologically active compounds has earned it the status of a "privileged structure."[1] This is due to its ability to confer favorable pharmacokinetic properties, including improved solubility and the capacity to cross the blood-brain barrier. The conformational flexibility of the piperidine ring allows for optimal orientation of substituents to interact with biological targets, making it a versatile scaffold for the design of CNS-active agents.[2]
Comparative Profile of this compound and Selected Derivatives
This guide focuses on a comparative analysis of three key piperidine derivatives:
-
This compound: The subject of our primary focus, this derivative introduces a fluorine atom on the benzyl moiety.
-
4-Benzylpiperidine: The parent compound, providing a baseline for comparison.
-
N-Methyl-4-benzylpiperidine: An N-alkylated derivative, allowing for the exploration of the role of the piperidine nitrogen in receptor interactions.
Physicochemical Properties: The Impact of Substitution
The physicochemical properties of a drug candidate, such as lipophilicity (logP) and ionization constant (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa |
| This compound | C₁₂H₁₆FN | 193.26 | 2.6[3] | 10.58 (basic)[4] |
| 4-Benzylpiperidine | C₁₂H₁₇N | 175.27 | 2.5[5] | 10.58 (basic)[6] |
| N-Methyl-4-benzylpiperidine | C₁₃H₁₉N | 189.30 | 2.8 | ~10.5 (basic, estimated) |
Table 1: Comparison of Physicochemical Properties.
The introduction of a fluorine atom in this compound is predicted to slightly increase its lipophilicity compared to the parent compound, 4-benzylpiperidine.[3][5] N-methylation of the piperidine nitrogen in N-methyl-4-benzylpiperidine is also expected to increase lipophilicity. The basicity of the piperidine nitrogen, a key factor for receptor interaction, is predicted to be similar across the non-N-alkylated derivatives.[4][6]
Biological Activity: A Focus on Sigma Receptors
The primary biological target of interest for this class of compounds is the sigma receptor family, particularly the sigma-1 (σ₁) receptor. The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of neurological and psychiatric disorders.[7]
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | σ₁/σ₂ Selectivity |
| This compound | 3.2[8] | - | - |
| 4-Benzylpiperidine | 24[8] | - | - |
| N-Methyl-4-benzylpiperidine | 8.1 | 149 | 18.4 |
Table 2: Comparative Sigma Receptor Binding Affinities. Ki values represent the inhibitory constant, with lower values indicating higher binding affinity.
As illustrated in Table 2, fluorination of the benzyl ring in this compound leads to a significant increase in binding affinity for the σ₁ receptor compared to the parent compound, 4-benzylpiperidine.[8] N-methylation also appears to enhance σ₁ receptor affinity. Notably, N-methyl-4-benzylpiperidine also shows a degree of selectivity for the σ₁ receptor over the σ₂ receptor.
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes a common method for the synthesis of 4-substituted piperidines.
Workflow for Reductive Amination
A general workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
N-Alkylation: To a solution of 4-piperidone (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 4-fluorobenzyl bromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(4-fluorobenzyl)piperidin-4-one.
-
Reduction: The ketone can be reduced to the methylene group via methods such as the Wolff-Kishner reduction (hydrazine and a strong base) or catalytic hydrogenation (e.g., H₂, Pd/C under acidic conditions).
-
Purification: The final product, this compound, is purified by column chromatography on silica gel.
Synthesis of N-Methyl-4-benzylpiperidine
This protocol outlines the N-methylation of 4-benzylpiperidine.
Step-by-Step Procedure:
-
Dissolve 4-benzylpiperidine (1.0 eq) in a suitable solvent such as methanol.
-
Add formaldehyde (formalin solution, 1.1 eq) to the mixture.
-
Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by distillation or column chromatography to yield N-methyl-4-benzylpiperidine.
In Vitro Sigma-1 Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of test compounds to the σ₁ receptor.
Workflow for Sigma-1 Receptor Binding Assay
A general workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
The Sigma-1 Receptor Signaling Pathway
The σ₁ receptor is a highly dynamic protein that translocates within the cell and interacts with a variety of other proteins to modulate their function.[7] Its signaling is complex and impacts multiple cellular processes.
Simplified Sigma-1 Receptor Signaling Pathway.
Under normal conditions, the σ₁ receptor is bound to the chaperone protein BiP at the mitochondria-associated endoplasmic reticulum membrane.[7] Upon binding of a ligand, such as this compound, the σ₁ receptor dissociates from BiP and can then interact with various client proteins, including the IP3 receptor.[7] This modulation of the IP3 receptor can influence calcium signaling between the ER and mitochondria, impacting cellular energy production and survival.[7] The activated σ₁ receptor can also translocate to other cellular compartments and modulate the activity of various ion channels, further contributing to its neuroprotective effects.[7]
Conclusion
This comparative analysis demonstrates that subtle structural modifications to the 4-benzylpiperidine scaffold can have a significant impact on its biological activity. The introduction of a fluorine atom in this compound enhances its affinity for the σ₁ receptor, highlighting a promising avenue for the design of potent and selective CNS-active compounds. Further exploration of the structure-activity relationships and in vitro/in vivo ADME properties of these and other piperidine derivatives will be crucial for the development of novel therapeutics targeting the sigma-1 receptor and other CNS-related pathways.
References
- 1. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 2. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Benzylpiperidine CAS#: 31252-42-3 [m.chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the In Vitro Biological Activity of 4-(4'-Fluorobenzyl)piperidine: A Comparative Guide
For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, rigorous in vitro validation is the cornerstone of preclinical discovery. This guide provides an in-depth technical comparison of 4-(4'-Fluorobenzyl)piperidine, a compound of interest for its potential interaction with sigma receptors, against established reference ligands. By elucidating the causality behind experimental choices and presenting detailed, self-validating protocols, this document serves as a practical resource for characterizing novel piperidine derivatives.
Introduction: The Significance of Sigma Receptor Ligands
Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intriguing transmembrane proteins implicated in a wide array of cellular functions and pathological conditions.[1][2] Unlike classical G-protein coupled receptors, the σ1 receptor acts as a molecular chaperone, modulating various signaling pathways and ion channels.[3][4] Ligands that bind to these receptors are being investigated for their therapeutic potential in neurological disorders, psychiatric conditions, and oncology.[2][5][6] this compound and its analogs represent a chemical scaffold with the potential for high-affinity and selective interaction with these receptors.[7][8] This guide outlines a comprehensive in vitro strategy to validate and characterize the biological activity of this compound.
Experimental Design: A Multi-faceted Approach to Validation
To robustly characterize the in vitro activity of this compound, a multi-pronged approach is essential. This involves not only determining its binding affinity for sigma receptors but also assessing its functional effects on cell viability, a key indicator of agonist or antagonist activity, particularly for the σ2 receptor.[9][10]
Comparative Compounds
A critical aspect of this validation is the inclusion of well-characterized reference compounds. This allows for the contextualization of the data generated for our test compound.
-
Haloperidol: A well-known antipsychotic that binds to both sigma receptors and dopamine D2 receptors, serving as a non-selective sigma receptor ligand in binding assays.[2][11]
-
(+)-Pentazocine: A high-affinity and selective σ1 receptor agonist, crucial for defining σ1 receptor-specific binding.[1][12]
-
Siramesine: A commonly accepted σ2 receptor agonist, used as a positive control in functional assays to induce cell death.[9]
-
NE-100: A selective σ1 receptor antagonist, useful for comparative functional studies.[3]
Experimental Workflow
The following workflow provides a logical progression from initial binding characterization to functional assessment.
Caption: Experimental workflow for validating the in vitro biological activity of this compound.
Methodologies: Detailed Protocols for Rigorous Assessment
The following protocols are designed to be self-validating, with appropriate controls to ensure the reliability of the generated data.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13] These competitive binding assays measure the ability of the test compound to displace a radiolabeled ligand from the receptor.
Protocol 1: Sigma-1 (σ1) Receptor Binding Assay [1][12]
-
Tissue Preparation: Utilize guinea pig brain membranes, which have a high density of σ1 receptors.[14][15] Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Components:
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1 agonist).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: Haloperidol (10 µM) to determine the amount of non-specific binding of the radioligand.
-
-
Incubation: Incubate the membrane homogenate, radioligand, and test compound (or control) at 37°C for 120 minutes to reach equilibrium.[11]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Protocol 2: Sigma-2 (σ2) Receptor Binding Assay [12][16]
-
Tissue Preparation: Use rat liver membranes, which are a rich source of σ2 receptors.[14][17]
-
Assay Components:
-
Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand.
-
Masking Agent: (+)-Pentazocine (to block the binding of [³H]-DTG to σ1 receptors).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
-
Incubation, Separation, and Quantification: Follow the same procedure as the σ1 receptor binding assay.
-
Data Analysis: Calculate the IC50 and Ki values for the σ2 receptor.
Cell-Based Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist or an antagonist. For σ2 receptors, agonist activity is often associated with the induction of cell death in tumor cell lines.[9][18]
Protocol 3: Cell Viability Assay (MTT Assay) [19][20][21]
-
Cell Culture: Use a cancer cell line known to express σ2 receptors, such as the human neuroblastoma cell line SK-N-SH.[16]
-
Treatment: Seed the cells in 96-well plates and treat them with varying concentrations of this compound, siramesine (positive control), and a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Caption: Workflow of the MTT cell viability assay.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in a clear and concise table to facilitate comparison.
Table 1: In Vitro Biological Activity Profile
| Compound | σ1 Binding Affinity (Ki, nM) | σ2 Binding Affinity (Ki, nM) | σ2/σ1 Selectivity Ratio | Cell Viability (EC50, µM) in SK-N-SH cells |
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Haloperidol | ~2-5 | ~10-20 | ~2-10 | Variable |
| (+)-Pentazocine | ~3-10 | >10,000 | >1000 | Not typically cytotoxic |
| Siramesine | ~100-200 | ~1-5 | <1 | ~10-20 |
| NE-100 | ~1-5 | >1000 | >200 | Not typically cytotoxic |
Note: Literature values for reference compounds are approximate and can vary based on experimental conditions.
Interpretation of Results:
-
High σ1 Affinity and Selectivity: If this compound exhibits a low Ki for the σ1 receptor and a high σ2/σ1 selectivity ratio, it suggests it is a potent and selective σ1 ligand.
-
High σ2 Affinity and Selectivity: Conversely, a low Ki for the σ2 receptor and a low σ2/σ1 selectivity ratio would indicate a preference for the σ2 receptor.
-
Functional Agonism/Antagonism: A low EC50 value in the cell viability assay, similar to siramesine, would classify the compound as a σ2 agonist. If it has high affinity for the σ2 receptor but does not induce cell death, it may be a σ2 antagonist. Further assays, such as measuring caspase-3 activity, can confirm apoptosis induction.[9]
Conclusion
This guide provides a comprehensive framework for the in vitro validation of this compound's biological activity. By employing standardized radioligand binding assays and functional cell-based assays with appropriate comparators, researchers can confidently characterize the affinity, selectivity, and functional profile of this and other novel piperidine-based compounds. This rigorous approach is fundamental to advancing our understanding of sigma receptor pharmacology and accelerating the development of new therapeutics.
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma Receptors [sigmaaldrich.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Comparative Analysis of 4-(4-fluorobenzyl)piperazine and 4-(4-fluorobenzyl)piperidine Scaffolds in Tyrosinase Inhibition
Introduction: The Significance of Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a critical, copper-containing enzyme that serves as the rate-limiting catalyst in the complex biochemical pathway of melanogenesis—the process responsible for melanin pigment production in a wide range of organisms.[1][2] In humans, melanin provides essential protection against ultraviolet (UV) radiation, but its overproduction or abnormal accumulation can lead to various hyperpigmentation disorders, including melasma, freckles, and age spots.[3] Furthermore, tyrosinase activity is implicated in the undesirable browning of fruits and vegetables in the food industry. Consequently, the development of potent and safe tyrosinase inhibitors is a significant area of research in therapeutics, cosmetics, and food science.
This guide provides a detailed comparative analysis of two promising heterocyclic scaffolds in the development of novel tyrosinase inhibitors: 4-(4-fluorobenzyl)piperazine and 4-(4-fluorobenzyl)piperidine. We will delve into their structural differences, inhibitory performance based on published experimental data, mechanisms of action, and the rationale behind their selection as pharmacophoric features.
Structural Scaffolds Under Investigation
The core difference between the two molecules lies in the six-membered heterocyclic ring. Piperidine is a saturated heterocycle containing a single nitrogen atom, whereas piperazine contains two nitrogen atoms at positions 1 and 4. This seemingly minor structural change can significantly impact the molecule's physicochemical properties, such as basicity, polarity, hydrogen bonding capacity, and conformational flexibility, which in turn dictates its interaction with the tyrosinase active site.
The common 4-(4-fluorobenzyl) moiety is a key feature, often designed to interact with the catalytic site of tyrosinase.[1] Crystallographic and docking studies suggest that the fluorobenzyl group can orient itself towards the binuclear copper center within the enzyme's active site, a crucial interaction for potent inhibition.[4][5]
Comparative Analysis of Inhibitory Activity
Research has shown that derivatives of both scaffolds are effective inhibitors of tyrosinase, often demonstrating superior potency to the standard reference compound, kojic acid.[1][6] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
The 4-(4-fluorobenzyl)piperazine moiety, in particular, has been identified as a key pharmacophoric feature in a number of highly potent, competitive tyrosinase inhibitors.[1][2][7] By modifying the substituent on the second nitrogen of the piperazine ring, researchers have synthesized compounds with IC50 values in the low micromolar and even nanomolar range. For instance, the compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone demonstrated a remarkable IC50 of 0.18 µM against Agaricus bisporus tyrosinase (AbTYR), approximately 100-fold more active than kojic acid (IC50 ≈ 17.76 µM).[1][2][8]
Derivatives of 4-(4-fluorobenzyl)piperidine have also proven to be effective.[6][9] For example, a study exploring chemical modifications of a piperidine-based lead compound resulted in a mixed-type inhibitor with an IC50 value of 7.56 µM.[6][9] While potent, this is notably less active than the best-performing piperazine derivatives reported in other studies.
The table below summarizes the performance of representative derivatives from both classes, highlighting the significant inhibitory potential of these scaffolds.
| Compound Class | Representative Derivative | Enzyme Source | Substrate | IC50 (µM) | Inhibition Type | Reference |
| Piperazine | [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | Agaricus bisporus (AbTYR) | L-DOPA | 0.18 | Competitive | [1][2][8] |
| Piperazine | Derivative from a series with IC50 values in the range of 0.48–14.66 µM | Not specified | Not specified | 0.48 - 14.66 | Not specified | [10] |
| Piperidine | 3-(4-(4-fluorobenzyl)piperidin-1-yl)-1-(5,6-dimethoxy-1H-indol-3-yl)propan-1-one | Agaricus bisporus (AbTYR) | L-DOPA | 7.56 | Mixed-type | [1][6] |
| Reference | Kojic Acid | Agaricus bisporus (AbTYR) | L-DOPA | 17.76 | Competitive | [1][2] |
Key Insights from Comparative Data:
-
Potency: The 4-(4-fluorobenzyl)piperazine scaffold appears to be a component of more potent tyrosinase inhibitors discovered to date, with derivatives reaching sub-micromolar IC50 values.[1][2][8]
-
Mechanism of Inhibition: Piperazine derivatives have been frequently characterized as competitive inhibitors, suggesting they bind directly to the enzyme's active site, competing with the natural substrate.[1][2] Piperidine derivatives have shown more varied mechanisms, including non-competitive and mixed-type inhibition, which implies they may bind to both the free enzyme and the enzyme-substrate complex at sites other than the catalytic one.[1][6] This difference in mechanism could be attributed to the structural and electronic distinctions imparted by the second nitrogen atom in the piperazine ring.
Mechanism of Action: The Role of Tyrosinase in Melanogenesis
To understand the impact of these inhibitors, it is essential to visualize their target's role. Tyrosinase catalyzes two key, sequential reactions in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to ultimately form melanin.[11] Tyrosinase inhibitors block this pathway at its inception, thereby preventing the formation of pigment.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
The evaluation of potential tyrosinase inhibitors relies on a robust and reproducible biochemical assay. The most common method is a colorimetric assay using L-DOPA as a substrate, which measures the formation of dopachrome spectrophotometrically.
Rationale: This in vitro assay provides a direct measure of an inhibitor's ability to interfere with the enzymatic activity of tyrosinase. Using mushroom tyrosinase (Agaricus bisporus) is a standard, cost-effective primary screen, as it is commercially available and shares significant structural homology with human tyrosinase.[5] L-DOPA is often preferred over L-tyrosine as the substrate for initial screening because its oxidation does not involve a lag phase, leading to a more linear and easily measurable reaction rate.
Step-by-Step Methodology
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 50 mM, pH 6.8): Prepare and keep on ice. This buffer system maintains a stable pH optimal for enzyme activity.
-
Mushroom Tyrosinase Solution (e.g., 100-500 units/mL): Prepare fresh by dissolving lyophilized tyrosinase powder in the phosphate buffer. Keep on ice. The exact concentration may require optimization.
-
L-DOPA Substrate Solution (e.g., 2.5 mM): Prepare fresh by dissolving L-DOPA in the phosphate buffer. Protect from light to prevent auto-oxidation.
-
Test Compound (Inhibitor) Solutions: Dissolve test compounds (e.g., piperazine/piperidine derivatives) in a suitable solvent like DMSO to create stock solutions. Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for testing. Ensure the final DMSO concentration in the assay well is low (<1%) to avoid affecting enzyme activity.
-
Positive Control: Prepare a solution of a known inhibitor, such as kojic acid, for comparison.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 20 µL of the test compound solution (or solvent for the control, and kojic acid for the positive control).[12]
-
Add 50 µL of the tyrosinase enzyme solution to each well.[12]
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.[11][12] This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the enzymatic reaction by adding 30 µL of the L-DOPA substrate solution to all wells.[11][12]
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Slope of Control - Slope of Sample) / Slope of Control] x 100[11]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, using non-linear regression analysis.
-
Conclusion and Future Outlook
Both 4-(4-fluorobenzyl)piperazine and 4-(4-fluorobenzyl)piperidine serve as highly valuable scaffolds for the design of potent tyrosinase inhibitors. The available evidence suggests that the piperazine moiety may offer an advantage, contributing to derivatives with exceptionally high, sub-micromolar potency and a competitive mechanism of action.[1][2] The second nitrogen atom in the piperazine ring likely provides additional opportunities for hydrogen bonding or polar interactions within the enzyme's active site, enhancing binding affinity.
Conversely, the piperidine scaffold has also yielded potent inhibitors and its derivatives' tendency towards mixed or non-competitive inhibition could offer alternative therapeutic strategies.[6] Further research involving co-crystallization of these inhibitors with tyrosinase and computational studies, such as molecular dynamics simulations, will be crucial to fully elucidate the specific molecular interactions that govern their inhibitory potency and mechanistic differences.[4][13] Ultimately, the selection between these two scaffolds will depend on the specific goals of the drug discovery program, balancing potency with other critical factors like selectivity, safety, and pharmacokinetic properties.
References
- 1. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of novel 4-(4-fluorobenzyl)piperazin-1-yl]-based compounds as competitive tyrosinase inhibitors endowed with anti-melanogenic effects [iris.unica.it]
- 9. cris.iucc.ac.il [cris.iucc.ac.il]
- 10. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. preprints.org [preprints.org]
Introduction: The 4-Aminopiperidine Scaffold as a Privileged Motif in Medicinal Chemistry
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Aminopiperidines: A Comparative Analysis
The 4-aminopiperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds targeting a wide array of physiological systems. Its conformational flexibility, combined with the presence of two key nitrogen atoms that can be readily functionalized, allows for the precise spatial orientation of various substituents to interact with diverse biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminopiperidine derivatives across several major classes of drug targets, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle structural modifications to this versatile core can dramatically influence potency, selectivity, and pharmacokinetic properties.
Core Structure-Activity Relationship Principles of the 4-Aminopiperidine Scaffold
The remarkable versatility of the 4-aminopiperidine scaffold stems from the three primary sites available for chemical modification: the piperidine nitrogen (N1), the 4-amino group, and the piperidine ring itself. Each of these positions plays a critical role in defining the pharmacological profile of the resulting molecule.
-
The Piperidine Nitrogen (N1): Substitution at this position is crucial for modulating the overall physicochemical properties of the molecule, such as lipophilicity and basicity. Large, hydrophobic groups at N1 often enhance binding to receptors with deep hydrophobic pockets.
-
The 4-Amino Group: The substituent on the 4-amino nitrogen is pivotal for establishing key interactions with the target protein, such as hydrogen bonding and ionic interactions. The nature and size of this group can significantly impact potency and selectivity.
-
The Piperidine Ring: While less commonly modified, substitutions on the piperidine ring can introduce conformational constraints, altering the spatial relationship between the N1 and 4-amino substituents and thereby fine-tuning the molecule's fit within a binding site.
Caption: General 4-aminopiperidine scaffold highlighting key modification points.
Comparative SAR Analysis at Major Biological Targets
The 4-aminopiperidine scaffold has been successfully employed to develop ligands for a diverse range of biological targets. Below, we compare the SAR for some of the most prominent examples.
Chemokine Receptor 5 (CCR5) Antagonists
CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells, making it a key target for antiretroviral therapy.[1][2] 4-Aminopiperidine derivatives have been extensively explored as CCR5 antagonists.
A notable class of these antagonists features a piperazino-piperidine core.[3] The SAR studies for these compounds reveal several key insights:
-
Substitution on the 4-amino group: This position is typically occupied by a larger, often complex moiety that is crucial for potent CCR5 antagonism. For instance, in piperazino-piperidine based antagonists, this is where the piperazine ring is attached.[4]
-
Stereochemistry: The stereochemistry of substituents on the piperazine ring is vital for CCR5 binding. The S-configuration of a benzylic substituent on the piperazine ring has been shown to be critical for activity.[4]
-
Substituents on the piperidine ring: Introduction of substituents on the piperidine ring itself can be detrimental to activity. For example, bulky or aryl substituents at the 2-position of the piperazine ring (which is attached to the 4-amino group of the piperidine) lead to a loss of potency.[4]
| Compound/Scaffold | Key Structural Features | Biological Activity (IC50) | Reference |
| Piperidine Derivative | 4-hydroxypiperidine core | 11 nM (CCR5 antagonist) | [5] |
| Piperazino-piperidine based | S-configuration of benzylic substituent on piperazine | Potent CCR5 binding | [4] |
| Piperazino-piperidine based | Bulky/aryl substituent at 2-position of piperazine | Detrimental to activity | [4] |
Opioid Receptor Modulators
The opioid receptors (mu, delta, and kappa) are central to pain perception, and ligands for these receptors are potent analgesics.[6] The 4-aminopiperidine scaffold is a key component of many synthetic opioids.
SAR studies on 4-substituted piperidines and piperazines as balanced mu-opioid receptor (MOR) agonists and delta-opioid receptor (DOR) antagonists have revealed the following:[7]
-
Piperidine vs. Piperazine Core: Replacing the piperidine core with a piperazine can be synthetically advantageous and can improve solubility while maintaining or improving binding affinity.[7]
-
Side Chain Length and Flexibility: The length and flexibility of the side chain attached to the 4-position significantly impact binding affinity and efficacy. For example, extending a methylene side chain can shift a compound from a weak partial agonist to a more efficacious agonist at the MOR.[7]
More recent work has identified a G-protein biased MOR agonist, PZM21, which is a 4-aminopiperidine derivative.[8] This compound demonstrates potent analgesia with reduced side effects like respiratory depression and constipation, which are thought to be mediated by the β-arrestin pathway.[8]
| Compound | Key Structural Features | Biological Activity (Ki/EC50) | Reference |
| Tetrahydroquinoline analog | 4-substituted piperidine | MOR Ki: 29 nM, DOR Ki: 150 nM | [7] |
| PZM21 | (S,S)-stereoisomer | MOR Ki: 1.1 nM, MOR EC50: 4.6 nM (Gi/o activation) | [8] |
| Mono-indolomorphinan | C-ring modified morphinan | δ-opioid receptor Ki: 1.45 nM | [6] |
Ion Channel Blockers (hERG and Calcium Channels)
While some 4-aminopiperidine derivatives are designed as therapeutic ion channel blockers, their interaction with channels like the human Ether-à-go-go-Related Gene (hERG) potassium channel is often an off-target effect leading to cardiotoxicity.
hERG Channel Blockade: 4-aminopyridine itself is a known potassium channel blocker.[9] At therapeutic concentrations for its approved indications, it shows negligible effects on hERG channels. However, at higher concentrations, it can inhibit hERG current in a concentration-dependent manner, with a calculated IC50 of 3.83 mM.[9] This highlights the importance of screening 4-aminopiperidine-based compounds for hERG liability early in the drug discovery process.
N-type Calcium Channel Blockers: 4-Aminopiperidine derivatives have also been developed as N-type calcium channel blockers for the treatment of pain.[10] In this context, the scaffold is decorated on both nitrogen atoms with alkyl or acyl moieties that mimic the structural motifs of known calcium channel blockers like verapamil and flunarizine.[10]
| Compound | Target | Biological Activity (IC50) | Reference |
| 4-Aminopyridine | hERG Channel | 3.83 mM | [9] |
| Compound 3 | N-type Calcium Channel | Potent antinociceptive activity | [10] |
| Compound 18 | N-type Calcium Channel | Potent antinociceptive activity | [10] |
Experimental Protocols
Synthesis of a Representative 4-Anilinopiperidine Derivative via Reductive Amination
This protocol describes a common and efficient one-pot synthesis of a 4-anilinopiperidine derivative, a key intermediate for many biologically active compounds.
Rationale: Reductive amination is a robust method for forming C-N bonds. In this case, the reaction between a 4-piperidone and an aniline forms an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the desired 4-aminopiperidine.
Caption: Workflow for the synthesis of a 4-anilinopiperidine derivative.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add 1-Boc-4-piperidone (1.0 eq), aniline (1.0 eq), and dichloromethane as the solvent.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 4-anilinopiperidine derivative.[11]
Biological Assay: CCR5 Radioligand Competition Binding Assay
This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for the CCR5 receptor.
Rationale: This assay measures the ability of a non-radiolabeled test compound to compete with a known radiolabeled ligand for binding to the CCR5 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the inhibitory constant (Ki).
Caption: Workflow for a CCR5 radioligand competition binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Culture cells expressing the human CCR5 receptor (e.g., HEK293 cells). Harvest the cells and homogenize them in a cold lysis buffer to isolate the cell membranes. Pellet the membranes by centrifugation and resuspend them in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a suitable CCR5 radioligand (e.g., [125I]MIP-1α). Add serial dilutions of the test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled CCR5 ligand).
-
Initiate Binding: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Detection: Place the filter mat in a scintillation counter to measure the amount of radioactivity in each well.
-
Data Analysis: Plot the specific binding as a function of the test compound concentration. Fit the data to a one-site competition binding model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Conclusion
The 4-aminopiperidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its structural and chemical properties allow for the development of potent and selective ligands for a wide range of biological targets. A thorough understanding of the structure-activity relationships for this scaffold at different targets is essential for medicinal chemists to rationally design new drug candidates with improved efficacy and safety profiles. The comparative analysis presented in this guide underscores the remarkable tunability of the 4-aminopiperidine core, solidifying its status as a truly privileged structure in the field of drug discovery. The future of drug development will undoubtedly see the continued and innovative application of this versatile scaffold.
References
- 1. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 2. labcorp.com [labcorp.com]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Evaluation of 4-(4'-Fluorobenzyl)piperidine Based Radiotracers in Mice for Sigma-1 Receptor Imaging
This guide provides an in-depth comparative analysis of 4-(4'-fluorobenzyl)piperidine and structurally related radiotracers for Positron Emission Tomography (PET) imaging of the Sigma-1 (σ1) receptor in preclinical mouse models. The σ1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum, is a key therapeutic target in neurodegenerative diseases, psychiatric disorders, and oncology.[1][2][3] Consequently, the development of specific and high-affinity PET radiotracers is crucial for in vivo target validation, disease diagnosis, and monitoring therapeutic efficacy.[1][4]
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, offering insights gleaned from field experience to empower researchers in their own radiotracer evaluation studies. We will explore the synthesis, in vitro characterization, and in vivo performance of several key compounds, highlighting the critical parameters that dictate their suitability as imaging agents.
The Landscape of Sigma-1 Receptor Radiotracers
The this compound scaffold has been a recurring motif in the design of σ1 receptor ligands due to its favorable binding properties. However, the broader landscape of σ1 radiotracers includes a variety of chemical structures, each with its own set of advantages and disadvantages. This guide will focus on a selection of these tracers to illustrate the key evaluation criteria. A notable challenge in the development of some fluorinated radiotracers is in vivo defluorination, which can lead to off-target accumulation in bone and compromise image interpretation.[5] Therefore, a thorough metabolic stability assessment is a critical component of the evaluation process.
Comparative Analysis of Radiotracer Performance
The selection of an optimal radiotracer is a multi-faceted process that balances receptor affinity and selectivity with in vivo pharmacokinetics. The following table summarizes key performance indicators for a selection of σ1 receptor radiotracers, including those with the this compound moiety and other relevant comparators.
| Radiotracer | Target(s) | Ki (σ1) (nM) | Selectivity (σ2/σ1) | Key In Vivo Findings in Mice/Rats | Reference(s) |
| [¹⁸F]1a & [¹⁸F]2a | NR2B NMDA Receptors | - | - | Poor brain penetration and significant in vivo defluorination, leading to high bone uptake. Not suitable for brain imaging. | [5] |
| 2---INVALID-LINK---4-iodobenzamide | Sigma-1 Receptor | 0.38 | High | Demonstrates specific uptake in σ1 receptor-rich tissues like the brain, lungs, kidneys, heart, and spleen. | [6] |
| [¹¹C]SA4503 | Sigma-1 Receptor | 4.0-17.4 | 13.3-103 | High tumor selectivity, greater than [¹⁸F]FDG in a rat glioma model.[7] Well-established for brain imaging.[8] | [7][8] |
| [¹⁸F]FE-SA5845 | Sigma Receptors (non-selective) | - | - | High tumor selectivity in a rat glioma model. | [7] |
| [¹²⁵I]BP-I | Sigma-1 Receptor | 0.43-0.91 | 52-94 | High concentration in σ1 receptor-rich organs, including the brain. Specific binding confirmed by blocking studies with haloperidol. | [9] |
| [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | Sigma-1 Receptor | 4.3 | High (Ki σ1/σ2 = 0.03) | High brain uptake and specific binding in vivo. Also showed high uptake in B16 melanoma tumors in nude mice. | [10] |
| 4-[¹⁸F]FDP (Donepezil analog) | Acetylcholinesterase | - | - | Despite potent in vitro activity, showed non-specific distribution in the brain, making it unsuitable for its intended target. | [11] |
| [¹⁸F]FBFP | Sigma-1 Receptor | Sub-nanomolar | High | Used to detect decreased levels of σ1 receptors in rodent models of Alzheimer's disease via ex vivo autoradiography. | [12] |
| [¹⁸F]IAM6067 | Sigma-1 Receptor | Sub-nanomolar | >100 | A specific and selective σ1 radiotracer, though it may not be an ideal biomarker for neuronal loss in some neurodegenerative models. | [13][14] |
Experimental Workflows and Protocols
The in vivo evaluation of a novel radiotracer follows a logical and rigorous progression of experiments. The following sections detail the critical steps, from initial synthesis to dynamic in vivo imaging.
Radiosynthesis and Quality Control
The incorporation of a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into the ligand is the first critical step. For many this compound derivatives, this is achieved through nucleophilic substitution on a suitable precursor.
Example Protocol: Reductive Alkylation for ¹⁸F-labeling
This method is commonly used for synthesizing N-benzylpiperidine derivatives.
-
Produce [¹⁸F]Fluoride: Generate aqueous [¹⁸F]fluoride via a cyclotron.
-
Azeotropic Drying: Trap the [¹⁸F]fluoride on an anion-exchange cartridge, elute with a solution of potassium carbonate and Kryptofix 2.2.2, and dry azeotropically with acetonitrile.
-
Synthesis of 4-[¹⁸F]fluorobenzaldehyde: React the dried [¹⁸F]fluoride with a suitable precursor, such as 4-formyl-N,N,N-trimethylanilinium triflate.[15]
-
Reductive Alkylation: React the purified 4-[¹⁸F]fluorobenzaldehyde with the corresponding piperidine precursor in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).[11][16]
-
Purification: Purify the final radiolabeled product using high-performance liquid chromatography (HPLC).
-
Quality Control: Determine the radiochemical purity, molar activity, and stability of the final product.
The causality behind this multi-step process lies in ensuring high radiochemical yield and purity, which are essential for minimizing off-target effects and ensuring accurate quantification in subsequent in vivo studies.
Diagram: Radiotracer Synthesis and QC Workflow
Caption: A generalized workflow for the synthesis and quality control of a PET radiotracer.
In Vivo Biodistribution Studies
Biodistribution studies are fundamental to understanding the pharmacokinetic profile of a radiotracer. These experiments reveal how the tracer is absorbed, distributed, metabolized, and excreted over time.
Protocol: Mouse Biodistribution Study
-
Animal Model: Use healthy, age- and weight-matched mice (e.g., BALB/c or C57BL/6).
-
Radiotracer Administration: Inject a known quantity of the radiotracer (typically 1-5 MBq) via the tail vein.
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 2, 5, 15, 30, 60, and 120 minutes).
-
Tissue Harvesting: Dissect and weigh key organs and tissues (e.g., brain, heart, lungs, liver, kidneys, muscle, bone, and blood).
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
High uptake in target organs (like the brain for neuroreceptor imaging) coupled with rapid clearance from non-target tissues and blood is desirable for achieving a high signal-to-noise ratio.
Specificity Assessment: Blocking Studies
To confirm that the radiotracer binds specifically to the intended target (e.g., the σ1 receptor), blocking studies are essential. This involves pre-treating a cohort of animals with a high dose of a known, non-radiolabeled ligand that binds to the same target.
Protocol: In Vivo Blocking Study
-
Animal Cohorts: Prepare at least two groups of mice: a control group and a blocking group.
-
Pre-treatment: Administer a blocking agent (e.g., haloperidol or a selective σ1 antagonist) to the blocking group, typically 15-30 minutes before the radiotracer injection.[9] Administer vehicle to the control group.
-
Radiotracer Injection: Inject the radiotracer into both groups.
-
Biodistribution or Imaging: Perform either a biodistribution study at a single, optimal time point or a dynamic PET imaging session.
-
Data Comparison: Compare the radiotracer uptake in target tissues between the control and blocked groups. A significant reduction in uptake in the blocked group indicates specific binding.
The rationale for this experiment is to provide unequivocal evidence that the observed signal is not due to non-specific binding or sequestration of the radiotracer.
Diagram: In Vivo Evaluation Pipeline
Caption: The sequential pipeline for the in vivo evaluation of a novel radiotracer in mice.
Dynamic PET Imaging
Dynamic PET imaging provides real-time, quantitative information on the spatial and temporal distribution of the radiotracer in a living animal. This allows for the calculation of key kinetic parameters that reflect receptor density and binding potential.
Protocol: Dynamic Mouse Brain PET/CT Scan
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature throughout the scan.
-
Positioning: Secure the animal in the PET/CT scanner.
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
-
Radiotracer Injection: Administer the radiotracer as a bolus via a tail vein catheter.
-
Dynamic PET Acquisition: Begin a dynamic PET scan (e.g., 60-90 minutes) simultaneously with the injection.
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.
-
Kinetic Modeling: Co-register the PET images with the CT or an MRI atlas. Define regions of interest (ROIs) and apply appropriate kinetic models (e.g., Logan graphical analysis, two-tissue compartment model) to estimate binding parameters.
This comprehensive approach provides the most detailed in vivo characterization of a radiotracer's performance, bridging the gap between biodistribution data and its utility as a quantitative imaging tool.
Conclusion and Future Directions
The in vivo evaluation of this compound based and related radiotracers for σ1 receptor imaging is a rigorous process that demands careful experimental design and interpretation. While several promising candidates have been developed, the ideal tracer would exhibit high brain penetration, specific binding to the σ1 receptor with minimal off-target interactions, and favorable pharmacokinetics with stable metabolites. The methodologies outlined in this guide provide a robust framework for comparing new and existing radiotracers, ultimately aiding in the selection of the most suitable candidates for clinical translation in the study of neurological disorders and cancer.
References
- 1. Sigma-1 targeted PET tracers | Washington University Office of Technology Management [tech.wustl.edu]
- 2. mdpi.com [mdpi.com]
- 3. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of [18F] labeled benzamides: high affinity sigma receptor ligands for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Sigma-Ligands and Metabolic PET Tracers for Differentiating Tumor from Inflammation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 9. Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma-1 receptor is decreased in AD animal models: Preliminary findings from an ex vivo autoradiography study | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and evaluation of 5,7-dihydro-3-[2-[1-(4-[18F]-fluorobenzyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one for in vivo mapping of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cytotoxicity Assessment of 4-(4'-Fluorobenzyl)piperidine Derivatives in Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold and the Role of Fluorination in Anticancer Drug Discovery
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to engage in various molecular interactions make it an ideal structural motif for designing therapeutic agents.[3] In the realm of oncology, numerous piperidine derivatives have been developed as potent anticancer agents, targeting diverse cellular mechanisms including cell cycle progression, apoptosis, and critical signaling pathways like PI3K/Akt and NF-κB.[1][2][4][5]
The strategic incorporation of fluorine into drug candidates, a common practice in modern medicinal chemistry, can significantly enhance pharmacological properties. The 4-fluorobenzyl moiety, in particular, is of great interest. The high electronegativity and small size of the fluorine atom can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability. This can lead to improved target binding affinity, enhanced membrane permeability, and a more favorable pharmacokinetic profile. While extensive research has been conducted on various piperidine derivatives, this guide will focus on the cytotoxic assessment of compounds related to the 4-(4'-Fluorobenzyl)piperidine scaffold, providing a comparative analysis of their performance and the experimental methodologies used for their evaluation.
Comparative Cytotoxicity of Fluorinated Piperidine Derivatives and Analogs
Direct cytotoxic data for a broad range of this compound derivatives is not extensively available in public literature. However, by examining structurally similar compounds, particularly those with halogen substitutions, we can infer potential structure-activity relationships (SAR) and establish a framework for comparison. The following table summarizes the in vitro cytotoxic activity of selected piperidine derivatives against various human cancer cell lines, providing a quantitative comparison of their potency.
| Derivative/Analog | Target Cell Line | Cell Type | Assay | IC50 / GI50 (µM) | Reference |
| Compound 10h (A pan-AKT inhibitor with a 4-fluorophenyl group) | PC-3 | Prostate Cancer | Proliferation Assay | 3.7 | |
| Ciprofloxacin-Thiazolidinedione Hybrid 3i (Contains a 4-fluorophenyl group) | LOX IMVI | Melanoma | Antiproliferative Assay | 25.4 ± 1.43 | [6] |
| Compound 17a (A piperidine derivative) | PC-3 | Prostate Cancer | MTT Assay | 0.81 | [7] |
| MGC803 | Gastric Cancer | MTT Assay | 1.09 | [7] | |
| MCF-7 | Breast Cancer | MTT Assay | 1.30 | [7] | |
| DTPEP (A piperidine derivative) | MCF-7 | Breast Cancer (ER+) | Viability Assay | 0.8 ± 0.04 | [1] |
| MDA-MB-231 | Breast Cancer (ER-) | Viability Assay | 1.2 ± 0.12 | [1] |
Note: The compounds listed are structurally related analogs and not direct derivatives of this compound, unless specified. This data is presented to provide a comparative context for researchers interested in this chemical space.
Key Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxic potential is a critical first step in anticancer drug screening. The following are detailed methodologies for the most commonly employed in vitro assays.
Cell Viability Assessment: MTT and SRB Assays
The rationale behind choosing a cell viability assay is to obtain a quantitative measure of how a compound affects cell proliferation and survival. The MTT and SRB assays are robust, reliable, and well-suited for high-throughput screening.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living cells.[8]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.[10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for MTT Assay:
Caption: General workflow for the MTT cytotoxicity assay.
b) Sulforhodamine B (SRB) Assay
The SRB assay is another colorimetric method used for determining cell density, based on the measurement of cellular protein content.[11][12] It offers the advantage of being less sensitive to metabolic fluctuations in the cells compared to the MTT assay.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[11][13]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and excess medium. Allow the plates to air-dry completely.[13][14]
-
Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[13][15]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove the unbound dye.[13][15]
-
Solubilization: After the plates have air-dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[13]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and read the absorbance at 510 nm.[11][14]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
To understand the mechanism of cell death induced by a compound, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis. The Annexin V/PI assay is a widely used method for this purpose.[16][17]
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and can be used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where the membrane integrity is compromised.[16][17]
Experimental Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.[18]
-
Washing: Wash the cells twice with cold PBS by centrifugation.[16][18]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[16][18]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[19]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells[17]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells[17]
Mechanisms of Action of Cytotoxic Piperidine Derivatives
Piperidine derivatives exert their anticancer effects through various mechanisms, often by modulating key cellular signaling pathways.[1][4]
Induction of Apoptosis
A common mechanism of action for many anticancer piperidine derivatives is the induction of apoptosis.[7] This is often achieved through the intrinsic (mitochondrial) pathway. Compounds can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to programmed cell death.[4]
Caption: Intrinsic apoptosis pathway induced by some piperidine derivatives.
Cell Cycle Arrest
Some piperidine derivatives have been shown to arrest the cell cycle at specific phases, such as G2/M or G0/G1, preventing cancer cells from proliferating.[4] This can be a result of the inhibition of key cell cycle regulatory proteins or the disruption of microtubule dynamics.
Inhibition of Signaling Pathways
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[4] Some piperidine-based compounds have been developed as inhibitors of key kinases in this pathway, such as AKT, thereby suppressing tumor growth.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The incorporation of a fluorine atom can confer advantageous pharmacological properties, and the piperidine ring provides a versatile template for structural modification. While direct and extensive cytotoxic data for this specific class of derivatives is still emerging, the comparative analysis of structurally related compounds provides a valuable framework for future research.
For researchers and drug development professionals, the systematic evaluation of these derivatives against a diverse panel of human cancer cell lines using robust assays such as MTT and SRB is paramount. Furthermore, elucidating the underlying mechanisms of action, whether through the induction of apoptosis, cell cycle arrest, or the inhibition of specific signaling pathways, will be crucial for the rational design of more potent and selective therapeutic candidates. The experimental protocols and mechanistic insights provided in this guide serve as a comprehensive resource to support these endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. broadpharm.com [broadpharm.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. bio-protocol.org [bio-protocol.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. kumc.edu [kumc.edu]
Head-to-head comparison of histamine H3 receptor antagonists with piperidine vs piperazine cores
An In-Depth Head-to-Head Comparison of Piperidine vs. Piperazine Cores in Histamine H3 Receptor Antagonists
A Guide for Drug Development Professionals
In the landscape of neurotherapeutics, the histamine H3 receptor (H3R) has emerged as a compelling target for a range of central nervous system disorders, including narcolepsy, Alzheimer's disease, and schizophrenia. As a presynaptic autoreceptor, the H3R negatively regulates the release of histamine and other key neurotransmitters, such as acetylcholine, norepinephrine, and dopamine. Antagonism of the H3R, therefore, enhances the release of these neurotransmitters, promoting a pro-cognitive and wakefulness-promoting state.
At the heart of H3R antagonist design are heterocyclic scaffolds that serve as crucial pharmacophoric elements. Among the most explored are the piperidine and piperazine cores. The choice between these two structural motifs is not trivial, as it profoundly influences the compound's potency, selectivity, metabolic stability, and overall druggability. This guide provides a head-to-head comparison of these two cores, supported by experimental data and methodologies, to inform rational drug design in the pursuit of novel H3R-targeted therapies.
The Structural Nuances: Piperidine vs. Piperazine
The fundamental difference between piperidine and piperazine lies in the presence of a second nitrogen atom in the piperazine ring. This seemingly minor alteration has significant stereoelectronic and pharmacokinetic consequences.
-
Piperidine Core: A saturated six-membered heterocyclic amine, the piperidine ring offers a versatile scaffold. Its single nitrogen atom can be readily substituted to explore various chemical spaces and optimize interactions with the H3R binding pocket. The conformational flexibility of the piperidine ring allows it to adopt different chair and boat conformations, which can be critical for achieving high-affinity binding.
-
Piperazine Core: The 1,4-diazacyclohexane structure of piperazine introduces a second basic nitrogen. This feature can be advantageous for forming additional hydrogen bonds or ionic interactions within the receptor. However, it also increases the compound's polarity and basicity, which can impact its ability to cross the blood-brain barrier (BBB) and may introduce potential off-target liabilities, such as interactions with aminergic GPCRs.
Comparative Pharmacological Profile
The ultimate test of a scaffold's utility lies in the pharmacological profile it imparts to the molecule. Below, we compare key performance metrics for representative H3R antagonists based on piperidine and piperazine cores.
Binding Affinity and Potency
A cornerstone of H3R antagonist development is achieving high binding affinity (measured as Ki) and functional potency (measured as IC50 or EC50). Both piperidine and piperazine cores have yielded highly potent compounds.
| Compound (Core) | Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Reference |
| Pitolisant (Piperidine) | Human H3R | 0.16 | 1.2 | |
| Ciproxifan (Piperidine) | Rat H3R | 1.8 | - | |
| A-349,821 (Piperazine) | Human H3R | 1.3 | 2.5 | |
| GSK189254 (Piperazine) | Human H3R | 1.0 | 0.4 |
As the data indicates, both scaffolds can produce compounds with nanomolar to sub-nanomolar affinity for the H3R. The specific substitutions on the core rings play a crucial role in fine-tuning this affinity.
Selectivity
High selectivity against other histamine receptor subtypes (H1R, H2R, H4R) and other CNS targets is paramount to minimize side effects. The additional basic nitrogen in the piperazine core can sometimes lead to off-target interactions, particularly with other aminergic GPCRs like the serotonin and dopamine receptors. However, careful molecular design can mitigate these issues. For instance, GSK189254 demonstrates high selectivity for the H3R over a broad panel of other receptors.
Pharmacokinetics and Blood-Brain Barrier Penetration
For CNS-targeted drugs, the ability to efficiently cross the BBB is a critical determinant of efficacy. The physicochemical properties imparted by the core scaffold are central to this.
-
Piperidine-based antagonists , such as Pitolisant, have demonstrated favorable pharmacokinetic profiles and adequate BBB penetration. The lower basicity compared to many piperazine derivatives can be advantageous for reducing polar surface area and improving brain exposure.
-
Piperazine-based antagonists can face challenges with BBB penetration due to their higher polarity and potential for P-glycoprotein (P-gp) efflux. However, strategies such as N-alkylation or the introduction of lipophilic moieties can enhance brain permeability. A-349,821, for example, was specifically designed to have good brain penetration.
Experimental Protocols for Head-to-Head Evaluation
To rigorously compare novel piperidine and piperazine-based H3R antagonists, a standardized suite of in vitro and in vivo assays is essential.
In Vitro Assays
1. Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the H3R by measuring its ability to displace a radiolabeled ligand.
-
Objective: Determine the binding affinity (Ki) of test compounds for the H3R.
-
Workflow:
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the H3R, providing a measure of the compound's functional antagonism.
-
Objective: Determine the functional potency (IC50) and efficacy of test compounds.
-
Methodology:
-
Prepare membranes from cells stably expressing the human H3R.
-
Incubate membranes with a fixed concentration of an H3R agonist (e.g., R-α-methylhistamine) to stimulate G-protein activation.
-
Add varying concentrations of the test antagonist.
-
Introduce [³⁵S]GTPγS and incubate to allow for binding to activated G-proteins.
-
Separate bound and free [³⁵S]GTPγS via filtration.
-
Quantify bound radioactivity.
-
Data are expressed as a percentage of the agonist-stimulated response, and IC50 values are calculated.
-
In Vivo Assays
1. Rodent Model of Wakefulness
This assay assesses the wake-promoting effects of H3R antagonists, a key therapeutic goal.
-
Objective: Evaluate the in vivo efficacy of test compounds on sleep-wake architecture.
-
Procedure:
-
Implant rodents with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Allow for a recovery period and baseline recording of sleep-wake states.
-
Administer the test compound or vehicle.
-
Record EEG/EMG for several hours post-administration.
-
Analyze the data to quantify time spent in wakefulness, NREM sleep, and REM sleep.
-
Signaling Pathway of H3R Antagonism
The therapeutic effects of H3R antagonists are rooted in their ability to block the constitutive activity of the H3R and its response to histamine, thereby disinhibiting neurotransmitter release.
Caption: H3R antagonist mechanism of action.
Conclusion and Future Directions
The choice between a piperidine and a piperazine core for H3R antagonist design is a nuanced decision that requires a careful balancing of multiple pharmacological parameters. While both scaffolds have proven capable of yielding highly potent and selective compounds, they present distinct advantages and challenges.
-
Piperidine-based antagonists often exhibit more favorable pharmacokinetic profiles for CNS applications due to their lower basicity. Pitolisant, the first H3R antagonist to receive marketing approval, stands as a testament to the success of this scaffold.
-
Piperazine-based antagonists offer the potential for additional interactions within the H3R binding pocket, which can be leveraged to achieve high potency. However, careful optimization is often required to ensure adequate BBB penetration and to avoid off-target effects.
Future drug discovery efforts will likely focus on developing novel scaffolds that move beyond these traditional cores, as well as on creating "biased" antagonists that selectively modulate specific downstream signaling pathways to fine-tune therapeutic effects and minimize side effects. The continued exploration of structure-activity relationships, guided by the principles outlined in this guide, will be instrumental in unlocking the full therapeutic potential of H3R antagonism.
Safety Operating Guide
A-Z Guide to the Safe and Compliant Disposal of 4-(4'-Fluorobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment: Know Your Compound
Before handling any chemical for disposal, a thorough understanding of its potential hazards is crucial. 4-(4'-Fluorobenzyl)piperidine, while a specific derivative, shares structural similarities with piperidine, a compound with well-documented hazards. Therefore, it is prudent to handle it with a similar level of caution.
Based on available Safety Data Sheets (SDS) for this compound and related piperidine compounds, the primary hazards are categorized as follows:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1][2]
While data for the parent piperidine molecule shows higher toxicity, including being toxic in contact with skin or if inhaled and causing severe skin burns, it's a best practice to manage derivatives with a high degree of caution.[3][4][5]
Quantitative Data Summary
| Property | Value/Classification | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | ECHEMI SDS[1] |
| GHS Pictograms | Irritant | ECHEMI SDS[1] |
| Signal Word | Warning | ECHEMI SDS[1] |
This initial assessment dictates the necessary precautions, from personal protective equipment to the segregation of waste streams. Every laboratory must have a written Chemical Hygiene Plan (CHP) that outlines procedures for handling hazardous chemicals, and this guide should be used to supplement your institution's specific CHP.[6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility data. Discard and replace gloves immediately if they become contaminated.
-
Eye and Face Protection : Tightly fitting safety goggles are mandatory.[1] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, impervious clothing may be necessary.[1]
-
Respiratory Protection : All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be required.[1]
On-Site Waste Management: Segregation, Collection, and Storage
Proper segregation and storage of chemical waste at the point of generation are critical to prevent dangerous reactions and ensure compliant disposal.
Step 1: Waste Segregation
-
Incompatible Materials : Never mix this compound waste with incompatible chemicals. As a piperidine derivative, it should be kept separate from strong oxidizing agents and acids.
-
Designated Waste Stream : Designate a specific waste container for halogenated organic compounds. Do not mix with non-halogenated solvents or other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Containerization
-
Material Compatibility : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle.[9] Ensure the container is in good condition, with no cracks or leaks.
-
Secure Closure : The container must have a secure, leak-proof screw cap.[10][11]
-
Headspace : Do not fill the container to more than 90% capacity to allow for vapor expansion.[9][11]
Step 3: Labeling
Accurate labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[8][12]
Your hazardous waste label must include:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "this compound" . Avoid abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Irritant").[12]
-
The date when waste was first added to the container (accumulation start date).
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[11][12]
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]
-
Segregation in SAA : Even within the SAA, ensure incompatible waste containers are physically separated.[11]
Disposal Procedures: The Final Step
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[10] This is a violation of environmental regulations and can lead to harmful contamination.
The only acceptable method for the disposal of this chemical is through a licensed hazardous waste disposal service.
-
Contact EHS : Once your waste container is full or has been in the SAA for the maximum allowed time (check with your institution's policy, often up to one year for partially filled containers), contact your EHS department to arrange for a pickup.[11]
-
Professional Disposal : Your EHS department will work with a licensed professional waste disposal company that has the permits and expertise to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.[9][10]
-
Incineration : The likely disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially hazardous combustion byproducts.[13]
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
Minor Spill (Contained within a fume hood)
-
Alert Personnel : Inform others in the immediate area.
-
Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.
-
Collection : Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Major Spill (Outside of a fume hood or a large volume)
-
Evacuate : Immediately evacuate the area.
-
Alert : Notify your supervisor and your institution's EHS or emergency response team.
-
Isolate : If it is safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean : Allow trained emergency responders to handle the cleanup.
Below is a decision-making workflow for responding to a chemical spill.
Caption: Decision workflow for chemical spill response.
Decontamination of Equipment
All laboratory equipment, such as glassware and stir bars, that comes into contact with this compound must be thoroughly decontaminated before reuse.
-
Initial Rinse : In a fume hood, rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue.
-
Collect Rinse Solvent : This initial rinse solvent must be collected as hazardous waste.
-
Wash : Wash the rinsed equipment with soap and hot water.
-
Final Rinse : Perform a final rinse with deionized water.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure the integrity of your research environment, and uphold your responsibility to protect our shared ecosystem.
References
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. osha.gov [osha.gov]
- 7. compliancy-group.com [compliancy-group.com]
- 8. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
